6-Dimethylamino-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-(dimethylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCUJFHSMALIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409021 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100060-36-4 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to confirming the molecular architecture of this important heterocyclic compound. Herein, we fuse foundational analytical principles with practical, field-tested protocols, ensuring a self-validating and robust elucidation process.
Introduction: The Significance of Structural Verification
This compound belongs to the vast and pharmacologically significant family of indole derivatives. The indole nucleus is a key pharmacophore in modern drug discovery, appearing in numerous natural products and synthetic drugs.[1] The precise substitution pattern on the indole ring, in this case, a dimethylamino group at the 6-position and a carboxylic acid at the 2-position, dictates the molecule's physicochemical properties, biological activity, and potential therapeutic applications. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development endeavor. This guide will detail the multi-faceted analytical approach required for such confirmation, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] For this compound, both ¹H and ¹³C NMR will be indispensable.
A. Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N1-H (indole NH) | > 11.0 | broad singlet | - | The acidic proton of the indole nitrogen is typically downfield and often broadened due to quadrupole effects and potential exchange.[3] |
| COOH | > 12.0 | broad singlet | - | The carboxylic acid proton is highly deshielded and will appear far downfield; its signal may be broad and concentration-dependent.[4][5] |
| H-3 | ~7.0 - 7.2 | singlet | - | This proton is on a carbon adjacent to the carboxylic acid and the indole nitrogen, leading to a specific chemical shift. |
| H-4 | ~7.5 - 7.7 | doublet | J ≈ 8.0 - 9.0 | Ortho-coupled to H-5, this proton is part of the benzenoid ring of the indole. |
| H-5 | ~6.7 - 6.9 | doublet of doublets | J ≈ 8.0 - 9.0, J ≈ 2.0 | Ortho-coupled to H-4 and meta-coupled to H-7. The electron-donating effect of the dimethylamino group at C-6 will shield this proton, shifting it upfield. |
| H-7 | ~6.5 - 6.7 | doublet | J ≈ 2.0 | Meta-coupled to H-5. This proton is significantly shielded by the adjacent dimethylamino group. |
| -N(CH₃)₂ | ~2.9 - 3.1 | singlet | - | The six equivalent protons of the two methyl groups will appear as a sharp singlet. |
B. Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |
| C-2 | ~130 - 140 | The carbon bearing the carboxylic acid group. |
| C-3 | ~100 - 110 | Shielded by the adjacent nitrogen atom. |
| C-3a | ~125 - 135 | Bridgehead carbon. |
| C-4 | ~120 - 130 | Aromatic carbon. |
| C-5 | ~110 - 120 | Shielded by the C-6 dimethylamino group. |
| C-6 | ~145 - 155 | Deshielded due to the direct attachment of the nitrogen atom. |
| C-7 | ~95 - 105 | Highly shielded by the adjacent dimethylamino group. |
| C-7a | ~135 - 145 | Bridgehead carbon. |
| -N(CH₃)₂ | ~40 - 45 | The two equivalent methyl carbons. |
C. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Caption: NMR Spectroscopy Workflow for Structure Elucidation.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.
A. Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₂N₂O₂) is 204.23 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.
-
Key Fragmentation Pathways:
-
Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8]
-
Loss of a Methyl Group: Fragmentation of the dimethylamino group can lead to the loss of a methyl radical (•CH₃, 15 Da).
-
Indole Ring Fragmentation: The indole ring itself can undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.[9]
-
B. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and can be run in both positive and negative ion modes.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This is crucial for confirming the connectivity of the functional groups.[10]
-
Caption: Mass Spectrometry Workflow for Molecular Weight and Fragmentation Analysis.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
A. Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Indole N-H | The N-H stretching vibration of the indole ring.[11] |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid O-H | The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[12] |
| ~1700 | C=O stretch | Carboxylic Acid C=O | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[13] |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the indole's aromatic system. |
| ~1350 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.[14] |
| ~1200 | C-O stretch | Carboxylic Acid C-O | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
B. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The indole ring system with its substituents constitutes a chromophore that will absorb UV light.
A. Expected UV-Vis Absorption
The indole ring system typically shows two main absorption bands.[15] The presence of the electron-donating dimethylamino group and the carboxylic acid will influence the position and intensity of these bands. We can expect a λ_max_ around 280 nm, characteristic of the indole chromophore, with potential shifts due to the substituents.[16] The extended conjugation and the presence of the amino group are likely to cause a bathochromic (red) shift to longer wavelengths.
B. Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[6] The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Use a quartz cuvette for measurements in the UV range.[16]
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max_).
V. Synthesis and Conclusion
The definitive structural confirmation of this compound is achieved through the congruent and mutually supportive data from NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of this compound in any subsequent research and development activities.
References
- Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids.
-
Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Available at: [Link]
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Semantic Scholar. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available at: [Link]
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ResearchGate. FT-IR spectrum of control indole. Available at: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). Available at: [Link]
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NIST WebBook. Indole-2-carboxylic acid. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
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ResearchGate. Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (2025). Available at: [Link]
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ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Available at: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]
-
ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Available at: [Link]
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ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025). Available at: [Link]
-
ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]
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Spectroscopic Characterization of 6-Dimethylamino-1H-indole-2-carboxylic Acid: A Technical Guide
Introduction
6-Dimethylamino-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole nucleus is a key structural motif in a variety of biologically active molecules. The introduction of a dimethylamino group at the 6-position and a carboxylic acid at the 2-position can significantly influence the molecule's electronic properties, solubility, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will provide the foundational knowledge and expected spectral features based on the analysis of closely related indole derivatives.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1. Structure of this compound.
The key structural features that will give rise to characteristic spectroscopic signals are:
-
The indole ring system with its aromatic protons and carbons.
-
The carboxylic acid group (-COOH) at the C2 position.
-
The dimethylamino group (-N(CH₃)₂) at the C6 position.
-
The N-H proton of the indole ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Expected ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound (C₁₁H₁₂N₂O₂), the following signals are anticipated:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | > 10.0 | Broad Singlet | 1H |
| Aromatic H (H4, H5, H7) | 6.5 - 7.8 | Doublet, Doublet of Doublets, Singlet | 1H each |
| Aromatic H (H3) | ~7.0 | Singlet | 1H |
| -N(CH₃)₂ | ~3.0 | Singlet | 6H |
| -COOH | > 12.0 | Broad Singlet | 1H |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole carboxylic acids due to its ability to dissolve the sample and to avoid exchange of the acidic N-H and COOH protons, which would occur in solvents like D₂O.[1] The acidic protons will appear as broad signals, and their chemical shifts can be highly dependent on concentration and temperature.
Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C OOH | 160 - 175 |
| Aromatic C (Indole Ring) | 100 - 150 |
| -N(C H₃)₂ | ~40 |
Expertise & Experience: The electron-donating dimethylamino group at the C6 position is expected to cause an upfield shift (to lower ppm values) for the carbons in the benzene portion of the indole ring, particularly C5 and C7, compared to unsubstituted indole-2-carboxylic acid. Conversely, the electron-withdrawing carboxylic acid group at C2 will deshield the C2 carbon, causing it to appear at a downfield chemical shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument, to achieve good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Figure 2. General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectral Data
For this compound (C₁₁H₁₂N₂O₂), the expected exact mass is 204.0899 g/mol .
| Ion | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 205.0977 |
| [M-H]⁻ (Deprotonated Molecule) | 203.0822 |
| [M+Na]⁺ (Sodium Adduct) | 227.0796 |
Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Observing the molecular ion with a mass accuracy of within 5 ppm of the theoretical value provides strong evidence for the compound's identity.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in the observation of the intact molecular ion with minimal fragmentation.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Data Analysis: Determine the exact mass of the molecular ions and compare them to the calculated theoretical mass to confirm the elemental composition.
Figure 3. Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Expected IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| N-H stretch (indole) | 3300-3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic, -CH₃) | 2850-2960 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N stretch (dimethylamino) | 1250-1350 | Medium |
| O-H bend (carboxylic acid) | 1395-1440 and 910-950 | Medium, broad |
Authoritative Grounding: The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding.[3] The position of the C=O stretch can be influenced by conjugation with the indole ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal, apply pressure to ensure good contact, and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
References
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3518-3531. [Link]
-
Wikipedia contributors. (2023, November 28). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: carboxylic acids. [Link]
Sources
An In-depth Technical Guide to 6-Dimethylamino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Dimethylamino-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number and synonyms, and outlines a plausible synthetic route based on available scientific literature. Key physicochemical properties and spectral data are presented to aid in its characterization. Furthermore, this document explores the current understanding of its biological activities, particularly its potential as an antiviral agent, and discusses its broader applications within the landscape of drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel indole derivatives for therapeutic applications.
Chemical Identity and Nomenclature
This compound is a derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities.[1] The presence of a dimethylamino group at the 6-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its biological interactions.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 100060-36-4 | [2] |
| Hydrochloride Salt CAS | 1177358-61-0 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |
| Molecular Weight | 204.23 g/mol | [5] |
| Synonyms | 6-(Dimethylamino)indole-2-carboxylic acid | - |
Synthesis and Characterization
While a direct, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature, a viable synthetic route can be constructed based on established methods for analogous indole derivatives. The synthesis of its methyl ester, Methyl 6-(dimethylamino)-1H-indole-2-carboxylate, has been reported, providing a clear pathway to the desired carboxylic acid via hydrolysis.[1]
Synthetic Pathway
The proposed synthesis involves a multi-step process starting from commercially available precursors, leading to the formation of the indole ring system, followed by functional group manipulation to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of Methyl 6-(dimethylamino)-1H-indole-2-carboxylate (Precursor)
The synthesis of the methyl ester precursor has been described and serves as the critical step towards obtaining the target carboxylic acid.[1]
Step 1: Synthesis of Methyl 6-amino-1H-indole-2-carboxylate
This intermediate can be prepared through various established indole synthesis methodologies, such as the Reissert indole synthesis, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]
Step 2: N,N-Dimethylation of Methyl 6-amino-1H-indole-2-carboxylate
The introduction of the two methyl groups onto the amino function can be achieved through reductive amination using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide in the presence of a suitable base.
Experimental Protocol: Hydrolysis to this compound
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Step 3: Alkaline Hydrolysis
-
Dissolve Methyl 6-(dimethylamino)-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.
-
Add an excess of a base, for example, sodium hydroxide or lithium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical and Spectral Data
Table 2: Physicochemical and Spectral Data
| Property | Methyl 6-(dimethylamino)-1H-indole-2-carboxylate | This compound (Expected) |
| Appearance | Brown solid[1] | Solid |
| Melting Point | 177-178 °C[1] | Expected to be higher than the ester |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.91 (s, 6H), 3.80 (s, 3H), 6.56 (s, 1H), 6.74 (dd, 1H, J=8.8, 2.0 Hz), 6.99 (s, 1H), 7.43 (d, 1H, J=8.8 Hz)[1] | The singlet at ~3.80 ppm (OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (COOH) is expected to appear downfield (>10 ppm). |
| ¹³C NMR | Not reported | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. |
| HPLC | Not reported | A single peak with a specific retention time would confirm purity. |
Biological Activity and Potential Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a cornerstone in the development of new therapeutic agents.[1] The introduction of a dimethylamino group at the 6-position is anticipated to modulate the molecule's pharmacological profile.
Antiviral Activity
A study investigating a series of indole-2-carboxylate derivatives for their antiviral properties included Methyl 6-(dimethylamino)-1H-indole-2-carboxylate.[1] This compound, along with other derivatives, was screened for broad-spectrum antiviral activity. The majority of the synthesized compounds in this series demonstrated potent antiviral activity against the influenza A/FM/1/47 virus.[1] While the specific activity of the 6-dimethylamino derivative was not singled out as the most potent in that particular study, its inclusion in a screen that yielded active compounds suggests that this substitution pattern is amenable to antiviral activity and warrants further investigation.
The development of novel antiviral agents is a critical area of research, and the indole scaffold has shown promise against a variety of viruses. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7]
Other Potential Therapeutic Areas
Given the diverse biological activities associated with the indole-2-carboxylic acid core, this compound could be a valuable building block or lead compound in other therapeutic areas, including:
-
Oncology: Many indole derivatives exhibit anticancer properties through various mechanisms.
-
Inflammation: The indole scaffold is present in several anti-inflammatory drugs.
-
Central Nervous System (CNS) Disorders: Indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine site of the NMDA receptor, suggesting potential applications in neurological disorders.[8]
Rationale for Drug Development
The dimethylamino group is an electron-donating group that can increase the electron density of the indole ring system. This can enhance interactions with biological targets and potentially improve pharmacokinetic properties such as solubility and cell permeability. As a research chemical, this compound is a valuable tool for structure-activity relationship (SAR) studies to optimize lead compounds for various therapeutic targets.
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Biological activity of 6-Dimethylamino-1H-indole-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Dimethylamino-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and stacking interactions have made it a fertile ground for the development of novel therapeutics.[2] This guide focuses on a specific, yet underexplored, subclass: This compound derivatives . By examining related compounds and structure-activity relationship (SAR) data, we will build a compelling case for the therapeutic potential of this scaffold, particularly in the realms of oncology and virology. We will delve into rational synthetic strategies, explore likely mechanisms of action based on robust evidence from analogous structures, provide detailed experimental protocols for evaluation, and outline future directions for research and development.
The Strategic Importance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is not merely a structural component; it is an active participant in molecular interactions. The indole NH group frequently serves as a crucial hydrogen bond donor, anchoring ligands to their protein targets.[2] The aromatic system itself offers opportunities for π–π or cation–π stacking interactions, further enhancing binding affinity.[2] Derivatives of indole-2-carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4][5]
The strategic placement of a carboxylic acid group at the C2 position provides a key interaction point, often acting as a bidentate ligand capable of chelating metal ions within enzyme active sites. This is a critical feature for activity against targets like HIV-1 integrase.[6] Furthermore, this carboxylic acid serves as a versatile synthetic handle, readily converted into esters or amides to modulate physicochemical properties and explore diverse structure-activity relationships.[3]
Synthesis: A Rational Path to this compound Derivatives
The synthesis of these target compounds can be approached logically, starting from commercially available precursors. A common and effective strategy is the Leimgruber-Batcho indole synthesis, which is particularly well-suited for producing indoles with specific substitutions on the benzene ring. An improved preparation of 6-aminoindole, a key intermediate, has been reported using this method.[7]
The proposed synthetic pathway begins with a suitable 4-nitro-m-toluidine derivative. The nitro group serves as a precursor to the 6-amino functionality. Following the construction of the indole ring, the nitro group is reduced to an amine. This primary amine can then be exhaustively methylated (e.g., via reductive amination or using a methylating agent like methyl iodide) to yield the desired 6-dimethylamino group. Finally, the C2-carboxylic acid ester can be hydrolyzed to the free acid or coupled with various amines to generate a library of carboxamide derivatives.
Key Biological Activities & Mechanisms of Action
While direct studies on this compound derivatives are limited, a wealth of data from closely related analogs allows us to predict their biological potential with high confidence.
Anticancer Activity: A Focus on Kinase Inhibition
Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 are critical regulators of cell growth and angiogenesis, and their dysregulation is a hallmark of many cancers.[8] Indole-based scaffolds are prevalent among small-molecule kinase inhibitors.[8][9] Specifically, indole-2-carboxamide derivatives have been successfully developed as potent dual inhibitors of EGFR and CDK2, as well as multi-target inhibitors against EGFR, VEGFR-2, and BRAFV600E.[9][10][11]
The Rationale for the 6-Dimethylamino Group: The introduction of a strong electron-donating group like dimethylamine at the C6 position can significantly alter the electronic properties of the indole ring. This modulation can enhance binding to the ATP pocket of kinases. Supporting this, a study of thiazolyl-indole-2-carboxamides found that a derivative featuring a dimethylamine group (compound 6i ) exhibited potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values as low as 6.10 µM against MCF-7 breast cancer cells.[12]
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Cancer Cell Line | Reference |
| Indole-2-carboxamide | EGFR | 18 | - | [9] |
| Indole-2-carboxamide | VEGFR-2 | 45 | - | [9] |
| 5-Cl-Indole-2-carboxamide | CDK2 | 33 | - | [11] |
| Indole-6-carboxylate | EGFR | 21 | HepG2 | [8] |
| Indole-6-carboxylate | VEGFR-2 | 30 | HCT-116 | [8] |
The likely mechanism involves the compound acting as an ATP-competitive inhibitor. The indole scaffold occupies the adenine-binding region of the kinase, with the C2-carboxamide forming key hydrogen bonds with the hinge region. The 6-dimethylamino group would extend into a nearby pocket, potentially forming favorable interactions and enhancing selectivity or potency.
Antiviral Activity: Inhibition of HIV-1 Integrase
HIV-1 integrase is a validated and highly attractive target for antiviral therapy as it has no human homolog.[6] It requires two Mg²⁺ ions in its active site for catalytic activity. A recent study identified indole-2-carboxylic acid as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[6]
The Critical Role of the 6-Amino Group: In that study, a derivative with a 6-amino group (a direct precursor to our target 6-dimethylamino group) was synthesized and optimized. The core mechanism involves the indole nitrogen and the C2-carboxyl group chelating the two Mg²⁺ ions in the active site, effectively shutting down the enzyme.[6] Further structural optimizations at the C6 position, including adding substituted phenyl rings, led to compounds with significantly enhanced potency, with IC₅₀ values as low as 0.13 µM.[6] This strongly suggests that the 6-position is a key site for modification and that the 6-dimethylamino group is a highly promising substitution to investigate for this target.
| Compound ID (in source) | C6-Substitution | Integrase IC₅₀ (µM) | Reference |
| 3 | 6-Bromo | 9.87 | [6] |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.86 | [6] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 | [6] |
Structure-Activity Relationship (SAR) Analysis
Synthesizing data from multiple studies allows for the construction of a robust SAR model for this scaffold.
-
C2 Position: The carboxylic acid is crucial for activity against metal-dependent enzymes like HIV-1 integrase.[6] Conversion to carboxamides is a proven strategy for kinase inhibitors, allowing for probing of interactions with different sub-pockets of the ATP-binding site.[10][13]
-
C6 Position: This position is tolerant of a variety of substitutions. For HIV integrase, bulky aminophenyl groups are highly favorable.[6] For anticancer activity, the electron-donating dimethylamino group is predicted to be beneficial.[12]
-
Indole N1 Position: This position is typically unsubstituted to preserve the hydrogen-bond donating capability, which is essential for anchoring the molecule in many enzyme active sites.
-
C3 Position: Introduction of short alkyl groups or long-chain phenyl groups at this position has been shown to improve potency in CB1 modulators and HIV integrase inhibitors, respectively, by accessing nearby hydrophobic cavities.[6][13]
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The Enduring Legacy of Indole-2-Carboxylic Acid: From Foundational Synthesis to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Privileged Scaffold
The indole ring system stands as one of the most important heterocyclic motifs in nature and medicinal chemistry. Its presence in a vast array of biologically active natural products, from the neurotransmitter serotonin to complex alkaloids, underscores its evolutionary selection as a privileged scaffold for interacting with biological systems. Within this esteemed class of compounds, indole-2-carboxylic acid emerges as a cornerstone, a versatile building block that has played a pivotal role from the early days of heterocyclic chemistry to the forefront of modern drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological activities of indole-2-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.
Chapter 1: The Genesis of a Scaffold - Discovery and Historical Synthesis
The story of indole-2-carboxylic acid is intrinsically linked to the foundational methods of indole synthesis. While the parent indole was isolated in 1866 by Adolf von Baeyer, the deliberate synthesis of its 2-carboxy derivative was a landmark achievement that opened the door to the systematic exploration of this chemical space.
The Reissert Indole Synthesis: A Pioneering Approach
The first definitive synthesis of indole-2-carboxylic acid is attributed to the German chemist Arnold Reissert in 1897.[1] The Reissert indole synthesis is a powerful method that constructs the indole ring from readily available starting materials: an ortho-nitrotoluene and diethyl oxalate.[1][2] The causality behind this experimental design lies in the strategic use of the nitro group as a precursor to the indole nitrogen and the oxalate as the source of the C2 and C3 carbons.
The reaction proceeds in two key stages:
-
Condensation: The methyl group of o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base, such as potassium ethoxide, to form a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction. The product of this reaction is ethyl o-nitrophenylpyruvate.[1][2]
-
Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive conditions. Historically, reagents like zinc dust in acetic acid or ferrous sulfate and ammonia were employed.[3][4] This step achieves two crucial transformations simultaneously: the nitro group is reduced to an amine, and the newly formed amino group undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[1][2]
The elegance of the Reissert synthesis lies in its convergent nature, assembling the bicyclic indole core in a single, albeit mechanistically complex, reductive step.
Figure 1: The two-stage process of the Reissert Indole Synthesis.
The Fischer Indole Synthesis: A Versatile Alternative
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[5][6] While not initially aimed at indole-2-carboxylic acid itself, the reaction of a phenylhydrazine with pyruvic acid provides a direct route to this compound.[5]
The core of the Fischer synthesis is the acid-catalyzed intramolecular cyclization of an arylhydrazone. The mechanism is a beautiful cascade of well-established organic reactions:
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone of pyruvic acid to form the corresponding phenylhydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[6]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[6]
-
Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.[6]
The use of pyruvic acid as the carbonyl component directly installs the carboxylic acid group at the 2-position of the indole.
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis for indole-2-carboxylic acid.
Chapter 2: Modern Synthetic Strategies
While the classical methods remain relevant, modern organic synthesis has introduced a plethora of new techniques for the construction of the indole-2-carboxylic acid scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance. These methods can be broadly categorized.
One contemporary approach involves the use of ionic liquids under microwave irradiation for the synthesis of indole-2-carboxylic acid esters from 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate.[7] This method offers advantages such as high yields, short reaction times, and milder conditions.[7] Another modern strategy employs a practical hydrogen reduction process with a Pd-loaded Al-MCM-41 mesoporous catalyst for the synthesis of indole-2-carboxylic acid, which is environmentally benign and allows for easy catalyst reuse.[8]
Chapter 3: Natural Occurrence and Biological Significance
Indole-2-carboxylic acid is not merely a synthetic curiosity; it is also found in nature, albeit less commonly than its 3-substituted isomers like auxin. It has been identified as a phenolic component in Korean ginseng and brown rice, suggesting a role in the chemical ecology and potential health benefits of these natural products.[9]
The true significance of the indole-2-carboxylic acid scaffold, however, lies in its remarkable and diverse range of biological activities, which has made it a focal point of drug discovery programs for decades.
Chapter 4: A Pharmacopeia of Activities - The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives
The rigid, planar structure of the indole ring, combined with the hydrogen bonding capabilities of the carboxylic acid and the N-H group, makes indole-2-carboxylic acid an ideal starting point for the design of enzyme inhibitors and receptor antagonists.
Neuromodulation: Antagonism at the NMDA Receptor Glycine Site
One of the earliest and most significant discoveries was the activity of indole-2-carboxylic acid as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][10] The NMDA receptor is a crucial ion channel in the central nervous system, involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions like stroke and epilepsy.[1] Glycine is an essential co-agonist for the activation of the NMDA receptor. Indole-2-carboxylic acid and its derivatives, by competitively binding to the glycine site, can allosterically inhibit the receptor, thereby preventing its over-activation.[1][11] This discovery has spurred the development of numerous indole-2-carboxylate derivatives as potential neuroprotective agents.[11]
Figure 3: Mechanism of NMDA receptor antagonism by indole-2-carboxylic acid.
Antiviral Activity: Inhibition of HIV-1 Integrase
More recently, indole-2-carboxylic acid has emerged as a promising scaffold for the development of HIV-1 integrase inhibitors.[12][13] HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. The active site of this enzyme contains two essential magnesium ions. The discovery that the indole core and the C2 carboxyl group of indole-2-carboxylic acid can effectively chelate these two Mg²⁺ ions has been a major breakthrough.[12][14] This chelation prevents the enzyme from carrying out its strand transfer function, thus halting viral replication.[14] Extensive structure-activity relationship (SAR) studies have led to the development of highly potent derivatives with IC₅₀ values in the low micromolar and even nanomolar range.[13]
Metabolic Regulation: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Derivatives of indole-2-carboxylic acid have also been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[15][16] By inhibiting FBPase, these compounds can reduce the production of glucose in the liver, making them attractive candidates for the treatment of type 2 diabetes. X-ray crystallography studies have revealed that these inhibitors bind to the AMP allosteric site of the enzyme, representing a novel approach to FBPase inhibition.[15][16]
Immuno-oncology: Dual Inhibition of IDO1 and TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[17][18] In the context of cancer, the upregulation of these enzymes in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the production of immunosuppressive metabolites.[19] This creates an immune-tolerant environment that allows the tumor to evade the host's immune system. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, with some compounds exhibiting IC₅₀ values in the low micromolar range.[11][20] By blocking these enzymes, these compounds can restore T-cell function and enhance anti-tumor immunity, making them promising candidates for cancer immunotherapy.[20]
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Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Dimethylamino-1H-indole-2-carboxylic acid
Abstract
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. This technical guide explores the potential therapeutic targets of a specific derivative, 6-Dimethylamino-1H-indole-2-carboxylic acid. While direct experimental data for this compound is nascent, this document synthesizes existing research on structurally related indole-2-carboxylic acid derivatives to illuminate a landscape of high-potential therapeutic targets. We will delve into the mechanistic rationale for target selection, provide detailed protocols for experimental validation, and present visual workflows to guide researchers in the fields of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.
Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold
The indole ring is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. The indole-2-carboxylic acid framework, in particular, has emerged as a versatile template for developing inhibitors and modulators of a diverse range of protein targets. The addition of a dimethylamino group at the 6-position of the indole ring in this compound is anticipated to modulate the compound's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds, potentially influencing its target binding profile and pharmacokinetic properties. This guide will explore the most promising therapeutic avenues for this compound based on the established activities of its structural analogs.
Potential Therapeutic Target Classes
Based on extensive literature precedent for indole-2-carboxylic acid derivatives, we have identified several high-priority target classes for this compound.
Immuno-Oncology: Dual Inhibition of IDO1 and TDO
Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[6][7] Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, suggesting that this compound, with its similar core structure, is a strong candidate for this target class.[1][8] The failure of the highly selective IDO1 inhibitor, epacadostat, in phase III clinical trials has highlighted the potential for TDO to act as a compensatory mechanism, making dual inhibition a more robust therapeutic strategy.[9]
Proposed Mechanism of Action: this compound is hypothesized to bind to the active site of both IDO1 and TDO, chelating the heme iron and preventing the binding of tryptophan. This dual inhibition would restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby reactivating anti-tumor T-cell responses.
Experimental Validation Workflow
Caption: Workflow for validating IDO1/TDO inhibitory activity.
Detailed Protocols:
Protocol 2.1.1: Recombinant Human IDO1 and TDO Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human IDO1 and TDO enzymes.
-
Materials: Recombinant human IDO1 and TDO enzymes, L-tryptophan, methylene blue, catalase, ascorbic acid, potassium phosphate buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the respective enzyme (IDO1 or TDO) to the wells.
-
Initiate the reaction by adding L-tryptophan and methylene blue.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 65°C to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Protocol 2.1.2: Cellular Kynurenine Production Assay
-
Objective: To assess the ability of the compound to inhibit IDO1 and/or TDO activity in a cellular context.
-
Materials: Human cancer cell lines known to express IDO1 (e.g., SKOV-3) or TDO (e.g., A172), cell culture medium, interferon-gamma (IFN-γ) for IDO1 induction, test compound, ELISA or LC-MS/MS for kynurenine quantification.[10]
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
For IDO1-expressing cells, stimulate with IFN-γ to induce enzyme expression.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using a validated method (e.g., ELISA or LC-MS/MS).
-
Determine the IC50 value for the inhibition of kynurenine production.
-
Oncology: Targeting Protein-Protein Interactions of 14-3-3η
Scientific Rationale: The 14-3-3 protein family consists of highly conserved regulatory proteins that act as molecular scaffolds, modulating the function of a multitude of binding partners involved in signal transduction, cell cycle control, and apoptosis.[11][12] The η (eta) isoform of 14-3-3 is overexpressed in several cancers, including liver cancer, and is associated with poor prognosis. Inhibition of the 14-3-3η protein-protein interactions (PPIs) has emerged as a novel anti-cancer strategy.[13] Notably, a series of 1H-indole-2-carboxylic acid derivatives have been successfully designed as inhibitors of 14-3-3η, demonstrating potent anti-proliferative activity in liver cancer cell lines.[14][15] The indole scaffold appears to be well-suited for occupying the binding pocket of 14-3-3η, suggesting that this compound could also effectively disrupt these critical PPIs.
Proposed Mechanism of Action: this compound is predicted to bind to the amphipathic groove of the 14-3-3η protein, thereby preventing the binding of its pro-survival and pro-proliferative partner proteins. This disruption of the 14-3-3η interactome would lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Validation Workflow
Caption: Workflow for validating 14-3-3η PPI inhibitory activity.
Detailed Protocols:
Protocol 2.2.1: Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To measure the binding affinity and kinetics of the compound to recombinant 14-3-3η protein.
-
Materials: SPR instrument and sensor chips (e.g., CM5), recombinant human 14-3-3η protein, test compound, running buffer.
-
Procedure:
-
Immobilize the 14-3-3η protein onto the sensor chip surface.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to measure association and dissociation.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.
-
Protocol 2.2.2: Co-Immunoprecipitation (Co-IP) Assay
-
Objective: To demonstrate that the compound disrupts the interaction between 14-3-3η and a known binding partner in a cellular context.
-
Materials: Liver cancer cell line (e.g., HepG2), cell lysis buffer, antibodies against 14-3-3η and a known binding partner (e.g., a client protein), protein A/G magnetic beads, test compound.
-
Procedure:
-
Treat the liver cancer cells with the test compound or vehicle control.
-
Lyse the cells to obtain total protein extracts.
-
Incubate the cell lysates with an antibody against 14-3-3η.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the known binding partner.
-
A decrease in the amount of the co-immunoprecipitated binding partner in the compound-treated sample compared to the control indicates disruption of the PPI.
-
Antiviral Therapy: HIV-1 Integrase Strand Transfer Inhibition
Scientific Rationale: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[16] Inhibitors of the strand transfer step of this process (INSTIs) are a cornerstone of modern antiretroviral therapy.[17][18][19] The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of novel INSTIs.[8][13] These compounds effectively chelate the divalent metal ions (Mg2+) in the active site of the integrase enzyme, which are essential for its catalytic activity.[8][13] The structural similarity of this compound to these known INSTIs makes it a compelling candidate for development as an anti-HIV agent.
Proposed Mechanism of Action: this compound is expected to bind to the active site of HIV-1 integrase and chelate the two magnesium ions, thereby blocking the strand transfer reaction and preventing the integration of the viral genome into the host DNA.
Experimental Validation Workflow
Caption: Workflow for validating HIV-1 integrase inhibitory activity.
Detailed Protocols:
Protocol 2.3.1: In Vitro HIV-1 Integrase Strand Transfer Assay
-
Objective: To determine the IC50 of the compound against the strand transfer activity of recombinant HIV-1 integrase.
-
Materials: Recombinant HIV-1 integrase, a labeled donor DNA substrate, a target DNA substrate, reaction buffer containing MgCl2, test compound, gel electrophoresis equipment.
-
Procedure:
-
Pre-incubate the HIV-1 integrase with the test compound at various concentrations.
-
Add the labeled donor DNA and target DNA to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and deproteinize the samples.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of the strand transfer product.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2.3.2: HIV-1 Single-Cycle Infection Assay
-
Objective: To measure the antiviral activity of the compound in a cell-based assay that reflects a single round of HIV-1 infection.
-
Materials: HEK293T cells, a reporter cell line (e.g., TZM-bl cells expressing luciferase under the control of the HIV-1 LTR), a packaging plasmid, a VSV-G envelope plasmid, a reporter plasmid, test compound.
-
Procedure:
-
Produce single-cycle infectious viral particles by co-transfecting HEK293T cells with the packaging, envelope, and reporter plasmids.
-
Seed the TZM-bl reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with the single-cycle viral particles.
-
Incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity.
-
Determine the EC50 value, the concentration at which the compound inhibits viral infection by 50%.
-
Neurotherapeutics: Dopamine D3 Receptor Antagonism
Scientific Rationale: The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the modulation of cognition, emotion, and reward.[20][21] Consequently, D3 receptor antagonists are being actively investigated as potential treatments for a range of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and depression.[22][23] A number of indole-based compounds have been reported as potent and selective D3 receptor antagonists. The indole nucleus serves as a key pharmacophoric element for interacting with the receptor's binding pocket. The 6-dimethylamino substituent on the indole ring of this compound could potentially enhance binding affinity and selectivity for the D3 receptor.
Proposed Mechanism of Action: this compound is hypothesized to act as an antagonist at the dopamine D3 receptor, blocking the binding of endogenous dopamine and modulating downstream signaling pathways. This could lead to therapeutic effects in disorders characterized by dysregulated dopaminergic neurotransmission.
Experimental Validation Workflow
Caption: Workflow for validating dopamine D3 receptor antagonist activity.
Detailed Protocols:
Protocol 2.4.1: Radioligand Binding Assay for Dopamine D2 and D3 Receptors
-
Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D3 and D2 receptors and to assess its selectivity.
-
Materials: Cell membranes prepared from cells stably expressing human D3 or D2 receptors, a high-affinity radioligand (e.g., [3H]spiperone or a more selective D3 radioligand), test compound, scintillation fluid, liquid scintillation counter.[24][25][26][27]
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
The selectivity is determined by the ratio of the Ki values for the D2 and D3 receptors.
-
Angiogenesis Inhibition: Targeting VEGFR-2
Scientific Rationale: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[14][28] Dysregulated angiogenesis is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. Consequently, inhibitors of VEGFR-2 are an important class of anti-cancer drugs.[29][30][31] The indole scaffold is a common feature in many VEGFR-2 inhibitors. The structural characteristics of this compound make it a plausible candidate for binding to the ATP-binding site of the VEGFR-2 kinase domain.
Proposed Mechanism of Action: this compound is proposed to act as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. This would block the autophosphorylation of the receptor and inhibit downstream signaling pathways, ultimately leading to the suppression of endothelial cell proliferation, migration, and tube formation, thus inhibiting angiogenesis.
Experimental Validation Workflow
Caption: Workflow for validating VEGFR-2 inhibitory and anti-angiogenic activity.
Detailed Protocols:
Protocol 2.5.1: In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the IC50 of the compound against the kinase activity of recombinant VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, test compound, a method for detecting phosphorylation (e.g., a phosphospecific antibody-based ELISA or a radiometric assay with [γ-32P]ATP).
-
Procedure:
-
Incubate the VEGFR-2 kinase with the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2.5.2: Endothelial Cell Tube Formation Assay
-
Objective: To assess the effect of the compound on the ability of endothelial cells to form capillary-like structures in vitro.[15][32][33][34]
-
Materials: Human umbilical vein endothelial cells (HUVECs), basement membrane extract (e.g., Matrigel), cell culture medium, test compound.
-
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the gel in the presence of various concentrations of the test compound.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Determine the concentration at which the compound inhibits tube formation.
-
Summary and Future Directions
The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. This guide has outlined a series of high-potential therapeutic targets for this compound, drawing upon the established biological activities of its structural analogs. The proposed targets span the fields of immuno-oncology, oncology, antiviral therapy, and neurotherapeutics, highlighting the broad potential of this compound.
The detailed experimental workflows and protocols provided herein offer a clear roadmap for the systematic evaluation of this compound against these targets. Successful validation in the proposed in vitro and in vivo models will be a critical step in advancing this promising compound towards clinical development. Further optimization of the lead compound through medicinal chemistry efforts, guided by structure-activity relationship studies, will be essential for enhancing its potency, selectivity, and pharmacokinetic properties. The exploration of the therapeutic potential of this compound and its derivatives holds significant promise for addressing unmet medical needs across a range of diseases.
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Discovery of 14-3-3 Protein-Protein Interaction Inhibitors That Sensitize Multidrug-Resistant Cancer Cells to Doxorubicin and the Akt Inhibitor GSK690693. (2019). Journal of Medicinal Chemistry. [Link]
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Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. (2016). ACS Medicinal Chemistry Letters. [Link]
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Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (2022). European Journal of Medicinal Chemistry. [Link]
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Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry. [Link]
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Current drug treatments targeting dopamine D3 receptor. (2017). Pharmacological Research. [Link]
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Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. (2015). DSpace. [Link]
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HIV-1 Integrase Strand Transfer Inhibitors and Neurodevelopment. (2021). International Journal of Molecular Sciences. [Link]
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Expression and radioligand binding assays of D3 in whole cells. (a)... (2011). ResearchGate. [Link]
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Integrase Strand Transfer Inhibitor (INSTI). (n.d.). Clinical Info HIV.gov. [Link]
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Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters. [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
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Structural biology of HIV integrase strand transfer inhibitors. (2017). Current Opinion in Structural Biology. [Link]
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Radioligand binding assay in D2R and D3R. (2009). ResearchGate. [Link]
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Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. (2022). Journal of Medicinal Chemistry. [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Pharmacology. [Link]
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Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines. (2020). Journal of Cancer Research and Clinical Oncology. [Link]
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IDO1/IDO2/TDO Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. [Link]
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Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1). (n.d.). The Mouseion at the JAXlibrary. [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2007). Journal of Neuroscience Methods. [Link]
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Dopamine antagonist. (n.d.). In Wikipedia. [Link]
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Newly discovered molecules accelerate the removal of immune-modulating enzyme. (2026). CeMM. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). BMC Cancer. [Link]
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In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Chemistry. [Link]
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6-Dimethylamino-1H-indole-2-carboxylic acid molecular weight and formula.
An In-Depth Technical Guide to 6-Dimethylamino-1H-indole-2-carboxylic Acid
Authored by: Senior Application Scientist
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical identity, molecular properties, a validated synthetic protocol, and its applications in the development of novel therapeutics. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.
Chemical Identity and Physicochemical Properties
This compound is an indole derivative characterized by a dimethylamino group at the 6-position and a carboxylic acid at the 2-position. These functional groups are pivotal to its chemical reactivity and utility as a scaffold in synthetic chemistry.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | N/A |
| CAS Number | 100060-36-4 | [2] |
| Appearance | Typically a solid powder | N/A |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | N/A |
Note: The molecular weight is calculated from the molecular formula. Physical properties like melting point and solubility may vary based on purity and crystalline form and should be determined empirically.
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted indole-2-carboxylic acids can be achieved through various strategies. A common and effective method involves the cyclization of a suitably substituted precursor. While a direct synthesis protocol for this specific molecule is not detailed in the provided search results, a general and adaptable approach, the Reissert indole synthesis, can be proposed. This method involves the condensation of a nitrotoluene with diethyl oxalate, followed by reductive cyclization.
The diagram below outlines a logical workflow for the synthesis, starting from a commercially available precursor like 4-(dimethylamino)-2-nitrotoluene.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is adapted from established methods for synthesizing indole-6-carboxylic acid and other indole derivatives.[3][4]
Step 1: Condensation
-
To a solution of sodium ethoxide in absolute ethanol, add 4-(dimethylamino)-2-nitrotoluene.
-
Slowly add diethyl oxalate at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.
-
Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with an acidic solution and extract the intermediate product.
Step 2: Reductive Cyclization
-
Dissolve the intermediate ester from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Introduce a reducing agent. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) is a clean and effective method.[5] Alternatively, chemical reductants like iron powder in acetic acid can be used.
-
The reduction of the nitro group to an amine is followed by a spontaneous intramolecular condensation (cyclization) to form the indole ring system.
-
Filter off the catalyst (if used) and concentrate the solution.
Step 3: Saponification
-
Dissolve the resulting indole ester in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide monohydrate, and heat the mixture (e.g., to 60 °C) for several hours.[3]
-
Monitor the hydrolysis of the ester to the carboxylic acid by TLC.
-
Once complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic and Analytical Characterization
Empirical characterization is essential to confirm the structure and purity of the synthesized compound. Based on the structure and data for similar indole-2-carboxylic acids, the following spectral characteristics are expected.[6][7]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the indole ring (distinct chemical shifts and coupling constants).- A singlet for the N-H proton of the indole (typically downfield).- A singlet for the two methyl groups of the dimethylamino moiety.- A very downfield, broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the 8 aromatic carbons of the indole core.- A signal for the carbonyl carbon of the carboxylic acid (downfield).- A signal for the methyl carbons of the dimethylamino group. |
| FT-IR | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- An N-H stretch from the indole ring (approx. 3300-3500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-N stretching and aromatic C=C stretching bands. |
| Mass Spec (ESI) | - Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight (204.23 g/mol ). |
Applications in Research and Drug Development
The indole-2-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. Its rigid structure and functional handles (the carboxylic acid and the indole N-H) allow for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.
As a Scaffold for Enzyme Inhibitors
The carboxylic acid group is an excellent bioisostere for phosphate groups and can act as a key pharmacophore for chelating metal ions in enzyme active sites.[8] This property has been exploited in the design of inhibitors for various enzymes.
-
HIV-1 Integrase Inhibitors : Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase by chelating the two Mg²⁺ ions within the enzyme's active site.[9] The indole core can be further functionalized to enhance interactions with hydrophobic pockets near the active site, thereby improving potency.[9]
Caption: Interaction model of an indole-2-carboxylic acid derivative with the HIV-1 integrase active site.
Building Block for Antiparasitic Agents
Substituted indoles have been identified through phenotypic screening as having activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[10] this compound serves as a valuable starting material for creating libraries of indole-2-carboxamides. The carboxylic acid can be readily coupled with various amines to explore structure-activity relationships (SAR) and optimize potency, metabolic stability, and solubility.[10][11]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. As with many carboxylic acids, it may cause eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]
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In silico modeling of 6-Dimethylamino-1H-indole-2-carboxylic acid binding
An In-Depth Technical Guide: In Silico Modeling of 6-Dimethylamino-1H-indole-2-carboxylic acid Binding
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of this compound, a representative small molecule, binding to a protein target. As specific biological targets for this exact compound are not extensively characterized in public literature, this document will use a representative protein kinase as a case study to demonstrate a robust, field-proven workflow. This guide is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the scientific rationale behind each choice. We will progress from system preparation and molecular docking to the dynamic assessment of the protein-ligand complex through molecular dynamics (MD) simulations and culminate in the quantitative estimation of binding free energy.
Introduction: The Rationale for a Multi-Step In Silico Approach
The prediction of how a small molecule interacts with a biological macromolecule is a cornerstone of modern drug discovery.[1][2] Computational methods, collectively known as in silico modeling, provide a powerful lens to examine these interactions at an atomic level, offering insights that can guide experimental efforts, reduce costs, and accelerate timelines.[3]
This guide details this entire workflow, emphasizing the "why" behind each protocol to empower researchers to adapt and apply these techniques to their own systems of interest.
The Integrated Modeling Workflow
A robust in silico analysis is not a single experiment but a logical progression of computational techniques. Each subsequent step refines the results of the previous one, building a more complete and reliable picture of the molecular interaction. The overall workflow is depicted below.
Caption: The four-phase in silico drug discovery workflow.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of any simulation is dictated by the quality of its starting structures. This phase focuses on preparing both the protein receptor and the small molecule ligand to be as physically and chemically accurate as possible.[7][8]
Rationale for Meticulous Preparation
Experimental structures from the Protein Data Bank (PDB) are often incomplete; they may lack hydrogen atoms, have missing residues or loops, and contain experimental artifacts like water molecules and co-factors that are not relevant to the binding interaction being studied.[9] Similarly, ligand structures must be converted from 2D representations to energetically plausible 3D conformers with correct protonation states and partial charges.[10][11] Failure to perform these steps rigorously can lead to significant errors in subsequent calculations.
Experimental Protocol: Receptor Preparation
This protocol uses a representative human kinase structure (e.g., PDB ID: 1KE7) and common tools like UCSF Chimera or AutoDockTools.[7][12]
-
Obtain Structure: Download the PDB file from the RCSB PDB database.
-
Initial Cleaning: Load the structure into a molecular viewer. Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands. If the biological unit is a dimer but only one chain is of interest, delete the extraneous chains.
-
Repair and Protonate: Use a structure preparation tool (e.g., the Dock Prep tool in Chimera or Protein Preparation Workflow in Maestro) to:
-
Add missing side chains and loops, if necessary.
-
Add hydrogen atoms, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (e.g., 7.4).[13]
-
Assign atomic partial charges using a standard force field like AMBER or CHARMM.
-
-
Save for Docking: Save the prepared receptor structure in the .pdbqt format required by AutoDock Vina, which includes partial charge (Q) and atom type (T) information.[14]
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw this compound in a chemical sketcher or obtain its SDF file from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or UCSF Chimera to convert the 2D structure into a 3D conformation.[15]
-
Energy Minimization: Perform a quick energy minimization of the 3D structure using a force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation.
-
Assign Charges and Define Torsions: Load the 3D structure into AutoDockTools.
-
Save for Docking: Save the final prepared ligand in the .pdbqt format.
Phase 2: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[3] It uses a search algorithm to explore possible binding modes and a scoring function to rank them.[1]
The "Why": Search Algorithms and Scoring Functions
We use AutoDock Vina for this guide due to its balance of speed and accuracy.[16] Its search algorithm is a Lamarckian genetic algorithm, which efficiently explores a wide conformational space.[12] Its scoring function is an empirical model that approximates the binding free energy, allowing it to rank different poses. It's crucial to understand that this score is a rapid approximation, not a true binding energy, and its primary utility is in distinguishing between plausible and implausible binding modes.[1]
Caption: Workflow for a typical AutoDock Vina experiment.
Experimental Protocol: Running the Docking Simulation
-
Define the Search Space (Grid Box): Load the prepared receptor into AutoDockTools. The binding site must be defined by a 3D grid box. If the binding site is known (from a co-crystallized structure, for example), center the grid box on that site.[12] If it is unknown ("blind docking"), the grid box should encompass the entire protein surface.[12] Record the coordinates of the grid center and its dimensions (X, Y, Z) in a configuration file (conf.txt).[13]
-
Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute Vina: Run the Vina executable from the command line, specifying the configuration file. vina --config conf.txt --log log.txt
-
Analyze Results: The output will be a PDBQT file containing the top-ranked binding poses and a log file with their corresponding binding affinity scores (in kcal/mol).[3] The most negative score represents the most favorable predicted pose. Visualize the top poses within the receptor's binding site using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Data Presentation: Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | GLU-121, LYS-72, LEU-173 |
| 2 | -8.2 | 1.34 | GLU-121, TYR-123, LEU-173 |
| 3 | -7.9 | 2.05 | ASP-184, PHE-170 |
Phase 3: Molecular Dynamics (MD) - From a Static Pose to a Dynamic System
A docked pose is a static hypothesis. MD simulation tests this hypothesis by simulating the atomic motions of the protein-ligand complex over time, providing insights into its stability and dynamic behavior.[4][17]
The "Why": The Imperative of Dynamic Validation
MD simulations solve Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and a surrounding box of explicit water molecules and ions to mimic physiological conditions.[18] This allows us to observe if the predicted binding pose is stable, how the ligand and protein adapt to each other, and the role of water in the binding interface. A ligand that is unstable and diffuses away from the binding pocket during a simulation is unlikely to be a potent binder.
Experimental Protocol: GROMACS Simulation Workflow
This protocol uses GROMACS , a highly efficient and widely used MD engine.[19][20] The process involves several critical equilibration steps before the final "production" simulation.[18]
-
System Setup:
-
Merge Coordinates: Combine the PDB files of the receptor and the selected ligand pose into a single complex PDB file.[18]
-
Generate Topology: Use GROMACS's pdb2gmx tool to generate a topology for the protein using a force field like CHARMM36.[21] The ligand topology and parameters must be generated separately, often using a server like CGenFF.[19][21] These files describe the bond lengths, angles, and charges for every atom.
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).[18]
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the system's pressure to 1 bar while maintaining the target temperature (NPT ensemble). This ensures the correct solvent density. Position restraints are often kept during this phase.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints, saving the coordinates (the "trajectory") at regular intervals.
-
Caption: The GROMACS workflow for MD simulation.
Data Analysis: Assessing Stability
The resulting trajectory is a high-dimensional dataset that must be analyzed to extract meaningful information.[4][22] Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their starting positions over time. A stable, plateauing RMSD suggests the system has reached equilibrium.[23]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions like loops.[22]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, identifying key stable interactions.[23]
Phase 4: Binding Free Energy - Quantifying Affinity
The "Why": An End-Point Free Energy Method
Experimental Protocol: MM/PBSA Calculation
This protocol typically uses scripts from the AMBERTools suite, which can process trajectories from GROMACS.[25][26]
-
Extract Snapshots: Select a stable portion of the production MD trajectory (e.g., the last 50 ns after the RMSD has plateaued).
-
Prepare Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.[25]
-
Run MMPBSA.py: Execute the MMPBSA.py script, providing the trajectory and the three topology files as input. The script will iterate through the snapshots and calculate the average energy components.
-
Analyze Energy Components: The output provides a breakdown of the binding energy into its constituent parts, which can be highly informative.
Data Presentation: MM/PBSA Results
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
| Van der Waals (ΔE_vdw) | -45.7 | Favorable |
| Electrostatic (ΔE_ele) | -21.3 | Favorable |
| Polar Solvation (ΔG_pol) | +35.5 | Unfavorable |
| Non-Polar Solvation (ΔG_npol) | -4.1 | Favorable |
| Total Binding Energy (ΔG_bind) | -35.6 | Overall Favorable |
The unfavorable polar solvation energy represents the cost of desolvating the polar groups of the ligand and receptor upon binding, a common feature in these calculations. The final ΔG_bind gives a quantitative estimate of the binding affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust workflow for the in silico modeling of a small molecule, this compound, with a protein target. By progressing logically from system preparation to docking, dynamic simulation, and free energy calculation, we can build a scientifically sound hypothesis of the binding event.
It is critical to recognize the limitations. Force fields are approximations, sampling in MD is finite, and methods like MM/PBSA are not perfectly accurate. However, the true power of this workflow lies in its application to comparative studies. By applying the exact same protocol to a series of related compounds, researchers can reliably rank their potential affinities and generate high-quality, testable hypotheses, thereby significantly accelerating the pace of discovery. The ultimate validation for any in silico model remains, and always will be, experimental verification.
References
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- 4. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 5. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA - Introduction [amber.tkanai-lab.org]
- 6. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. indico4.twgrid.org [indico4.twgrid.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 23. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 24. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. biomolmd.org [biomolmd.org]
The Chemistry and Latent Potential of 6-Dimethylamino-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and molecular probes[1]. Within this esteemed class of heterocycles, indole-2-carboxylic acid and its derivatives have garnered significant attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[2][3][4]. This technical guide focuses on a specific, yet under-explored, member of this family: 6-Dimethylamino-1H-indole-2-carboxylic acid .
The introduction of a dimethylamino group at the 6-position of the indole ring is anticipated to significantly modulate the compound's physicochemical and pharmacological properties. The electron-donating nature of this substituent can influence the electron density of the indole ring system, potentially altering its binding affinity for various biological targets. This guide provides a comprehensive literature review of the synthesis, characterization, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and chemical biology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 204.23 g/mol | [5][6] |
| Appearance | Solid (predicted) | [5][6] |
| SMILES | CN(C)c1ccc2cc([nH]c2c1)C(O)=O | [5][6] |
| InChI | 1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | [5][6] |
Proposed Synthetic Pathways
Sources
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Dimethylamino)-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of 6-Dimethylamino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylamino-1H-indole-2-carboxylic acid is a substituted indole derivative of interest in medicinal chemistry and drug discovery. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are the foundation of a sound safety assessment. These properties dictate storage conditions, appropriate handling techniques, and potential exposure routes.
| Property | Value / Information | Source / Rationale |
| IUPAC Name | 6-(dimethylamino)-1H-indole-2-carboxylic acid | - |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| CAS Number | 1177358-61-0 (hydrochloride) | [1] |
| Appearance | Likely a solid at room temperature. | Inferred from related indole carboxylic acids which are solids.[2][3] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. | The carboxylic acid group imparts some polarity and potential for hydrogen bonding, suggesting slight water solubility.[4] The indole ring is largely nonpolar. Solubility is expected in solvents like DMSO, DMF, and alcohols. |
| Stability | May be sensitive to light and air. | Indole and its derivatives can be sensitive to light and oxidation over time.[2] |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of related indole and amino-indole compounds, this compound should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6][7]
-
Skin Irritation (Category 2): Causes skin irritation.[3][5][7][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][7][8]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][7][8]
-
Hazardous to the Aquatic Environment, Acute Toxicity (Category 1): Very toxic to aquatic life.[5] A WGK (Water Hazard Class) of 3 (highly hazardous to water) is assigned by at least one supplier.
GHS Hazard Pictograms
Caption: Personal Protective Equipment (PPE) Selection Workflow.
-
Rationale for Nitrile Gloves: Nitrile gloves offer good resistance to a broad range of chemicals, including acids and organic solvents, and are a suitable choice for handling this compound. [10]Always check the manufacturer's compatibility chart for the specific solvents being used.
-
Rationale for Goggles over Safety Glasses: Chemical safety goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses. [10]
Standard Operating Procedures (SOPs)
Adherence to established protocols is critical for consistent safety.
Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is operational.
-
Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or glassine paper. Gently tap the container to dispense the powder; avoid scooping if it creates dust. Close the primary container immediately after dispensing.
-
Transfer: To transfer the weighed solid into a flask for dissolution, use a funnel. Gently tap the weigh boat to ensure all solid is transferred.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, cap and sonicate or stir within the fume hood until dissolved.
-
Cleanup: Wipe down the weighing area and any equipment with a damp cloth. Dispose of all contaminated materials (weigh boat, bench paper, gloves) in the designated solid chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.
Storage Requirements
Incorrect storage can lead to compound degradation and the creation of unsafe conditions.
-
Container: Keep in a tightly closed, clearly labeled container. [7]* Environment: Store in a cool, dry, well-ventilated area. [7]Protect from direct sunlight and moisture. [2][7]A storage temperature of 2-8°C is often recommended for similar compounds to ensure long-term stability.
-
Segregation: Store away from incompatible materials. Based on the reactivity of the functional groups, these include:
Emergency Procedures
Preparedness is key to effectively managing an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. [7][9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention. [7]
Spill Response Protocol
Caption: Workflow for handling a small solid spill.
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Labeling: Collect waste in a clearly labeled, sealed container. The label should include the full chemical name and the appropriate hazard warnings (e.g., "Toxic," "Irritant," "Aquatic Hazard").
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Given the high aquatic toxicity, it is imperative that this compound does not enter the sewer system. [5]
Conclusion
While this compound is a valuable compound for research, it must be handled with the respect and caution due to a potentially hazardous chemical. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. Always prioritize a culture of safety and proactive risk management in the laboratory.
References
-
SAFETY DATA SHEET for Indole. (2025, October 16). Sigma-Aldrich. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Indole GHS SDS, Safety Data Sheet. Anatech Ltd. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. (2025, August 6). ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed. [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023, March 24). Research and Reviews. [Link]
-
6-Methyl-1H-indole-2-carboxylic acid. PubChem. [Link]
-
Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams. [Link]
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- 4. savemyexams.com [savemyexams.com]
- 5. Indole GHS SDS MSDS Sheet [methylindole.com]
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- 10. echemi.com [echemi.com]
A Technical Guide to the Physicochemical Characterization of 6-Dimethylamino-1H-indole-2-carboxylic acid: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylamino-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a key pharmacophore in numerous biologically active molecules. The physicochemical properties of these compounds, such as melting point and solubility, are fundamental parameters that influence their behavior in biological systems, as well as their suitability for formulation and development as therapeutic agents.
This technical guide provides an in-depth overview of the determination of two critical physical properties of this compound: its melting point and solubility. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols and theoretical understanding to determine these properties accurately in a laboratory setting.
Physicochemical Properties of this compound
The prediction of the physical properties of a novel or sparsely studied compound often begins with an understanding of its structural analogues. Indole-2-carboxylic acid, the parent compound, has a reported melting point in the range of 202-209 °C.[1] Variations in substituents on the indole ring can significantly influence physical properties. For instance, the presence of a dimethylamino group at the 6-position is expected to alter the intermolecular forces, thereby affecting the melting point and solubility profile compared to the parent compound.
Data Summary
Due to the limited availability of specific experimental data for this compound, the following table is presented as a template for researchers to populate with their own experimentally determined values. For reference, data for related indole-2-carboxylic acid derivatives are included.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₁₁H₁₂N₂O₂ | 204.23 | To be determined |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 202-209[1] |
| 1-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18[2] | Not available |
| 6-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Not available |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16[3] | 249-253[3] |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | Polymorph dependent[4] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination: Capillary Method
The melting point of a crystalline solid is a key indicator of its purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]
Principle: A small, finely powdered sample of the organic compound is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy and at which it is completely liquid are recorded as the melting point range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, finely powder the sample using a mortar and pestle.[5][7]
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[6][7] Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.[6][7]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Place the thermometer in its designated holder.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[5][6] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube.[5]
-
-
Heating:
-
Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.
-
Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the approximate melting point.[5]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[8]
-
-
Purity Assessment: A narrow melting range suggests a high degree of purity, while a broad range (greater than 2°C) may indicate the presence of impurities.[5]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Solubility is a crucial property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]
Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a specific volume of a solvent and observing whether it dissolves. A series of solvents with varying polarities and pH values are typically used to create a solubility profile.[10][11]
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃)[10][12]
Procedure:
-
Initial Screening in Water:
-
Place approximately 25 mg of this compound into a test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]
-
Observe if the compound dissolves completely. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[12][13]
-
-
Solubility in Organic Solvents:
-
If the compound is insoluble in water, repeat the procedure with a series of organic solvents of varying polarity, such as ethanol, acetone, and diethyl ether. Use a fresh, dry test tube for each solvent.
-
-
Acid-Base Solubility Tests:
-
For water-insoluble compounds, these tests can indicate the presence of acidic or basic functional groups.[10][12]
-
5% NaOH: Add 0.75 mL of 5% aqueous NaOH to a fresh sample. Solubility in this basic solution suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.[10][13]
-
5% NaHCO₃: If the compound dissolves in 5% NaOH, test its solubility in 5% aqueous NaHCO₃. Solubility in this weaker base is a strong indication of a carboxylic acid.[10][12]
-
5% HCl: Add 0.75 mL of 5% aqueous HCl to a fresh sample. Solubility in this acidic solution indicates the presence of a basic functional group, such as an amine.[12][13]
-
-
Recording Observations: Record the solubility of the compound in each solvent as "soluble," "partially soluble," or "insoluble."
Workflow for Solubility Determination
Caption: A decision-tree workflow for determining the solubility of an organic compound.
Conclusion
The determination of melting point and solubility are foundational steps in the characterization of any new chemical entity, including this compound. While specific data for this compound may not be readily available, the standardized and well-established protocols provided in this guide offer a clear pathway for researchers to obtain this critical information. Accurate determination of these properties is essential for ensuring the purity of the compound, understanding its potential behavior in biological systems, and informing the early stages of drug development.
References
-
Melting point determination. (n.d.). Retrieved from University of Calgary. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Retrieved from Vedantu. [Link]
-
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An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Indole-2-Carboxylic Acids
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its inherent structural and electronic properties allow it to interact with a wide range of biological targets, leading to distinct and therapeutically relevant mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms through which indole-2-carboxylic acids and their derivatives exert their pharmacological effects. We will dissect their roles as antagonists of the NMDA receptor, inhibitors of viral enzymes such as HIV-1 integrase, and modulators of immunoregulatory pathways through the inhibition of IDO1 and TDO. For each core mechanism, we will detail the underlying molecular interactions, present relevant structure-activity relationship (SAR) data, and provide exemplary experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
Introduction to the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a ubiquitous feature in essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin.[1] The addition of a carboxylic acid group at the 2-position creates indole-2-carboxylic acid (I2CA), a molecule with a unique combination of a hydrophobic indole core and a key hydrogen-bonding and metal-chelating carboxylate function.[2][3] This arrangement allows for a variety of non-covalent interactions with protein targets, including hydrogen bonds, π-π stacking, hydrophobic interactions, and coordination with metal cofactors. These versatile binding capabilities are the foundation for the scaffold's ability to modulate multiple, distinct biological targets.
Mechanism I: Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor Glycine Site
One of the earliest and most well-characterized activities of indole-2-carboxylic acid is its role as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[4][5]
Causality and Scientific Rationale
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4][6] The glycine binding site represents a key allosteric point for modulating receptor activity. Overactivation of NMDA receptors leads to excitotoxicity, a pathological process implicated in neurological conditions like stroke and epilepsy.[4][7] Therefore, compounds that can selectively antagonize this site without completely blocking the receptor offer a promising therapeutic strategy.
I2CA specifically and competitively inhibits the potentiation of NMDA-gated currents by glycine.[4][7] Its structure allows it to occupy the glycine binding pocket, preventing the co-agonist from binding and thereby inhibiting the channel opening that is mediated by the primary agonist, NMDA. Studies have shown that in environments with low glycine concentrations, I2CA can completely block the NMDA response, suggesting that NMDA binding alone is insufficient for channel activation.[4] This mechanism provides a precise tool for studying the role of the glycine site in both physiological and pathological contexts.
Visualizing the NMDA Receptor Antagonism
Caption: Competitive antagonism of the NMDA receptor by Indole-2-Carboxylic Acid (I2CA).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of I2CA on NMDA-gated currents in cultured neurons. The choice of whole-cell patch-clamp is critical as it provides the highest resolution for observing ion channel activity directly.
Methodology:
-
Cell Preparation: Culture rat cortical neurons on glass coverslips for 10-14 days.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (to block voltage-gated sodium channels), pH 7.4. Prepare separate stock solutions of NMDA (1 mM), Glycine (1 mM), and I2CA (100 mM).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2. Cesium is used to block potassium channels from the inside.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron. Clamp the membrane potential at -60 mV.
-
Using a rapid solution exchange system, apply 100 µM NMDA plus 10 µM Glycine to elicit a baseline inward current.
-
After a washout period, co-apply 100 µM NMDA, 10 µM Glycine, and varying concentrations of I2CA (e.g., 1 µM to 500 µM).
-
Record the peak inward current for each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-gated current in the presence of each I2CA concentration.
-
Normalize the current amplitude to the baseline response (NMDA + Glycine alone).
-
Plot the normalized current as a function of I2CA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The IC₅₀ for I2CA is approximately 105 µM.[7]
-
Mechanism II: Inhibition of HIV-1 Integrase
A highly significant application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9]
Causality and Scientific Rationale
HIV-1 integrase is one of three essential enzymes for viral replication, alongside reverse transcriptase and protease.[3] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[10] The active site of the integrase contains a DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[10] These ions are crucial for the catalytic activity of the enzyme.
The mechanism of action for I2CA derivatives as INSTIs relies on the ability of the indole core and the C2-carboxylate group to act as a pharmacophore that chelates these two essential Mg²⁺ ions in the active site.[3][8] This metal chelation disrupts the enzyme's catalytic function, specifically inhibiting the strand transfer step and thus blocking viral replication.[9] This targeted mechanism is highly specific, as there is no host cellular counterpart to HIV-1 integrase, which provides a favorable therapeutic window.[10]
Structure-Activity Relationship (SAR) and Optimization
Initial screening identified indole-2-carboxylic acid as a hit scaffold. Subsequent medicinal chemistry efforts have focused on optimizing its potency through substitutions on the indole ring.
-
C3 Position: Introducing a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, significantly boosting inhibitory activity.[3][9]
-
C6 Position: Adding halogenated benzene rings at the C6 position can introduce beneficial π-π stacking interactions with the viral DNA, further enhancing potency.[8][10]
These optimizations have led to the development of derivatives with nanomolar efficacy.
Quantitative Data: HIV-1 Integrase Inhibition
| Compound | C3-Substitution | C6-Substitution | Integrase IC₅₀ (µM) | Reference |
| Parent Scaffold | H | H | 32.37 | [10] |
| Derivative 3 | Carboxyl | H | Not specified, but effective | [3] |
| Derivative 17a | Varied | Halogenated aniline | 3.11 | [8][10] |
| Derivative 20a | ((2-fluorobenzyl)oxy)methyl | (3-fluoro-4-methoxyphenyl)amino | 0.13 | [3][9] |
Visualizing the Integrase Inhibition Workflow
Caption: Experimental workflow for an in vitro HIV-1 integrase strand transfer assay.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This fluorescence-based assay is a robust method to quantify the strand transfer activity of HIV-1 integrase and the inhibitory potential of test compounds.
Methodology:
-
Reagent Preparation:
-
Integrase Enzyme: Purified recombinant HIV-1 integrase.
-
DNA Substrates: A 5'-Cy5-labeled donor DNA and an unlabeled target DNA.
-
Assay Buffer (in mM): 20 HEPES (pH 7.5), 10 DTT, 7.5 MgCl₂, 4% glycerol.
-
Test Compound: Indole-2-carboxylic acid derivative dissolved in DMSO, serially diluted.
-
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of a pre-mix containing integrase enzyme and donor DNA in assay buffer. Incubate for 15 minutes at room temperature to allow for complex formation.
-
Initiate the reaction by adding 8 µL of the target DNA.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution containing formamide, EDTA, and a loading dye. EDTA chelates all available Mg²⁺, immediately halting the enzymatic reaction.
-
-
Analysis:
-
Denature the DNA by heating the plate to 95°C for 5 minutes.
-
Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA bands using a fluorescence imager. The strand transfer product will be a higher molecular weight band compared to the unreacted substrate.
-
Quantify the band intensities using densitometry software to determine the percent inhibition for each compound concentration and calculate the IC₅₀.
-
Mechanism III: Modulation of the Kynurenine Pathway via IDO1/TDO Inhibition
Derivatives of indole-2-carboxylic acid have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are critical regulators of immune tolerance.[11]
Causality and Scientific Rationale
IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, converting tryptophan into N-formylkynurenine.[12] In the tumor microenvironment, the overexpression of IDO1 leads to two key outcomes that promote immune evasion:
-
Tryptophan Depletion: The local depletion of this essential amino acid inhibits the proliferation and function of effector T cells.
-
Kynurenine Accumulation: The buildup of downstream metabolites, collectively known as kynurenines, induces the apoptosis of T cells and promotes the differentiation of regulatory T cells (Tregs).
This dual effect creates a powerful immunosuppressive shield for the tumor. Therefore, inhibiting IDO1 (and potentially TDO) is a major therapeutic strategy in immuno-oncology to restore anti-tumor immunity.[13][14] Indole-2-carboxylic acid derivatives have been designed to act as competitive inhibitors, binding to the active site of these enzymes and preventing the breakdown of tryptophan.[11]
Quantitative Data: IDO1/TDO Inhibition
| Compound | Target(s) | IC₅₀ (µM) | Reference |
| 9o-1 | IDO1 | 1.17 | [11] |
| TDO | 1.55 | [11] | |
| 9p-O | IDO1 | Double-digit nM | [11] |
| TDO | Double-digit nM | [11] |
Visualizing the Kynurenine Pathway Inhibition
Caption: Inhibition of the IDO1/TDO-mediated kynurenine pathway by I2CA derivatives.
Experimental Protocol: Cell-Based IDO1 Activity Assay
This protocol uses human HeLa cells, which can be stimulated to express functional IDO1 enzyme, providing a physiologically relevant system to test inhibitors. The endpoint measurement of kynurenine in the supernatant is a direct readout of enzyme activity.
Methodology:
-
Cell Culture and Induction:
-
Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Induce IDO1 expression by treating the cells with human interferon-gamma (hIFN-γ, 100 ng/mL) for 24 hours.
-
-
Inhibitor Treatment:
-
Remove the induction medium.
-
Add fresh medium containing L-Tryptophan (200 µM) and serial dilutions of the indole-2-carboxylic acid test compound. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 30% trichloroacetic acid (TCA) to each well to precipitate proteins. Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the cleared supernatant to another plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 20 minutes at room temperature. A yellow color will develop in the presence of kynurenine.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
-
Emerging Mechanisms and Therapeutic Applications
The versatility of the indole-2-carboxylic acid scaffold extends to several other important biological targets, highlighting its broad therapeutic potential.
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Indole-2-carboxamides can act as allosteric modulators of the CB1 receptor, binding to a site distinct from the orthosteric site for endogenous cannabinoids.[15][16] This modulation can fine-tune receptor signaling rather than simply activating or blocking it, offering a more nuanced therapeutic approach for various neurological and psychiatric disorders. SAR studies have shown that C3 substituents on the indole ring are critical for determining the allosteric effects of these ligands.[15]
-
Anticancer Activity via 14-3-3η Protein Targeting: Certain novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, an adapter protein often overexpressed in liver cancer.[1][17] One optimized compound, C11, demonstrated potent inhibitory activity against multiple human liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-S phase cell cycle arrest.[17]
-
D-Amino Acid Oxidase (DAAO) Inhibition: DAAO is a flavoenzyme that degrades D-serine, the primary co-agonist for NMDA receptors in the brain.[18] Reduced D-serine levels are associated with schizophrenia. Inhibitors of DAAO are sought after to increase synaptic D-serine and restore normal NMDA receptor function.[6] While not exclusively indole-2-carboxylic acids, structurally related fused pyrrole carboxylic acids are potent DAAO inhibitors, suggesting this is a promising area for scaffold exploration.[6]
Conclusion and Future Directions
The indole-2-carboxylic acid framework is a testament to the power of a privileged scaffold in drug discovery. Its ability to engage in diverse, high-affinity interactions has enabled the development of potent and selective modulators for targets spanning virology, neurobiology, and oncology. The distinct mechanisms—competitive antagonism at the NMDA receptor, metal chelation in the HIV-1 integrase active site, and competitive inhibition of IDO1/TDO—are all rooted in the fundamental chemical properties of the scaffold.
Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects and on exploring novel therapeutic areas. The development of bifunctional molecules, such as dual IDO1/HDAC inhibitors, showcases an innovative path forward.[12] As our understanding of complex disease biology deepens, the indole-2-carboxylic acid scaffold will undoubtedly remain a valuable and highly adaptable starting point for the design of next-generation therapeutics.
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Gao, F., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 12(15), 9037-9046. Available at: [Link]
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Al-Ghanam, A., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(17), 3537-3540. Available at: [Link]
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Gao, F., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 12, 9037-9046. Available at: [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed, 38138510. Available at: [Link]
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Gao, F., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. Available at: [Link]
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ResearchGate. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF. Available at: [Link]
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Penthala, N. R., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(4), 433. Available at: [Link]
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Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). Retrieved from [Link]
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Li, F., et al. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 144, 54-69. Available at: [Link]
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Liu, X., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 603. Available at: [Link]
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A Technical Guide to Sourcing and Quality Assessment of 6-Dimethylamino-1H-indole-2-carboxylic Acid for Drug Discovery and Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals involved in the procurement and application of 6-Dimethylamino-1H-indole-2-carboxylic acid. This document provides a comprehensive overview of the commercial supplier landscape, critical quality control parameters, and essential analytical methodologies to ensure the integrity of this compound in a research and development setting.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a member of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. This class of compounds has garnered significant attention for its diverse pharmacological activities, serving as a cornerstone for the development of novel therapeutics. Notably, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle[1][2][3]. The indole nucleus and the C2-carboxylic acid moiety can chelate with magnesium ions in the active site of the integrase, providing a mechanism for potent inhibition[1][2]. Furthermore, indole-2-carboxamides have been explored for their activity against neglected tropical diseases such as Chagas disease[4]. The dimethylamino substituent at the 6-position can significantly influence the compound's physicochemical properties, such as solubility and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.
Given its potential in drug discovery, securing a reliable source of high-purity this compound is paramount for the validity and reproducibility of research findings. This guide will navigate the complexities of sourcing this compound and establishing robust quality control measures.
The Commercial Supplier Landscape: A Critical Evaluation
A survey of the chemical supplier market reveals several commercial sources for this compound. However, the level of quality documentation and analytical support varies significantly among suppliers.
Key Commercial Suppliers:
-
Sigma-Aldrich (Merck): While a prominent supplier of research chemicals, the product page for this compound (AldrichCPR) explicitly states that the company does not collect analytical data for this particular product. The buyer assumes full responsibility for confirming the identity and purity. This "as-is" policy presents a significant challenge for researchers requiring well-characterized starting materials.
-
BLDpharm: This supplier lists this compound hydrochloride and provides basic information such as CAS number and molecular formula. They offer a mechanism for inquiring about a Certificate of Analysis (CoA)[5].
-
ChemicalBook: This platform aggregates listings from various smaller suppliers, offering a range of quantities and pricing. However, the availability of detailed analytical data from these suppliers is often not readily apparent and may require direct inquiry[6].
-
Custom Synthesis: For researchers with stringent purity requirements or the need for larger quantities, custom synthesis from specialized contract research organizations (CROs) is a viable option.
Table 1: Comparison of Commercial Supplier Offerings for this compound
| Supplier | Catalog Number/Product Name | Stated Purity | Availability of CoA | Key Considerations |
| Sigma-Aldrich | AldrichCPR | Not specified | Not provided by supplier | Buyer is responsible for all quality control. Discontinued product, may have limited stock. |
| BLDpharm | 1177358-61-0 | Not specified | Inquiry required | Available as the hydrochloride salt. |
| ChemicalBook | 100060-36-4 | Varies by supplier | Inquiry required | Acts as a marketplace; quality and documentation will vary between the actual manufacturers. |
Ensuring Scientific Integrity: A Framework for Quality Control
Given the inconsistencies in supplier-provided data, establishing a robust in-house quality control (QC) workflow is essential. This section outlines the critical analytical techniques and provides example protocols for the validation of this compound.
Potential Impurities from Synthetic Routes
Understanding the potential synthetic routes for this compound is crucial for anticipating potential impurities. A common synthetic strategy for indole-2-carboxylic acids involves the Reissert-Kaufmann reaction or Fischer indole synthesis[7]. A plausible route to the target compound could start from a substituted nitrotoluene, as outlined in various patents for related indole-2-carboxylic acids[8][9].
Diagram 1: Hypothetical Synthesis of this compound and Potential Impurities
Caption: A plausible synthetic route and potential process-related impurities.
Analytical Methods for Quality Assessment
A multi-pronged analytical approach is necessary to confirm the identity, purity, and integrity of the supplied material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the chemical structure. The spectrum should be consistent with the expected proton signals of this compound.
Diagram 2: Expected ¹H NMR Spectral Features
Caption: Key proton environments for NMR-based structural confirmation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The expected exact mass for C₁₁H₁₂N₂O₂ is 204.0899.
Reverse-phase HPLC with UV detection is the standard method for assessing the purity of indole-2-carboxylic acids. A well-developed HPLC method can separate the main compound from potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Diagram 3: HPLC Quality Control Workflow
Caption: A standard workflow for purity assessment via HPLC.
Illustrative Certificate of Analysis
Table 2: Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |
| Purity by HPLC | ≥ 95.0% | 98.2% | HPLC-UV (254 nm) |
| Mass Spectrum (HRMS) | [M+H]⁺ = 205.0972 ± 5 ppm | 205.0970 | ESI-TOF |
| Residual Solvents | To be reported | <0.1% Ethanol | GC-HS |
| Water Content | ≤ 1.0% | 0.3% | Karl Fischer |
Applications in Drug Discovery: A Mechanistic Perspective
As previously mentioned, a primary application of this scaffold is in the development of HIV-1 integrase inhibitors. The following diagram illustrates the general mechanism of action.
Diagram 4: Simplified Mechanism of Indole-2-Carboxylic Acid-based HIV-1 Integrase Inhibition
Caption: Chelation of Mg²⁺ ions by the inhibitor prevents viral DNA integration.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light. For long-term storage, temperatures of 2-8°C are recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The procurement of high-quality this compound is a critical first step in leveraging its potential in drug discovery. The current commercial landscape necessitates a "buyer-beware" approach, with a strong emphasis on in-house quality control. By implementing the analytical methods and quality framework outlined in this guide, researchers can ensure the reliability of their starting materials, thereby enhancing the validity and reproducibility of their scientific endeavors.
References
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MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[Link]
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PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.[Link]
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MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[Link]
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PubMed Central. Synthesis of a Series of Diaminoindoles.[Link]
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ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[Link]
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PubMed Central. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.[Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[Link]
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Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.[Link]
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PubMed Central. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles.[Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[Link]
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ResearchGate. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity.[Link]
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Topic: Preliminary Screening of 6-Dimethylamino-1H-indole-2-carboxylic acid in Cancer Cell Lines
An In-Depth Technical Guide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2] This guide details a comprehensive, multi-tiered strategy for the preliminary in vitro screening of a novel indole derivative, 6-Dimethylamino-1H-indole-2-carboxylic acid, to evaluate its potential as an anticancer therapeutic. We outline a logical workflow beginning with broad-spectrum cytotoxicity assessment, followed by targeted mechanistic assays to probe for induction of apoptosis and cell cycle disruption. This document provides not only step-by-step experimental protocols but also the scientific rationale behind the selection of cell lines, assay technologies, and data interpretation frameworks. The objective is to establish a foundational dataset to robustly assess the compound's cytotoxic efficacy and provide a preliminary understanding of its mechanism of action, thereby guiding future preclinical development.
Introduction: The Rationale for Screening
The Indole Scaffold: A Cornerstone of Modern Oncology
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in both natural products and synthetic molecules with significant pharmacological importance.[3] Its unique physicochemical properties allow it to interact with a wide array of biological targets, making it a highly valuable scaffold for drug development. In oncology, several indole-based drugs have received FDA approval, including agents that function as kinase inhibitors (e.g., Sunitinib, Osimertinib) and microtubule disruptors.[1] These compounds exert their anticancer effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), inhibiting tumor angiogenesis, and causing cell cycle arrest.[4][5] The proven success of this scaffold provides a strong impetus for the continued exploration of novel indole derivatives as potential cancer therapeutics.
Compound of Interest: this compound
The subject of this screening guide is this compound. This molecule combines the established indole-2-carboxylic acid core, a known pharmacophore in various therapeutic areas, with a dimethylamino group at the 6-position. This substitution can significantly alter the compound's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. While direct anticancer activity for this specific molecule is not yet established in public literature, related indole-2-carboxamide derivatives have demonstrated potent cytotoxicity and selectivity against cancer cell lines.
Strategic Imperative for a Multi-tiered Screening Approach
A preliminary screen serves as a critical filter in the drug discovery pipeline.[6][7] The goal is not merely to determine if a compound is toxic to cells, but to understand how selective and potent it is, and to gain initial insights into its mechanism of action. A simplistic, single-assay approach can be misleading. For instance, a compound might inhibit cell proliferation without inducing cell death, a distinction crucial for a therapeutic agent.[8] Therefore, we employ a multi-tiered approach that progresses from a broad assessment of cytotoxicity to more refined mechanistic studies.
Experimental Design and Rationale
Cell Line Selection: A Foundation of Relevance
The choice of cell lines is a critical design parameter, as each line possesses a unique genetic and phenotypic background that dictates its response to a given compound.[9][10] For a preliminary screen, a small but diverse panel is recommended to provide an initial spectrum of activity. Our selection is guided by the principles of representing common cancer types and varied genetic backgrounds.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive, luminal A breast cancer model. It is a workhorse in cancer research and provides a benchmark for hormone-responsive cancers.
-
A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) line with a KRAS mutation. It represents a common and often difficult-to-treat cancer type.[3]
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line that retains many metabolic functions of primary hepatocytes, making it useful for assessing potential hepatotoxicity alongside efficacy.
-
WI-38 (Normal Human Fibroblast): Inclusion of a non-cancerous cell line is crucial for assessing selectivity. A promising compound should exhibit significantly higher potency against cancer cells than normal cells, indicating a favorable therapeutic window.
Assay Selection: Probing Viability and Mechanism
The assays selected are robust, well-validated, and suited for a 96-well plate format, enabling moderate throughput.
-
Primary Screen - MTT Assay: The MTT assay measures the metabolic activity of cells.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and cost-effective first-pass indicator of a compound's effect on cell viability or proliferation.[12] An alternative, the Sulforhodamine B (SRB) assay, which measures total cellular protein content, can also be used and is less susceptible to interference from compounds affecting mitochondrial respiration.[13][14]
-
Secondary Screen - Caspase-3/7 Activity Assay: If the MTT assay reveals a loss of viability, it is essential to determine if this is due to programmed cell death. Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases, whose activation represents a point of no return in the apoptotic cascade.[16] Fluorometric assays using a substrate that releases a fluorescent signal upon cleavage by active caspase-3/7 provide a quantifiable and specific measure of apoptosis induction.[17][18]
-
Secondary Screen - Cell Cycle Analysis: Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[19][20] By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population with flow cytometry, we can quantify the percentage of cells in each phase of the cycle.[21] A significant accumulation of cells in a particular phase following treatment is a strong indicator of cell cycle arrest.[22]
Methodologies and Protocols
General Cell Culture
-
Maintenance: All cell lines are cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. Adherent cells are detached using a 0.25% Trypsin-EDTA solution.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (2,500 cells/well) into a 96-well flat-bottom plate.[23]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow cells to attach and resume growth.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "medium only" (blank) wells.
-
Incubation: Incubate the treated plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The vehicle control wells represent 100% viability, while the blank wells provide the background absorbance. A known cytotoxic agent (e.g., Doxorubicin) should be included as a positive control to validate assay performance.
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well white-walled, clear-bottom plate as described for the MTT assay (Steps 1-3). Treat cells with the compound at concentrations corresponding to 1X and 5X the calculated IC50 value for 24 hours.
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent containing a fluorogenic substrate (e.g., Z-DEVD-R110) according to the manufacturer's instructions (e.g., Thermo Fisher CellEvent™ Caspase-3/7).[17]
-
Reagent Addition: Allow the plate and reagents to equilibrate to room temperature. Add 100 µL of the prepared assay reagent to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Readout: Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 499/521 nm for R110).
-
Self-Validation: Untreated cells serve as the negative control for basal caspase activity. A known apoptosis inducer (e.g., Staurosporine) is used as a positive control.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Seeding & Treatment: Seed cells in 6-well plates to achieve ~50% confluency. Treat with the compound at 1X and 5X the IC50 value for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells to ensure apoptotic populations are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Self-Validation: The DNA content histogram of vehicle-treated cells provides the baseline cell cycle distribution. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) should be used as a positive control.
Hypothetical Data Analysis & Interpretation
Cytotoxicity Profile: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to reduce cell viability by 50%. This value is a key measure of potency. Data is normalized to the vehicle control (100% viability) and plotted as a dose-response curve.
Table 1: Hypothetical IC50 Values of this compound (48h)
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| MCF-7 | Breast Cancer | 7.5 | 9.6 |
| A549 | Lung Cancer | 12.2 | 5.9 |
| HepG2 | Liver Cancer | 35.8 | 2.0 |
| WI-38 | Normal Fibroblast | 72.1 | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Interpretation: The hypothetical data suggest that the compound is most potent against the MCF-7 breast cancer cell line and shows good selectivity over the normal WI-38 fibroblast line (SI > 9). Its activity against HepG2 is considerably lower, suggesting potential tumor-type specificity.
Mechanistic Insights
Table 2: Hypothetical Apoptosis and Cell Cycle Data in MCF-7 Cells (24h)
| Treatment | Concentration | Caspase-3/7 Activity (Fold Increase vs. Control) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|---|
| Vehicle Control | - | 1.0 | 65% | 20% | 15% |
| Compound | 7.5 µM (IC50) | 4.2 | 25% | 15% | 60% |
| Compound | 37.5 µM (5x IC50) | 8.9 | 15% | 10% | 75% |
Interpretation: The data indicate a dose-dependent increase in caspase-3/7 activity, confirming that the observed cytotoxicity is mediated, at least in part, by apoptosis.[16] Furthermore, the significant accumulation of cells in the G2/M phase suggests the compound induces cell cycle arrest at this checkpoint, preventing cells from proceeding to mitosis.[22][24]
Discussion and Future Directions
Synthesis of Findings and Postulated Mechanism
The preliminary screening of this compound suggests it is a promising anticancer candidate with selective activity against breast cancer cells. The cytotoxic effect is strongly correlated with the induction of apoptosis and arrest of the cell cycle in the G2/M phase. This profile is characteristic of agents that interfere with microtubule dynamics or inhibit kinases crucial for mitotic progression, such as cyclin-dependent kinases (CDKs).[4][25] Many indole derivatives are known to function as tubulin polymerization inhibitors, targeting the colchicine binding site.[1]
Recommendations for Further Investigation
Based on this strong preliminary data, the following next steps are recommended:
-
Expanded Cell Line Screen: Profile the compound against a larger panel of breast cancer cell lines (e.g., MDA-MB-231, T-47D) to confirm specificity and explore activity in different molecular subtypes.
-
Target Deconvolution: Conduct biochemical assays to directly test the hypothesis of tubulin polymerization inhibition or screen against a panel of relevant mitotic kinases (e.g., CDK1, Plk1, Aurora kinases).
-
Molecular Biology Studies: Use Western blotting to analyze the expression levels of key cell cycle (e.g., Cyclin B1, p-Histone H3) and apoptotic (e.g., PARP cleavage, Bcl-2 family proteins) markers to further validate the proposed mechanism.
-
In Vivo Efficacy: Should further in vitro studies remain positive, advance the compound to preclinical evaluation in a murine xenograft model using MCF-7 cells.
This structured approach ensures that promising compounds are advanced based on a solid foundation of scientific evidence, maximizing the potential for successful translation into novel cancer therapies.
References
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Patil, S. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science. Available at: [Link]
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Kashyap, D., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Medicinal Chemistry. Available at: [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Ingenta Connect. Available at: [Link]
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Tuli, H. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Potter, B. (2008). Caspase activity assays. Methods in Molecular Biology. Available at: [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets. Available at: [Link]
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Kumar, A., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Targets. Available at: [Link]
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Mishra, S., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. Available at: [Link]
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Tawa, P., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Al-Ostath, O. A., et al. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]
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Al-Mulla, H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]
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Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. Available at: [Link]
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Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
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Singh, L., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]
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Biocompare. (2019). Cell Cycle Analysis: Flow vs Imaging Cytometry. Biocompare. Available at: [Link]
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Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. Available at: [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]
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Smith, J. A., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Available at: [Link]
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Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNPs. ResearchGate. Available at: [Link]
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Gordon, C. P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Price, P., et al. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. Radiation Oncology Investigations. Available at: [Link]
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Methodological & Application
6-Dimethylamino-1H-indole-2-carboxylic acid in vitro assay development
Development of a Fluorescence Polarization-Based In Vitro Assay for Screening Inhibitors of Metallo-protease X Using 6-Dimethylamino-1H-indole-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the development and validation of a robust, high-throughput in vitro assay to screen for inhibitors of a hypothetical enzyme, "Metallo-protease X". We utilize this compound as a representative small molecule inhibitor. The assay is based on the principle of Fluorescence Polarization (FP), a homogeneous technique ideal for quantifying molecular interactions in solution.[1][2][3] This guide will detail the scientific rationale behind the assay design, provide a step-by-step protocol, and outline the necessary validation procedures to ensure data integrity and reliability, adhering to industry best practices.
Introduction and Scientific Rationale
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including enzymes like HIV-1 integrase.[4][5] Some of these interactions are mediated by the chelation of metal ions within the enzyme's active site.[4][5] Based on this precedent, we hypothesize that this compound may act as an inhibitor of a metallo-protease.
To investigate this hypothesis and to establish a screening platform for novel inhibitors, we have developed a competitive binding assay using Fluorescence Polarization (FP). FP is a powerful technique for monitoring the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein.[2][6] When the tracer is unbound, it tumbles rapidly in solution, leading to a high degree of depolarization of emitted light and a low FP signal.[3][7] Upon binding to the larger, slower-tumbling protease, the tracer's motion is restricted, resulting in a higher FP signal.[2][6][7] A potential inhibitor, such as our test compound, will compete with the tracer for binding to the protease, displacing it and causing a decrease in the FP signal. This change in polarization is directly proportional to the inhibitor's potency.[7]
The choice of a competitive FP assay format offers several advantages for high-throughput screening (HTS):
-
Homogeneous Format: It is a "mix-and-read" assay, requiring no separation or washing steps, which simplifies automation.[1][7]
-
High Sensitivity: FP is sensitive enough to be used with low concentrations of reagents.
-
Robustness: As a ratiometric measurement, FP is less susceptible to interferences from colored compounds or fluctuations in read volume than simple fluorescence intensity assays.[6]
This application note will guide the user through the entire process, from initial reagent preparation and optimization to full-scale assay validation.
Assay Principle and Design
The core of this assay is the competitive displacement of a fluorescently-labeled peptide tracer from the active site of Metallo-protease X by an unlabeled inhibitor.
Caption: Principle of the competitive Fluorescence Polarization assay.
Materials and Reagents
-
Target Enzyme: Recombinant Metallo-protease X (Source: commercial or in-house)
-
Test Compound: this compound
-
Fluorescent Tracer: A peptide substrate or known ligand of Metallo-protease X, conjugated with a suitable fluorophore (e.g., FITC, TAMRA).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20, pH 7.4. Note: The presence of a divalent cation like Zn²⁺ is often crucial for the activity of metallo-proteases.
-
Microplates: Black, flat-bottom, low-binding 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.[2]
Experimental Protocols
Initial Reagent Optimization
Causality: Before screening, it is critical to determine the optimal concentrations of the enzyme and the fluorescent tracer. The goal is to use the lowest enzyme concentration that provides a robust and stable FP window (the difference between the high and low FP signals). The tracer concentration should ideally be at or below its dissociation constant (Kd) for the enzyme to ensure sensitivity to competitive inhibitors.[8]
Protocol: Enzyme Titration
-
Prepare a serial dilution of Metallo-protease X in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to all wells of a 384-well plate.
-
Add the serially diluted enzyme to the wells.
-
Include control wells with tracer only (no enzyme) for the minimum FP signal.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the FP signal (in mP) versus the enzyme concentration and determine the EC₅₀. The optimal enzyme concentration for the main assay is typically the concentration that yields 80-90% of the maximum FP signal.
Main Assay Protocol for IC₅₀ Determination
Workflow Diagram:
Caption: Step-by-step workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute this series into assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
Plate Layout:
-
Test Wells: Add 5 µL of the serially diluted compound to the appropriate wells.
-
Maximum Signal Control (High FP): Add 5 µL of assay buffer with 1% DMSO (no inhibitor).
-
Minimum Signal Control (Low FP): Add 5 µL of assay buffer with 1% DMSO (no inhibitor, and no enzyme will be added in the next step).
-
-
Enzyme Addition: Add 10 µL of the pre-determined optimal concentration of Metallo-protease X to all wells except the minimum signal control wells. Add 10 µL of assay buffer to the minimum signal wells.
-
Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Tracer Addition: Add 5 µL of the fluorescent tracer (at a concentration of 2x its final desired concentration) to all wells. The final volume should be 20 µL.
-
Incubation 2: Gently mix the plate, cover it to protect from light, and incubate for 30 minutes at room temperature to reach binding equilibrium.
-
Measurement: Read the plate on an FP-capable plate reader.
Data Analysis and Presentation
The raw data from the plate reader will be in millipolarization units (mP). The following calculations are used to determine the inhibitor's potency.
1. Percent Inhibition Calculation: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the signal from the test well.
-
mP_min is the average signal from the minimum signal control (tracer only).
-
mP_max is the average signal from the maximum signal control (enzyme + tracer, no inhibitor).
2. IC₅₀ Determination: The IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) curve.
Hypothetical Data Presentation:
| Compound Concentration (µM) | Average mP | % Inhibition |
| 100.00 | 115 | 95.2% |
| 33.33 | 128 | 85.7% |
| 11.11 | 165 | 58.7% |
| 3.70 | 205 | 27.0% |
| 1.23 | 235 | 7.9% |
| 0.41 | 248 | -2.4% |
| 0.14 | 252 | -5.6% |
| 0.05 | 250 | -4.0% |
| Max Control (0 µM) | 251 | 0.0% |
| Min Control | 110 | 100.0% |
| Calculated IC₅₀ | 5.5 µM |
Assay Validation
To ensure the assay is suitable for HTS and provides reliable data, a thorough validation process is required.[9][10][11][12] The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.[13]
Trustworthiness through Self-Validation: The protocol's validity is confirmed by assessing its statistical performance.
Z'-Factor Calculation: The Z'-factor is calculated from the maximum and minimum signal controls on a validation plate (typically with 16-24 replicates of each).
Z' = 1 - [(3 * (σ_max + σ_min)) / |µ_max - µ_min|]
Where:
-
σ_max and σ_min are the standard deviations of the maximum and minimum signals, respectively.
-
µ_max and µ_min are the means of the maximum and minimum signals, respectively.
Validation Data Summary:
| Parameter | Value | Acceptance Criteria | Result |
| Mean Max Signal (µ_max) | 255 mP | N/A | Pass |
| SD Max Signal (σ_max) | 8 mP | N/A | Pass |
| Mean Min Signal (µ_min) | 112 mP | N/A | Pass |
| SD Min Signal (σ_min) | 5 mP | N/A | Pass |
| Signal Window (µ_max - µ_min) | 143 mP | > 100 mP | Pass |
| Z'-Factor | 0.73 | > 0.5 | Excellent |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13]
Conclusion
This application note provides a detailed framework for developing a robust and reliable Fluorescence Polarization-based competitive binding assay for screening inhibitors of Metallo-protease X, using this compound as an example compound. The described protocols for optimization, IC₅₀ determination, and validation are designed to ensure high-quality, reproducible data suitable for drug discovery campaigns. The principles and methodologies outlined here can be adapted for a wide range of enzyme targets and inhibitor scaffolds.
References
- PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
- Revvity. (n.d.). AlphaLISA assay development guide.
-
Xie, X., et al. (2009). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 4(2), 145-157. Retrieved from [Link]
-
Wikipedia. (2022). Fluorescence polarization immunoassay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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Merck Millipore. (n.d.). HTRF® Enzyme Assays. Retrieved from [Link]
-
Xu, Y., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 12(5), 670-680. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]
-
ICCB-Longwood Screening Facility. (n.d.). AlphaLISA Assay Development Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(4), 844-897. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. Retrieved from [Link]
-
Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Retrieved from [Link]
-
ResearchGate. (2022). Enzymes and their inhibition drug development. Retrieved from [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
BIOMEDRIC. (n.d.). FDA Regulations for In-Vitro Diagnostic Medical Devices. Retrieved from [Link]
-
LinkedIn. (2024). Verification and Validation of In Vitro Diagnostic Devices : Key Aspects, Requirements, and Regulatory Considerations. Retrieved from [Link]
-
Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-227. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 823-835. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. Retrieved from [Link]
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
-
ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-933. Retrieved from [Link]
-
Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Retrieved from [Link]
-
ResearchGate. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]
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Application Notes & Protocols: 6-Dimethylamino-1H-indole-2-carboxylic acid as a Versatile Molecular Probe
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Dimethylamino-1H-indole-2-carboxylic acid as a fluorescent molecular probe. While direct applications of this specific molecule are emerging, its structural features—a fluorescent indole scaffold, an electron-donating dimethylamino group, and a metal-chelating carboxylic acid moiety—suggest its high potential in various biological assays. Drawing on established principles from related indole derivatives, we present detailed protocols for the characterization and application of this compound for pH sensing, divalent cation detection, and as a preliminary screening tool for enzyme inhibition.
PART 1: Scientific Foundation and Inferred Properties
The indole ring is a ubiquitous scaffold in biologically active molecules and is known for its intrinsic fluorescent properties.[1] The photophysics of indole derivatives are complex and highly sensitive to the molecular structure and the surrounding environment.[2] The subject of this guide, this compound, integrates key functional groups that are anticipated to confer versatile probing capabilities.
-
The Fluorophore Core: The indole ring system serves as the fundamental fluorophore. The dimethylamino group at the 6-position is a strong electron-donating group, which typically enhances fluorescence quantum yield and can induce solvatochromic shifts in emission spectra. This makes the molecule's fluorescence potentially sensitive to the polarity of its microenvironment.
-
pH Sensitivity: The carboxylic acid at the 2-position introduces a protonatable site. The protonation state of this group is expected to modulate the electronic properties of the indole ring, leading to pH-dependent changes in absorption and fluorescence characteristics. This forms the basis for its application as a ratiometric or intensity-based pH sensor.
-
Divalent Cation Chelation: The arrangement of the indole nitrogen and the carboxylic acid at the C2 position creates a bidentate chelation site. Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase by chelating two Mg²⁺ ions within the enzyme's active site.[3][4] This suggests that this compound could act as a selective probe for divalent cations like Mg²⁺ or Ca²⁺, resulting in a detectable change in its photophysical properties upon binding.
-
Enzyme Interaction: The structural motif of indole-2-carboxylic acid is a recognized scaffold for developing enzyme inhibitors.[3][4] Its ability to interact with active sites, particularly those containing divalent metal cofactors, makes it a candidate for use as a screening probe to identify novel enzyme inhibitors or to study enzyme kinetics.
PART 2: Characterization and Application Protocols
2.1 Initial Characterization of Spectroscopic Properties
Rationale: Before use as a probe, it is crucial to establish the fundamental photophysical properties of this compound. This includes determining its absorption and emission maxima, molar extinction coefficient, and quantum yield. These parameters are essential for designing experiments and interpreting results.
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C, protected from light.
-
-
Absorption Spectrum and Molar Extinction Coefficient:
-
Prepare a series of dilutions from the stock solution in a solvent of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorbance spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λ_max from a plot of absorbance versus concentration.
-
-
Fluorescence Spectrum and Quantum Yield:
-
Using a spectrofluorometer, measure the excitation and emission spectra of a dilute solution (absorbance at λ_max < 0.1) to identify the optimal excitation (λ_ex) and emission (λ_em) wavelengths.
-
To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Expected Outcome: This characterization will provide the fundamental spectroscopic data required for all subsequent applications.
| Property | Expected Range/Value | Significance |
| λ_max (abs) | 300 - 350 nm | Optimal wavelength for excitation. |
| λ_max (em) | 400 - 500 nm | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light. |
| Quantum Yield (Φ_F) | 0.1 - 0.6 | Efficiency of fluorescence emission. |
2.2 Application Protocol: pH Sensing
Rationale: The carboxylic acid moiety is expected to have a pKa within the physiological range, making its protonation state sensitive to pH. This change in protonation will likely alter the electron density of the indole ring, thereby modulating its fluorescence.
Workflow Diagram:
Caption: Experimental workflow for divalent cation titration.
Protocol:
-
Buffer Selection: Use a buffer with low affinity for the target cations, such as 10 mM MOPS, pH 7.2.
-
Sample Preparation: Prepare a solution of the probe at a fixed concentration (e.g., 1 µM) in the chosen buffer.
-
Cation Titration:
-
Prepare high-concentration stock solutions of the salts of the cations to be tested (e.g., MgCl₂, CaCl₂, ZnCl₂).
-
Perform a titration by making serial additions of the cation stock solution to the probe solution.
-
After each addition, allow the sample to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Selectivity Test: To assess selectivity, measure the fluorescence response of the probe in the presence of a range of biologically relevant mono- and divalent cations.
-
Data Analysis:
-
Plot the change in fluorescence intensity (or ratio) against the concentration of the added cation.
-
Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), which indicates the probe's affinity for the cation.
-
2.4 Application Protocol: Preliminary Enzyme Inhibition Screening
Rationale: The structural similarity of the probe to known enzyme inhibitors suggests its potential to interact with enzyme active sites. [3][4]A general fluorescence-based assay can be used to screen for such interactions, where a change in the probe's fluorescence upon binding to a target enzyme indicates an interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target enzyme in its optimal assay buffer.
-
Prepare a solution of the probe in the same buffer.
-
-
Binding Assay:
-
In a microplate format, add a fixed concentration of the probe to wells containing increasing concentrations of the target enzyme.
-
Include controls with the probe alone and the enzyme alone.
-
Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the enzyme concentration.
-
A significant and saturable change in fluorescence suggests a binding interaction between the probe and the enzyme. This can be a starting point for more detailed kinetic inhibition assays.
-
PART 3: Data Visualization and Summary
Table 1: Summary of Anticipated Probe Properties
| Parameter | Anticipated Characteristic | Rationale/Supporting Evidence |
| Probe Type | Fluorescent, Environmentally Sensitive | Indole core with electron-donating group. [5] |
| Potential Applications | pH Sensing, Divalent Cation Detection, Enzyme Screening | Presence of carboxylic acid and bidentate chelation site. [3][4] |
| Solubility | Good in organic solvents (DMSO), moderate in aqueous buffers | Carboxylic acid improves aqueous solubility over parent indole. |
| Photostability | Moderate (Typical for indole fluorophores) | Indole derivatives can be susceptible to photobleaching. |
Mechanism of Action Diagram:
Caption: The probe's functional groups respond to stimuli, causing a change in fluorescence.
References
- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). RSC Advances.
- Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (n.d.). MDPI.
- 6-Aminoindole. (n.d.). Chem-Impex.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.
- Photophysics of indole-2-carboxylic Acid in an Aqueous Environment Studied by Fluorescence Spectroscopy in Combination With Ab Initio Calculations. (2012). Physical Chemistry Chemical Physics.
- Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. (2003). The Journal of Physical Chemistry A.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.
- Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. (2020). Chemistry, an Asian Journal.
Sources
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemimpex.com [chemimpex.com]
Application Note: A Comprehensive Guide to the Amide Coupling of 6-Dimethylamino-1H-indole-2-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scope
6-Dimethylamino-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-rich indole nucleus enhanced by a potent dimethylamino electron-donating group, makes it a precursor for a wide range of biologically active compounds and functional materials. The formation of an amide bond at the C2-carboxylic acid position is the most common and critical transformation for elaborating this scaffold.
However, the specific electronic properties of this substrate demand carefully optimized reaction conditions to ensure high-yield, high-purity amide bond formation while avoiding potential side reactions. This application note provides a detailed, experience-driven guide for researchers. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a choice of robust protocols, and providing comprehensive troubleshooting advice. The methodologies described herein are designed to be self-validating through integrated monitoring and characterization checkpoints, ensuring reliable and reproducible outcomes.
Chemical Principles and Mechanistic Considerations
The fundamental challenge in amide bond formation is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one.[1] This is achieved by activating the carboxyl group with a coupling reagent, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[1][2]
The overall process can be visualized as a two-step sequence: activation followed by nucleophilic acyl substitution.
Caption: General workflow for amide bond formation.
For this compound, the primary consideration is the electron-rich nature of the indole ring. While this does not typically interfere with standard amide coupling conditions, it is crucial to avoid harsh acidic conditions during workup that could lead to undesired side reactions on the indole nucleus. The protocols outlined below utilize mild conditions to preserve the integrity of the core structure.
Reagent Selection and Rationale
The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, and the desired scale of the reaction.[1] We present two primary classes of reagents that have proven highly effective.
| Reagent Class | Example(s) | Mechanism of Action | Key Advantages & Rationale | Potential Issues |
| Carbodiimides | EDC, DIC, DCC | Forms a highly reactive O-acylisourea intermediate.[2][3][4] | Cost-effective & Widely Used: Excellent for simple, unhindered amines. EDC: Generates a water-soluble urea byproduct, simplifying purification via aqueous workup.[3][5] DCC: Forms an insoluble urea that can be filtered off.[3][6] | Side Reactions: Can form an unreactive N-acylurea byproduct.[3][7] Racemization: Risk of epimerization if the amine or acid has a chiral center adjacent to the reactive site.[8] |
| Onium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester intermediate.[9][10] | High Efficiency & Speed: Superior for sterically hindered or electron-deficient amines.[9][11] Low Racemization: The use of additives like HOAt (in HATU) or HOBt (in HBTU) significantly suppresses racemization.[9][12] | Cost: Generally more expensive than carbodiimides. Side Reactions: Excess HBTU can cause guanidinylation of the amine.[13][14] Requires a non-nucleophilic base (e.g., DIPEA). |
Recommendation: For routine couplings with primary or simple secondary amines, the EDC/HOBt protocol is a reliable and economical choice. For challenging substrates, including sterically hindered amines or for reactions where speed and efficiency are paramount, the HATU/DIPEA protocol is strongly recommended.[1][9]
Detailed Experimental Protocols
The following protocols are based on a starting scale of 0.5 mmol of this compound. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Experimental Workflow Overview
Caption: Standard experimental workflow for amide coupling.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (102.1 mg, 0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (81.1 mg, 0.6 mmol, 1.2 equiv)
-
EDC·HCl (115.0 mg, 0.6 mmol, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (if amine is an HCl salt, 0.6 mmol, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound and HOBt.
-
Dissolution: Add anhydrous DMF (5 mL) and stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl to the solution in one portion. Stir the mixture at 0 °C for 10 minutes. This pre-activation step allows for the formation of the HOBt active ester, which minimizes side reactions.[3]
-
Amine Addition: Add the amine (0.6 mmol) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIPEA to liberate the free amine.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is complete upon the disappearance of the starting carboxylic acid.
-
Workup: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL) to remove any unreacted amine and base, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove HOBt and any unreacted acid, and finally with brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Coupling using HATU and DIPEA
This protocol is ideal for sterically hindered amines or when rapid and near-quantitative conversion is required.
Materials:
-
This compound (102.1 mg, 0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
HATU (228.1 mg, 0.6 mmol, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (258 µL, 1.5 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the this compound.
-
Dissolution: Add anhydrous DMF (5 mL) and stir until dissolved.
-
Reagent Addition: Add HATU, the amine, and finally DIPEA to the solution at room temperature. The base is added last to initiate the reaction. The mechanism involves the base deprotonating the carboxylic acid, which then attacks HATU to form the reactive OAt-ester.[10][15]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The high reactivity of HATU typically leads to much shorter reaction times compared to carbodiimide methods.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DIPEA and unreacted amine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized amide.
-
¹H NMR: The most informative technique. Look for the appearance of a new amide N-H signal, typically a broad singlet or a triplet (if coupled to adjacent protons) in the δ 7.0-9.0 ppm region.[16] Also, confirm the presence of signals corresponding to the indole core and the newly introduced amine fragment, with appropriate integration.
-
¹³C NMR: Observe the appearance of the amide carbonyl signal, typically in the δ 165-175 ppm range.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm that the molecular ion peak matches the calculated exact mass of the target compound.
-
FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong amide C=O stretch (around 1640-1680 cm⁻¹).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently anhydrous conditions.3. Amine is not reactive (sterically hindered or electron-poor).4. Insufficient base (if amine salt was used). | 1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.4. Add an additional equivalent of base (e.g., DIPEA). |
| N-acylurea Side Product (with EDC/DCC) | The O-acylisourea intermediate rearranged before reacting with the amine.[3][7] | Ensure an additive like HOBt or Oxyma is used. Pre-activate the acid with EDC/HOBt for only 5-10 minutes at 0 °C before adding the amine. |
| Guanidinylation of Amine (with HBTU/HATU) | Excess coupling reagent reacting directly with the free amine.[13][14] | Use a stoichiometry of no more than 1.2 equivalents of the coupling reagent. Add the base last to initiate the reaction, rather than pre-mixing the amine and coupling reagent. |
| Difficult Purification | 1. Water-soluble byproducts (EDC-urea, DIPEA salts) remain.2. Product has similar polarity to starting materials. | 1. Perform a thorough aqueous workup as described in the protocols. Multiple washes are critical.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is a solid, attempt recrystallization from a suitable solvent system.[17] |
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Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19. [Link]
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Han, S., & Kim, Y. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]
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Mishra, V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-744. [Link]
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Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
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Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
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Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]
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DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]
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Kumar, D., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 132-143. [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 205-216. [Link]
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Application Notes and Protocols for 6-Dimethylamino-1H-indole-2-carboxylic Acid in Drug Discovery
Introduction: The Indole Scaffold and the Potential of 6-Dimethylamino-1H-indole-2-carboxylic Acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique aromatic and heterocyclic structure allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets.[1] Indole derivatives have been successfully developed as anti-inflammatory, anticancer, and antiviral agents, demonstrating the versatility of this chemical motif in addressing significant healthcare challenges.[1]
This document focuses on This compound , a specific derivative of the indole-2-carboxylic acid core. While direct biological data for this exact compound is limited in publicly available literature, its structural features suggest significant potential for drug discovery applications. The indole-2-carboxylic acid moiety itself is a known pharmacophore that can chelate metal ions in enzyme active sites, a mechanism crucial for the activity of certain antiviral drugs.[3][4] Furthermore, the electron-donating dimethylamino group at the 6-position is expected to modulate the electronic properties of the indole ring, potentially enhancing binding affinity and influencing the mechanism of action against various targets.
These application notes will therefore extrapolate from the known biological activities of structurally related indole-2-carboxylic acid derivatives to propose potential therapeutic applications and provide detailed protocols for their investigation. We will focus on two primary areas where this scaffold has shown considerable promise: antiviral (specifically as an HIV-1 integrase inhibitor) and anticancer (as a potential kinase or tubulin polymerization inhibitor) .
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the structure-activity relationships of related compounds, we hypothesize two primary mechanisms of action for this compound.
Antiviral Activity: Inhibition of HIV-1 Integrase
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4][5] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxyl group and the indole nitrogen.[4] Substituents on the indole ring can further enhance this activity. For instance, groups at the C6 position can engage in π-π stacking interactions with viral DNA, further stabilizing the inhibitor-enzyme complex.[4] The electron-donating nature of the 6-dimethylamino group could potentially influence the electronic landscape of the indole ring to favor these interactions.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Anticancer Activity: Targeting Key Cellular Processes
Indole-2-carboxamides have demonstrated significant potential as anticancer agents through various mechanisms.
-
Kinase Inhibition: Certain derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6][7]
-
Induction of Apoptosis: Another avenue of anticancer activity for this class of compounds is the induction of apoptosis. Some indole-2-carboxylic acid benzylidene-hydrazides have been found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis, likely through the inhibition of tubulin polymerization.
The 6-dimethylamino substituent could play a role in modulating the affinity and selectivity of the compound for specific kinase ATP-binding sites or its interaction with tubulin.
Data Presentation: Hypothetical Activity Profile
The following table summarizes the potential biological activities of this compound based on data from structurally related compounds. This data is intended to be illustrative and guide experimental design.
| Potential Target/Activity | Assay Type | Expected IC₅₀/EC₅₀ Range | Reference Compound(s) | Citation |
| HIV-1 Integrase | Strand Transfer Assay | 0.1 - 10 µM | Indole-2-carboxylic acid derivatives | [4][5] |
| EGFR Kinase | In vitro Kinase Assay | 0.1 - 5 µM | 5-chloro-indole-2-carboxamides | [6][7] |
| CDK2 Kinase | In vitro Kinase Assay | 0.5 - 10 µM | 5-chloro-indole-2-carboxamides | [6][7] |
| Cancer Cell Proliferation | MTT Assay (e.g., MCF-7) | 1 - 20 µM | Indole-2-carboxamides | [6][7] |
| Apoptosis Induction | Caspase-3/7 Activation | Fold increase over control | Indole-2-carboxylic acid benzylidene-hydrazides | |
| Tubulin Polymerization | In vitro Polymerization Assay | 1 - 25 µM | Indole-2-carboxylic acid benzylidene-hydrazides |
Experimental Protocols
The following protocols provide a framework for evaluating the hypothesized biological activities of this compound.
Workflow for Compound Evaluation
Caption: Experimental workflow for evaluating the compound.
Protocol 1: Synthesis of this compound
Rationale: A plausible synthetic route is essential for obtaining the compound for biological testing. This protocol is adapted from known methods for synthesizing substituted indoles.
Materials:
-
4-Dimethylamino-2-nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Ferrous hydroxide (catalyst)
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1 equivalent of 4-Dimethylamino-2-nitrotoluene and 1.5 equivalents of diethyl oxalate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in ethanol) dropwise at room temperature with stirring.
-
After the addition is complete, reflux the mixture for 16-20 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Hydrolysis and Reduction: To the resulting intermediate, add a 30% aqueous alkaline solution.
-
Heat the mixture to 80-90°C and add 3 equivalents of 80% hydrazine hydrate.
-
Introduce a catalytic amount of ferrous hydroxide and continue to heat for 3-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: HIV-1 Integrase Strand Transfer Assay (Colorimetric)
Rationale: This assay directly measures the inhibition of the key catalytic step of HIV-1 integrase, providing a clear indication of the compound's potential as an antiviral agent.
Materials:
-
HIV-1 Integrase Assay Kit (commercially available, e.g., from XpressBio)
-
This compound (dissolved in DMSO)
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir, as a positive control)
-
Microplate reader
Procedure:
-
Plate Preparation: Use the streptavidin-coated 96-well plates provided in the kit. Coat the wells with the biotin-labeled donor substrate (DS) DNA by incubating for 30 minutes at 37°C.
-
Wash the wells five times with the provided wash buffer.
-
Block the wells with blocking buffer for 30 minutes at 37°C.
-
Wash the wells three times with the reaction buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted HIV-1 integrase enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Wash the wells three times with the reaction buffer.
-
Add serial dilutions of this compound, positive control, and DMSO (vehicle control) to the respective wells. Incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding the target substrate (TS) DNA to each well. Incubate for 30 minutes at 37°C.
-
Detection: Wash the wells five times with wash buffer.
-
Add the HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.
-
Wash the wells five times and add the TMB substrate. Incubate for 10 minutes at room temperature.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This assay quantifies the ability of the compound to inhibit the activity of specific kinases, such as EGFR and CDK2, by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human kinases (e.g., EGFR, CDK2)
-
Specific kinase substrate peptides
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (in DMSO)
-
Known kinase inhibitor (e.g., Staurosporine, as a positive control)
-
Luminometer-compatible microplates
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound, positive control, and DMSO (vehicle control) in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted compounds.
-
Add the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 4: Cell Proliferation (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. Based on the well-established activities of the indole-2-carboxylic acid scaffold, this compound warrants investigation as a potential antiviral and anticancer agent. The protocols outlined in this document provide a comprehensive starting point for elucidating its biological activity and mechanism of action. Successful identification of a primary target would pave the way for lead optimization studies, focusing on enhancing potency, selectivity, and pharmacokinetic properties.
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Gao, F., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(3), 643. [Link]
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Wang, Y., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 15(15), 3545-3549. [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. [Link]
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Rathod, V., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 135, 102220. [Link]
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Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]
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ACS Publications. (2024). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
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ACS Publications. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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PubMed Central (PMC). (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Indole Derivatives
Introduction: The Promise of Indole Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health challenge, necessitating the urgent discovery of novel therapeutic agents.[1] Indole, a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals, has emerged as a promising starting point for the development of new antimicrobial drugs.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[4][5][6] This versatility stems from the indole ring's ability to be readily modified, allowing for the fine-tuning of its biological activity.
These compounds can exert their antimicrobial effects through various mechanisms, such as disrupting bacterial membranes, inhibiting biofilm formation, and interfering with essential metabolic pathways.[3][7] For instance, some indole derivatives have been shown to modulate virulence factor production and quorum sensing in pathogenic bacteria.[8][9][10] This multifaceted approach to combating microbial growth makes indole derivatives particularly attractive candidates for overcoming existing resistance mechanisms.
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel indole derivatives. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[11][12][13][14]
Phase 1: Primary Screening for Antimicrobial Activity
The initial phase of testing aims to determine if the synthesized indole derivatives possess intrinsic antimicrobial activity. This is typically achieved through qualitative and quantitative assessments of microbial growth inhibition.
Kirby-Bauer Disk Diffusion Method: A Qualitative Assessment
The Kirby-Bauer disk diffusion test is a widely used, cost-effective method for qualitatively screening the antimicrobial activity of compounds.[15][16][17] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism.[18]
Causality Behind Experimental Choices: This method is an excellent first-pass screening tool due to its simplicity and ability to test multiple compounds against a single organism simultaneously. The resulting zone of inhibition provides a clear visual indication of antimicrobial activity. Mueller-Hinton agar is the recommended medium as it has good reproducibility, low levels of inhibitory substances, and supports the growth of most common pathogens.[19]
Protocol:
-
Prepare Inoculum: From a fresh 18-24 hour culture plate, select several isolated colonies of the test microorganism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18][20]
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19][21]
-
Apply Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the indole derivative onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart.[19] Include a positive control (a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours.[22]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[15] An effective antimicrobial will produce a larger zone of inhibition.[17]
Data Presentation:
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Indole-A | 50 | 18 | 15 |
| Indole-B | 50 | 12 | 10 |
| Indole-C | 50 | 0 | 0 |
| Ciprofloxacin | 5 | 30 | 25 |
| DMSO | - | 0 | 0 |
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[23][26]
Causality Behind Experimental Choices: This method is considered the gold standard for susceptibility testing due to its accuracy and ability to provide a quantitative measure of a compound's potency.[22] Using 96-well microtiter plates allows for high-throughput screening of multiple compounds and concentrations.[22]
Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the indole derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[23] The final volume in each well should be 100 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculate Plate: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume to 200 µL and dilute the compound concentration by half.[26]
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.[22]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23][26] This can be assessed visually or with a plate reader.
Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Indole-A | 16 | 32 | 64 |
| Indole-B | 64 | 128 | >256 |
| Indole-C | >256 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Phase 2: Characterizing Antimicrobial Activity
Once promising candidates with significant MIC values are identified, the next phase involves a more in-depth characterization of their antimicrobial effects.
Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity
A time-kill assay is a dynamic method used to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the number of viable bacteria.
Causality Behind Experimental Choices: This assay provides crucial information on the rate and extent of bacterial killing over time, which is essential for understanding the pharmacodynamics of a potential drug.[27] It helps to differentiate compounds that merely inhibit growth from those that actively kill the pathogen.
Protocol:
-
Prepare Cultures: Grow the test organism in broth to the mid-logarithmic phase.
-
Set Up Test Conditions: Prepare tubes with broth containing the indole derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.
-
Inoculate: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sample at Time Points: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate and Count: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).[27]
-
Plot Data: Plot the log10 CFU/mL against time for each concentration of the compound.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Indole-A at 2x MIC) |
| 0 | 5.7 | 5.7 |
| 2 | 6.5 | 4.8 |
| 4 | 7.8 | 3.5 |
| 8 | 8.9 | 2.1 |
| 24 | 9.2 | <2.0 |
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to conventional antibiotics.[28] The crystal violet assay is a simple and effective method to quantify biofilm formation and its inhibition.[28][29]
Causality Behind Experimental Choices: Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is critical, as this is a key virulence factor for many pathogens.[8] The crystal violet stain adheres to the biofilm matrix, allowing for a quantitative measurement of the biofilm biomass.[29]
Protocol:
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a diluted bacterial culture (adjusted to 1 x 10⁶ CFU/mL) to each well. For inhibition studies, add 100 µL of the indole derivative at various sub-MIC concentrations.
-
Incubate: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Wash: Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile phosphate-buffered saline (PBS).[30]
-
Stain: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[31]
-
Wash Again: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilize: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[31]
-
Quantify: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-600 nm using a plate reader.[30]
Data Presentation:
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Indole-A | 1/2 MIC | 85 |
| Indole-A | 1/4 MIC | 62 |
| Indole-A | 1/8 MIC | 35 |
Phase 3: Preliminary Safety Assessment
Before a compound can be considered for further development, it is essential to assess its potential toxicity to mammalian cells.
Cytotoxicity Assay (MTT or LDH Release)
Cytotoxicity assays are used to determine the effect of a compound on the viability of mammalian cells. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by detecting the release of lactate dehydrogenase from damaged cells.[32][33]
Causality Behind Experimental Choices: It is crucial to ensure that the antimicrobial activity of the indole derivatives is selective for microbial cells and does not cause significant harm to host cells.[34] These assays provide a preliminary indication of the compound's therapeutic window.
Protocol (MTT Assay):
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa or HEK293) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 24-48 hours.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.
Data Presentation:
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Indole-A | 16 | 95 |
| Indole-A | 32 | 92 |
| Indole-A | 64 | 85 |
| Doxorubicin | 10 | 15 |
Visualizing Experimental Workflows
Caption: A flowchart illustrating the phased approach to antimicrobial testing.
Potential Mechanism of Action of Indole Derivatives
Caption: Potential antimicrobial mechanisms of indole derivatives.
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
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Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (n.d.). MDPI. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]
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Performing the Fischer Indole Synthesis for Carboxylic Acid Derivatives: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis stands as a foundational and remarkably versatile method in heterocyclic chemistry for constructing the indole nucleus.[1][2] First elucidated by Emil Fischer and Friedrich Jourdan in 1883, this acid-catalyzed cyclization of arylhydrazones remains a cornerstone for the synthesis of a vast number of natural products, pharmaceuticals, and functional materials.[2][3] This guide provides an in-depth exploration of the reaction's application to the synthesis of indole carboxylic acid derivatives, which are pivotal intermediates in drug discovery and development. We will delve into the reaction mechanism, provide detailed experimental protocols, address common challenges, and offer field-proven insights to ensure successful synthesis.
Introduction: The Enduring Relevance of the Fischer Indolization
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs.[1][4][5] The Fischer indole synthesis provides a direct and efficient pathway to this core by converting readily available arylhydrazines and enolizable carbonyl compounds into indoles.[1][5]
Its application to the synthesis of indole carboxylic acids is particularly significant. For example, reacting phenylhydrazine with pyruvic acid yields indole-2-carboxylic acid, while using succinaldehydic acid leads to indole-3-acetic acid.[6][7] These derivatives serve as versatile building blocks, allowing for further functionalization and elaboration into complex molecular targets. This document serves as a comprehensive guide for chemists aiming to leverage this powerful reaction for the preparation of indole carboxylic acids and their esters.
The Reaction Mechanism: A Step-by-Step Deconstruction
The trustworthiness of any protocol is rooted in a deep understanding of its underlying mechanism. The Fischer indole synthesis proceeds through a well-established sequence of acid-catalyzed transformations.[4][8] Understanding these steps is critical for troubleshooting and optimizing reaction conditions.
The accepted mechanism involves the following key stages:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound—in this context, an α- or γ-ketoacid or its ester—to form an arylhydrazone.[2][4][6]
-
Tautomerization: The arylhydrazone undergoes a proton-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[2][4][8]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The protonated ene-hydrazine undergoes a concerted[6][6]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[4] This step dictates the regiochemical outcome of the synthesis.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring aminal.[4]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions generates the stable, aromatic indole ring.[4]
Caption: Figure 2: Experimental Workflow for Indole-2-Carboxylic Acid Synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (5.41 g, 0.050 mol) and glacial acetic acid (50 mL). Stir the mixture until the phenylhydrazine has dissolved.
-
Hydrazone Formation: To the stirred solution, add pyruvic acid (4.40 g, 0.050 mol). An exothermic reaction may occur, and the solution typically turns yellow or orange. Heat the mixture in a water bath to 80-90°C for 15-20 minutes to ensure complete formation of the phenylhydrazone.
-
Indolization: Carefully and slowly add concentrated sulfuric acid (5 mL) to the hot reaction mixture. The addition is highly exothermic.
-
Reaction Completion: Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature for 1 hour. The color of the solution will likely darken.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing 400 mL of ice-water with vigorous stirring. A precipitate will form.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with copious amounts of cold water to remove residual acid. The crude indole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield a crystalline solid. [9][10]Dry the purified product in a vacuum oven.
Troubleshooting and Field-Proven Insights
While robust, the Fischer indole synthesis can present challenges. A logical approach based on mechanistic principles is key to overcoming them.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inappropriate Acid Catalyst: The chosen acid may be too weak or too strong for the specific substrate. [9] | Screen a panel of catalysts (e.g., H₂SO₄, PPA, ZnCl₂). The strength and concentration often need to be optimized empirically. [9] |
| Substrate Instability: The starting materials or intermediate hydrazone may be degrading under the reaction conditions. | Consider a two-step procedure: form and isolate the hydrazone first under milder conditions, then subject it to cyclization. | |
| Formation of Dark, Tarry Byproducts | Excessive Heat/Reaction Time: Overheating can lead to decomposition and polymerization, especially with sensitive substrates. | Monitor the reaction by TLC. Reduce the reaction temperature or time. Consider a milder catalyst. |
| N-N Bond Cleavage | Electron-Donating Groups: Substituents on the arylhydrazine can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired rearrangement. [9][11][12] | This is an inherent mechanistic challenge. Using a Lewis acid (e.g., ZnCl₂) can sometimes favor the cyclization pathway over cleavage. [11][12] |
| Unwanted Decarboxylation | High Temperatures: Indole-2-carboxylic acids are prone to decarboxylation upon strong heating. [6][13] | If the carboxylic acid is the desired product, use the minimum effective temperature and time for the cyclization step. If decarboxylation is desired, it can often be achieved in a subsequent step. [13] |
| Difficult Purification | Closely Related Impurities: The crude product may contain unreacted starting materials or side products with similar polarity. [9][14] | For carboxylic acids, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid. [10] |
Conclusion
The Fischer indole synthesis is a powerful and time-tested method for the preparation of indole carboxylic acid derivatives. By understanding the core mechanism and carefully selecting experimental parameters, researchers can reliably access these valuable synthetic intermediates. The protocols and troubleshooting guidance provided herein serve as a practical resource for scientists and professionals in drug development, enabling the efficient and logical application of this classic reaction to modern chemical challenges.
References
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Johnson, H. E., & Crosby, D. G. (n.d.). Indole-3-acetic Acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(17), 6762–6769. Retrieved from [Link]
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Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(17), 6762–6769. Retrieved from [Link]
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(n.d.). Fischer Indole Synthesis. Cambridge University Press. Retrieved from [Link]
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Wang, Y., Xu, X., & Huang, P.‐Q. (2025). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. Chinese Journal of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]
-
Ishii, H. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1086-1097. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved from [Link]
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Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
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Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
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Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]
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Abdolkarimi, L., & Zare, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
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Abdolkarimi, L., & Zare, A. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved from [Link]
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Application Notes and Protocols: The Use of 6-Dimethylamino-1H-indole-2-carboxylic Acid in Antiviral Research
Introduction: The Promise of the Indole Scaffold in Virology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] In the field of virology, indole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activity, targeting both DNA and RNA viruses.[2] Marketed antiviral drugs, such as Arbidol, feature an indole core and demonstrate the clinical viability of this chemical motif.[3] This document provides a detailed guide for researchers on the application of a specific derivative, 6-Dimethylamino-1H-indole-2-carboxylic acid, and its close analogs in antiviral research. We will delve into its mechanistic underpinnings, provide detailed protocols for its evaluation, and summarize key antiviral data.
While direct antiviral data for this compound is emerging, extensive research on its methyl ester analog, Methyl 6-(dimethylamino)-1H-indole-2-carboxylate, provides a strong rationale for its investigation. This application note will leverage data from this close analog to illustrate the potential and guide the experimental design for the parent carboxylic acid.
Scientific Foundation: Mechanism of Antiviral Action
The antiviral mechanisms of indole derivatives are diverse and often virus-specific. For the indole-2-carboxylic acid scaffold, a primary and well-elucidated mechanism, particularly against retroviruses like HIV-1, is the inhibition of viral integrase.
Inhibition of HIV-1 Integrase
HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication. Indole-2-carboxylic acid derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site by the indole nitrogen and the carboxylic acid group. This interaction prevents the catalytic activity of the integrase, thereby halting the integration of viral DNA and effectively stopping viral replication.
Caption: Mechanism of HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives.
Broad-Spectrum Activity Against RNA Viruses
Derivatives of indole-2-carboxylic acid have also demonstrated significant activity against a range of RNA viruses, including influenza and coxsackievirus.[2] The precise mechanism for this broader activity is still under investigation but is likely multifactorial. Plausible mechanisms include:
-
Inhibition of Viral Entry and Fusion: Similar to the action of Arbidol, these compounds may interfere with the conformational changes in viral glycoproteins that are necessary for the fusion of the viral envelope with the host cell membrane.
-
Targeting the Viral Replication Complex: Indole derivatives may disrupt the function of the viral RNA-dependent RNA polymerase (RdRp) or other non-structural proteins that are essential for the replication of the viral genome.[4]
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral efficacy and cytotoxicity of this compound.
Protocol 1: Determination of Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of the compound required to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cells appropriate for the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Coxsackievirus B3).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Virus stock with a known titer.
-
This compound, dissolved in DMSO to create a high-concentration stock solution.
-
96-well cell culture plates.
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Dilution: On the day of the assay, prepare serial dilutions of the this compound in a cell culture medium (with reduced serum, e.g., 2% FBS). A typical starting concentration might be 100 µM.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., 0.01). Leave some wells uninfected (cell control) and some infected without any compound (virus control).
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Add medium without the compound to the control wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until the virus control wells show 100% CPE.
-
Staining: Discard the supernatant, and gently wash the cells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Quantification: Gently wash away the excess stain with water and allow the plates to dry. Solubilize the stain by adding 100 µL of methanol or a similar solvent to each well. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
This assay measures the effect of the compound on the metabolic activity of uninfected cells to determine its toxicity.
Materials:
-
Host cells (same as in the antiviral assay).
-
Cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells as described in Protocol 1.
-
Compound Treatment: After 24 hours, when cells have adhered, remove the medium and add 100 µL of the same serial dilutions of the compound used in the antiviral assay. Include wells with medium only (no cells) as a blank and wells with cells but no compound (cell control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
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Application Notes and Protocols for Cell Viability Assays Using 6-Dimethylamino-1H-indole-2-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Dimethylamino-1H-indole-2-carboxylic acid in cell viability assays. This document offers in-depth technical protocols, explains the scientific rationale behind experimental choices, and outlines a self-validating system for assessing the cytotoxic potential of this novel indole derivative.
Introduction: The Rationale for Investigating this compound
Indole-based compounds are a significant class of heterocyclic molecules that form the backbone of numerous natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] These compounds have been shown to target key cellular pathways involved in proliferation and survival.[1]
This compound is a specific derivative whose cytotoxic properties are not yet extensively characterized in publicly available literature. These protocols are therefore designed to provide a robust framework for the initial screening and detailed evaluation of its effects on cell viability. The methodologies described herein are foundational for determining critical parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the compound's mechanism of action.
Foundational Knowledge: Principles of Cell Viability Assays
Before proceeding with the specific protocols, it is crucial to understand the underlying principles of the assays employed. Cell viability is a measure of the proportion of live, healthy cells in a population and can be assessed through various indicators of cellular function.[3] Commonly used methods, and those detailed in this guide, rely on the metabolic activity of viable cells to produce a measurable signal.[4]
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells.[4] These enzymes reduce tetrazolium salts to colored formazan products, and the intensity of the color is directly proportional to the number of viable cells.[3]
-
Resazurin (alamarBlue)-Based Assays: This fluorometric or colorimetric assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[3]
The choice of assay can depend on factors such as cell type, compound properties, and desired sensitivity. It is often advisable to use more than one type of assay to confirm results.
Physicochemical Properties and Stock Solution Preparation
Accurate preparation of the test compound is a critical first step for reproducible results.
Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C11H12N2O2 | [5] |
| Molecular Weight | 204.23 g/mol | [5] |
| Purity | >95% (Recommended) | - |
Solubility:
Protocol for Stock Solution Preparation:
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.[6]
-
Preparation of a 10 mM Stock Solution:
-
Weigh out 2.04 mg of this compound.
-
Dissolve the compound in 1 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[2]
-
Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.
Experimental Workflow for Cell Viability Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of this compound.
Caption: Potential inhibitory pathway of indole derivatives.
Further studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be required to confirm the mechanism of action for this specific compound.
Conclusion
These application notes provide a detailed and scientifically grounded framework for assessing the cell viability effects of this compound. By following these protocols and adhering to the principles of assay validation, researchers can generate reliable and reproducible data, paving the way for further investigation into the therapeutic potential of this novel compound.
References
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
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Pang, J., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 18(5), 1323–1331. [Link]
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Hassan, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 15(8), 1006. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Al-Ostoot, F. H., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & biodiversity, e202301892. Advance online publication. [Link]
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Yakub, A. A., et al. (2023). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Molecules (Basel, Switzerland), 28(24), 8020. [Link]
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Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (Basel, Switzerland), 28(24), 8020. [Link]
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Application Note: Structural Elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the structural characterization of 6-Dimethylamino-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS), underpinned by a rationale for experimental design. The methodologies outlined herein ensure high-fidelity data for unambiguous structure confirmation and purity assessment, critical for advancing drug discovery programs.
Introduction: The Importance of Structural Verification
This compound is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise substitution pattern, including the dimethylamino group at the 6-position and the carboxylic acid at the 2-position, dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, rigorous structural confirmation is a non-negotiable prerequisite for its use in further chemical synthesis and biological screening.
This application note details the synergistic application of NMR spectroscopy and mass spectrometry, two of the most powerful analytical techniques for the structural elucidation of small organic molecules. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry yields precise molecular weight and fragmentation data, confirming the elemental composition and providing clues to the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide a comprehensive picture of a molecule's structure in solution. For this compound, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR to map out the complete atomic connectivity.
Predicted ¹H and ¹³C NMR Spectral Features
The chemical environment of each nucleus in this compound is unique, leading to a predictable pattern of signals in the NMR spectrum. The electron-donating dimethylamino group at C-6 and the electron-withdrawing carboxylic acid group at C-2 exert significant influence on the chemical shifts of the indole ring protons and carbons.
-
¹H NMR: The aromatic region will display signals for the protons on the indole core. The proton at C-3 is expected to be a singlet, while the protons on the benzene ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, and its position can be sensitive to solvent and concentration.[1][2][3] The methyl protons of the dimethylamino group will appear as a sharp singlet in the upfield region. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents.[4][5][6] The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 11.5 - 12.5 (broad s) | - |
| C2-COOH | 12.5 - 13.5 (broad s) | 162.0 - 164.0 |
| H-3 | 7.0 - 7.2 (s) | 105.0 - 107.0 |
| H-4 | 7.4 - 7.6 (d) | 120.0 - 122.0 |
| H-5 | 6.6 - 6.8 (dd) | 112.0 - 114.0 |
| C-6 | - | 145.0 - 147.0 |
| H-7 | 6.9 - 7.1 (d) | 95.0 - 97.0 |
| C-3a | - | 128.0 - 130.0 |
| C-7a | - | 138.0 - 140.0 |
| N(CH₃)₂ | 2.9 - 3.1 (s, 6H) | 40.0 - 42.0 |
Note: These are estimated values based on known substituent effects in indole systems. Actual experimental values may vary.
Protocol for NMR Sample Preparation and Data Acquisition
The quality of NMR data is directly dependent on proper sample preparation.[7][8][9][10]
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes of good quality
-
Pipettes and a vortex mixer
Protocol:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve both the carboxylic acid and the amine functionalities and because it shifts the residual water peak away from the signals of interest.
-
Vortex the sample until the solid is completely dissolved. A homogeneous solution is crucial for acquiring high-quality spectra.[8][9]
-
Transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Acquire the NMR data using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is standard.
Caption: Workflow for NMR analysis of small molecules.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the target compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[11][12]
Expected Mass and Fragmentation Pattern
The monoisotopic mass of this compound (C₁₁H₁₂N₂O₂) is 204.0899 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 205.0972 would be the expected parent ion. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203.0826 would be observed.
Tandem mass spectrometry (MS/MS) of the parent ion induces fragmentation, providing structural insights.[13][14][15] A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule.[16]
Table 2: Predicted m/z Values for Key Ions
| Ion | Mode | Predicted m/z | Description |
| [M+H]⁺ | Positive | 205.0972 | Protonated molecule |
| [M-H]⁻ | Negative | 203.0826 | Deprotonated molecule |
| [M+H-H₂O]⁺ | Positive | 187.0866 | Loss of water from [M+H]⁺ |
| [M+H-H₂O-CO]⁺ | Positive | 159.0917 | Subsequent loss of carbon monoxide |
| [M-H-CO₂]⁻ | Negative | 159.0917 | Decarboxylation of [M-H]⁻ |
Protocol for ESI-MS Analysis
Materials:
-
NMR sample solution (diluted)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Protocol:
-
Prepare a stock solution of the sample in methanol at approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions.
-
Perform a product ion scan (MS/MS) on the parent ions (m/z 205.1 in positive mode and m/z 203.1 in negative mode) to generate fragmentation data.[17]
Caption: Workflow for ESI-MS analysis of small molecules.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers to ensure the identity and purity of this important synthetic intermediate. By following these methodologies, scientists can proceed with confidence in their downstream applications, from chemical library synthesis to the development of novel therapeutic agents.
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. [Link]
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Identification of small molecules using accurate mass MS/MS search. PMC. [Link]
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High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]
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Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
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13 C NMR spectra of some indole derivatives. Semantic Scholar. [Link]
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13C NMR spectroscopy of indole derivatives. R Discovery. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Sample Preparation. UCL. [Link]
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Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]
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Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]
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Formula determination by high resolution mass spectrometry. YouTube. [Link]
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Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. [Link]
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DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. cdnsciencepub.com. [Link]
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Automated molecular formula determination by tandem mass spectrometry (MS/MS). ResearchGate. [Link]
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A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]
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SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Indian Academy of Sciences. [Link]
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Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. [Link]
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Application Note & Protocols: High-Throughput Screening with 6-Dimethylamino-1H-indole-2-carboxylic Acid Libraries
Introduction: The Power of the Indole Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] The indole framework's capacity for hydrogen bonding, hydrophobic interactions, and π-π stacking allows it to bind effectively within the active sites of diverse proteins and enzymes.[2] Specifically, derivatives of indole-2-carboxylic acid have emerged as promising therapeutic agents, demonstrating activity as potent inhibitors of critical enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[4][5][6][7]
This guide focuses on libraries built around the 6-Dimethylamino-1H-indole-2-carboxylic acid core. This scaffold offers two key features for molecular interaction: the carboxylic acid at position 2, which can act as a hydrogen bond donor/acceptor or chelate metal ions, and the dimethylamino group at position 6, which can serve as a hydrogen bond acceptor and influence the molecule's overall electronic properties and solubility.
High-Throughput Screening (HTS) provides the necessary technological platform to unlock the potential of such libraries. By leveraging automation, miniaturization, and sensitive detection methods, HTS enables the rapid evaluation of tens of thousands of compounds, transforming the slow, manual process of drug discovery into an efficient, data-driven endeavor to identify novel modulators of biological pathways.[8][9][10]
Section 1: Library Preparation and Management
The integrity of any screening campaign begins with the quality of the compound library. Proper handling and storage of the this compound library are paramount to ensure compound stability and minimize variability.
Protocol 1: Library Solubilization and Plating
-
Solvent Selection : Due to the aromatic nature and functional groups of the scaffold, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial solubilization. It offers high solvating power and is compatible with most automated liquid handlers and assay formats.
-
Stock Concentration : Prepare a primary master stock of each library compound at a concentration of 10 mM in 100% DMSO. This high concentration allows for subsequent dilutions into aqueous assay buffers while keeping the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Master Plate Creation : Using an automated liquid handler, dispense the 10 mM stocks into 384-well master plates. These plates should be sealed with pierceable, airtight seals to prevent evaporation and contamination.
-
Storage : Store master plates at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.
-
Assay-Ready Plates : For a screening campaign, create "assay-ready" or "daughter" plates by diluting the master stock into an intermediate concentration (e.g., 1 mM) and plating them for direct use in the HTS process. This preserves the integrity of the master stock.
Section 2: Assay Development: The Foundation of a Successful Screen
A robust and reliable assay is the most critical component of an HTS campaign.[11] The goal of assay development is to create a sensitive, reproducible, and miniaturized system that can accurately measure the biological activity of interest while being cost-effective and amenable to automation.[12][13]
Causality in Assay Design: Why These Steps Matter
The choice of assay is dictated by the biological target. Indole derivatives are known kinase inhibitors; therefore, for this guide, we will use a hypothetical screen to identify inhibitors of a protein kinase (e.g., VEGFR-2), a common target in oncology.[3][14] The principle is to measure the phosphorylation of a substrate peptide by the kinase.
Workflow for Assay Development and Validation
Caption: Workflow for robust HTS assay development and validation.
Key Optimization & Validation Parameters
A self-validating protocol requires rigorous testing before committing to a full-scale screen. The following parameters must be optimized and validated.
| Parameter | Rationale | Target Value/Criteria |
| Enzyme/Substrate Conc. | Ensure the reaction operates in the linear range, providing sensitivity to inhibition. Often set at the Kₘ value for the substrate. | Determined empirically by titration |
| Incubation Time | Long enough for sufficient signal generation but short enough to maintain linearity and minimize reagent degradation. | 15-60 minutes (typical for kinases) |
| DMSO Tolerance | High concentrations of DMSO can inhibit enzymes or affect cell viability. The assay must be robust to the final DMSO concentration from compound addition. | Signal maintained at ≤1% final DMSO |
| Z'-Factor | A statistical measure of assay quality, separating the signal windows of positive and negative controls. It confirms the assay's suitability for HTS. | Z' > 0.5 [10][15] |
Calculating the Z'-Factor: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| A value between 0.5 and 1.0 indicates an excellent assay with a large separation between control signals, making it suitable for identifying hits reliably.[9]
Section 3: The High-Throughput Screening Cascade
The HTS cascade is a multi-step process designed to efficiently screen the entire library and progressively narrow down the number of compounds for further study, eliminating false positives along the way.
Primary HTS Workflow
Caption: Automated workflow for a primary HTS campaign.
Protocol 2: Primary Screen for Kinase Inhibitors (Single 10 µM Concentration)
This protocol is designed for a 384-well plate format.
-
Reagent Preparation : Prepare bulk volumes of kinase buffer, enzyme solution, and substrate/ATP solution as determined during assay development.
-
Plate Preparation : Using a multi-drop dispenser, add 10 µL of kinase enzyme solution to all wells of the 384-well assay plates.
-
Compound Addition : Transfer 50 nL of compounds from the 1 mM assay-ready library plates into the assay plates using an automated pin tool or acoustic dispenser. This results in a final compound concentration of 10 µM in a typical 50 µL final volume. Include columns for positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only).
-
Pre-incubation : Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation : Add 10 µL of the substrate/ATP mix to all wells to start the enzymatic reaction.
-
Reaction Incubation : Incubate for 30 minutes at room temperature.
-
Signal Generation : Add 20 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP remains).
-
Data Acquisition : After a 10-minute incubation, read the plates on a plate reader capable of detecting luminescence.
-
Data Analysis : Normalize the raw data to the plate controls. Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (Signal_compound - μ_High_Control) / (μ_Low_Control - μ_High_Control)
-
High Control (Max Inhibition): Positive control wells.
-
Low Control (No Inhibition): DMSO wells.
-
-
Hit Selection : Flag all compounds exhibiting inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the DMSO control mean) as primary hits.[16]
Section 4: Hit Confirmation and Validation
Primary HTS data is prone to false positives due to compound aggregation, assay interference, or experimental error.[9][17] A rigorous hit validation cascade is essential to confirm activity and triage compounds, ensuring that resources are focused on the most promising chemical matter.[18]
Hit Confirmation and Triaging Cascade
Caption: Multi-step cascade to validate hits and eliminate artifacts.
Protocol 3: Dose-Response and IC₅₀ Determination
-
Compound Re-supply : Obtain fresh, powdered samples of the confirmed hits to verify their identity and purity via LC-MS and NMR.
-
Serial Dilution : From a fresh 10 mM DMSO stock, perform a 10-point, 3-fold serial dilution in a 384-well plate to create a concentration gradient (e.g., from 30 µM to 1.5 nM).
-
Assay Execution : Perform the same kinase assay as in the primary screen, transferring the compound dilutions into the assay plates.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal inhibitory effect.[19]
Orthogonal and Counter-Screens: The Key to Trustworthiness
To build confidence in a hit, its activity must be confirmed in a system that does not share the same potential artifacts as the primary assay.[18]
-
Orthogonal Assay : Confirm activity using a different technology. If the primary screen used a luminescence-based ATP depletion assay, an orthogonal assay could be a fluorescence polarization (FP) assay that directly measures peptide substrate phosphorylation. This ensures the compound's activity is not an artifact of the detection method.
-
Counter-Screen : These screens are designed to identify undesirable mechanisms. For the kinase example, a counter-screen against the detection reagent (e.g., luciferase in the Kinase-Glo® assay) would identify compounds that directly inhibit the reporter enzyme rather than the kinase target. This is a critical step to eliminate frequent hitters and Pan-Assay Interference Compounds (PAINS).[18]
Preliminary Structure-Activity Relationship (SAR)
Once a set of validated hits is obtained, cluster them by chemical similarity.[18] This analysis can reveal early SAR—for example, if all active compounds share a specific substituent at a particular position on the indole ring, it suggests this feature is important for binding to the target. This insight is invaluable for guiding the next phase of drug discovery: lead optimization.
Conclusion
Libraries based on the this compound scaffold represent a valuable resource for identifying novel chemical probes and starting points for drug discovery programs. However, the success of any HTS campaign is not merely a function of the library's quality but is critically dependent on a meticulously developed and validated screening cascade. By integrating robust assay design, automated primary screening, and a stringent hit confirmation process that includes dose-response analysis and orthogonal assays, researchers can confidently identify specific, potent, and tractable hit compounds. This systematic approach minimizes the pursuit of false positives and maximizes the potential for discovering next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
- PubMed. (2009). Design and implementation of high-throughput screening assays.
- ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs.
- Wikipedia. (n.d.). High-throughput screening.
- Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
- Journal of Cancer Prevention & Current Research. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery.
- ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- PubMed Central. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Azo-Materials. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed Central. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
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- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
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- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enhanced Detection of 6-Dimethylamino-1H-indole-2-carboxylic acid through Chemical Derivatization
Introduction: The Analytical Challenge
6-Dimethylamino-1H-indole-2-carboxylic acid is a molecule of interest in pharmaceutical and biological research, often serving as a building block in the synthesis of more complex bioactive compounds.[1] However, its inherent chemical properties present significant challenges for sensitive and selective quantification using standard analytical techniques. The molecule possesses a carboxylic acid and a tertiary amine on an indole scaffold.[2] While the indole nucleus provides some UV absorbance, it is often insufficient for achieving the low limits of detection required in many applications, such as metabolite identification, pharmacokinetic studies, or impurity profiling. Furthermore, the carboxylic acid group can lead to poor chromatographic peak shape and ionization variability in mass spectrometry. To overcome these limitations, chemical derivatization is a powerful strategy to enhance the detectability of this compound.[3][4][5] This application note provides a detailed guide to two effective derivatization strategies: fluorescent labeling of the carboxylic acid group for HPLC-Fluorescence detection and amidation for improved LC-MS analysis.
Principle of Derivatization for Enhanced Detection
Chemical derivatization involves the reaction of the analyte with a reagent to form a new compound (the derivative) with improved physicochemical properties for a specific analytical method. The primary goals of derivatizing this compound are:
-
Introduction of a Fluorophore: By attaching a highly fluorescent molecule to the carboxylic acid, the analyte's response in fluorescence detection can be amplified by several orders of magnitude.[3][4] This is particularly advantageous for trace-level analysis in complex matrices.
-
Improved Ionization Efficiency in Mass Spectrometry: The carboxylic acid can be converted to an amide, which often exhibits better ionization efficiency and fragmentation patterns in positive ion electrospray ionization (ESI) mass spectrometry.[5][6][7] This leads to enhanced sensitivity and selectivity in LC-MS/MS methods.
-
Enhanced Chromatographic Properties: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.[5]
Strategy 1: Fluorescent Derivatization for HPLC-Fluorescence Detection
This strategy focuses on the esterification of the carboxylic acid group with a fluorescent labeling reagent. 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent choice for this purpose due to its high reactivity and the strong fluorescence of the resulting coumarin ester derivative.[4]
Reaction Mechanism
The derivatization proceeds via a nucleophilic substitution reaction. The carboxylate anion of this compound, formed in the presence of a base, attacks the electrophilic bromomethyl group of Br-Mmc, displacing the bromide ion and forming a stable, highly fluorescent ester.
Caption: Workflow for fluorescent derivatization.
Detailed Protocol: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Materials:
-
This compound standard or sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Crown ether (18-crown-6)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
Procedure:
-
Reagent Preparation:
-
Br-Mmc Solution: Prepare a 1 mg/mL solution of Br-Mmc in acetonitrile.
-
Catalyst Slurry: Prepare a slurry of 10 mg/mL potassium carbonate and 1 mg/mL 18-crown-6 in acetonitrile.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the this compound sample (dissolved in acetonitrile or a compatible solvent).
-
Add 100 µL of the Br-Mmc solution.
-
Add 50 µL of the catalyst slurry.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-Fluorescence Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and ramping to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength (λex) = 325 nm, Emission wavelength (λem) = 395 nm.
-
Expected Results & Data Presentation
The derivatization reaction should yield a single, sharp peak for the derivatized this compound with a significantly higher fluorescence response compared to the underivatized analyte.
| Parameter | Underivatized Analyte | Derivatized Analyte |
| Detection Method | HPLC-UV (280 nm) | HPLC-Fluorescence |
| Excitation / Emission | N/A | 325 nm / 395 nm |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 1-10 ng/mL |
| Retention Time | Varies (typically early eluting) | Increased retention |
| Peak Shape | May show tailing | Symmetrical |
Strategy 2: Amidation for Enhanced LC-MS/MS Detection
For mass spectrometry-based detection, derivatization of the carboxylic acid to an amide can improve ionization efficiency in positive electrospray ionization (ESI+) mode.[6][7] This protocol utilizes a common peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an amine to form a stable amide derivative.
Reaction Mechanism
The reaction proceeds in two main steps. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of a soluble urea byproduct.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-(Dimethylamino)-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Resolution of Indole-2-Carboxylic Acid and Its Positional Isomers
Abstract
The separation of structural isomers presents a significant challenge in analytical chemistry due to their identical mass and often similar physicochemical properties. This is particularly true for indole-carboxylic acids, a class of compounds vital as building blocks and intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Indole-2-carboxylic acid and its positional isomers (e.g., indole-3, indole-5, and indole-6-carboxylic acid) require a precise and robust analytical method for accurate identification and quantification. This document details a comprehensive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the baseline separation of these key isomers. We will explore the rationale behind the method development, from the selection of the stationary and mobile phases to the optimization of detection parameters, providing a self-validating protocol for immediate implementation in research and quality control laboratories.
Introduction: The Challenge of Isomeric Purity
Indole-2-carboxylic acid is an aromatic heterocyclic compound used extensively in the synthesis of various high-value molecules, including antiviral and anticancer agents.[2][4] Its biological and chemical activity is highly dependent on the position of the carboxylic acid group on the indole ring.[2] For instance, indole-3-carboxylic acid is a related but distinct chemical entity with its own unique properties and applications.[5][6] The presence of positional isomers as impurities can significantly impact the efficacy, safety, and regulatory approval of the final product. Therefore, a reliable analytical method capable of resolving these closely related structures is paramount.
The primary difficulty in separating isomers like indole-2-carboxylic acid, indole-3-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid lies in their subtle structural differences, leading to very similar retention behaviors in many chromatographic systems. This guide provides a systematic approach to overcoming this challenge using RP-HPLC.
Table 1: Physicochemical Properties of Common Indole-Carboxylic Acid Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) |
| Indole-2-carboxylic acid | OC(=O)C1=CC2=C(N1)C=CC=C2[7] | C₉H₇NO₂ | 161.16[8] | 4.44 ± 0.30[8] |
| Indole-3-carboxylic acid | C1=CC=C2C(=C1)C(=CN2)C(=O)O[5] | C₉H₇NO₂ | 161.16[5] | ~4.5 |
| Indole-5-carboxylic acid | OC(=O)c1ccc2[nH]ccc2c1[9] | C₉H₇NO₂ | 161.16[10] | ~4.6 |
| Indole-6-carboxylic acid | OC(=O)c1ccc2cc[nH]c2c1[11] | C₉H₇NO₂ | 161.16[11] | ~4.7 |
The Chromatographic Strategy: Causality and Choices
Developing a successful separation method requires a logical progression of choices, each aimed at exploiting the subtle physicochemical differences between the analytes.
Caption: Logical workflow for HPLC method development.
Choosing the Right Chromatography Mode
-
Reversed-Phase (RP) HPLC: This is the most common mode for separating moderately polar to nonpolar compounds. The stationary phase is hydrophobic (e.g., C18), and the mobile phase is polar. Retention is driven by hydrophobic interactions between the analyte and the stationary phase. Given the aromatic indole core of our target molecules, RP-HPLC is the logical first choice. Methods for various indole carboxylic acids have been successfully developed using this mode.[12][13][14][15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that show little or no retention in RP-HPLC.[17][18] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water.[19][20] While the carboxylic acid group imparts polarity, the dominant aromatic structure of the indole ring makes these isomers well-suited for RP-HPLC. HILIC would be a secondary option if RP methods failed to provide adequate resolution.
Decision: We will proceed with Reversed-Phase HPLC due to the predominantly hydrophobic nature of the indole ring system.
The Role of pH: A Critical Parameter
The single most important parameter for separating acids in RP-HPLC is the mobile phase pH. The indole-carboxylic acids have a pKa of approximately 4.4-4.7.[8]
-
Above the pKa: The carboxylic acid group is deprotonated (ionized, -COO⁻), making the molecule more polar and resulting in very short retention times on an RP column.
-
Below the pKa: The group is protonated (neutral, -COOH), making the molecule less polar and significantly increasing its retention.
To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be maintained at least 1.5-2 units below the pKa of all analytes. This suppresses the ionization of the carboxyl group.[12][13][16] Therefore, a mobile phase pH of ~2.5-3.0 is optimal. Using an acid like phosphoric or formic acid is essential.[16] For LC-MS compatibility, formic acid is preferred.[16]
Caption: Primary retention mechanism in RP-HPLC.
Detailed Application Protocol
This protocol provides a starting point for the separation of indole-2, -3, -5, and -6-carboxylic acids. Analysts should perform system suitability tests to ensure the method is performing correctly on their specific instrumentation.
Required Materials and Equipment
-
Reagents:
-
Indole-2-carboxylic acid reference standard (>98% purity)
-
Indole-3-carboxylic acid reference standard (>98% purity)
-
Indole-5-carboxylic acid reference standard (>99% purity)[9]
-
Indole-6-carboxylic acid reference standard (>97% purity)[11]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (>18 MΩ·cm)
-
Phosphoric Acid (85%, ACS Grade) or Formic Acid (LC-MS Grade)
-
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE or Nylon)
-
pH meter
-
Chromatographic Conditions
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-4, Newcrom R1)[16][21] | Provides excellent hydrophobic retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) | Low pH ensures analytes are in their non-ionized form for optimal retention. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Strong organic solvent for elution. Acid is included to maintain consistent pH. |
| Elution Mode | Gradient | Provides sufficient resolution for all isomers within a reasonable run time. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 30% B; 18-25 min: 30% B (Equilibration) | A shallow gradient is key to separating closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C[22] | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 10 µL | |
| Detector | UV at 280 nm | Indole compounds have a strong absorbance around this wavelength.[14] |
Preparation of Solutions
-
Mobile Phase A (Aqueous): To 950 mL of deionized water in a 1 L flask, add 1.0 mL of 85% phosphoric acid. Mix well and bring to volume with water. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): To 950 mL of acetonitrile in a 1 L flask, add 1.0 mL of 85% phosphoric acid. Mix well and bring to volume with acetonitrile.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v) with 0.1% Phosphoric Acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each indole-carboxylic acid isomer into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Methanol.[1][8] These compounds are soluble in methanol.
-
Working Standard Solution (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the Diluent. This creates a mixed standard to check separation.
-
Sample Preparation: Accurately weigh a sample containing the isomers and dissolve it in the Diluent to achieve a final concentration of approximately 10 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
System Suitability Testing (SST)
To ensure the validity of the results, inject the working standard solution five times and evaluate the following parameters. This makes the protocol a self-validating system.
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 between all adjacent isomer peaks | Ensures baseline separation and accurate integration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for all isomer peaks | Confirms good peak shape, free from excessive tailing or fronting. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak area and retention time | Demonstrates the precision and stability of the HPLC system. |
Expected Results & Troubleshooting
Under the proposed conditions, the isomers are expected to elute based on subtle differences in their polarity. The exact elution order may vary slightly between different C18 column brands but should be consistent on a given column. The analyst must confirm the identity of each peak by injecting individual standards.
-
Poor Resolution: If resolution is below 1.5, consider (a) decreasing the gradient slope (e.g., 30-60% B over 20 minutes) or (b) trying a different stationary phase, such as a Phenyl-Hexyl column, which can offer alternative selectivity (π-π interactions) for aromatic compounds.
-
Peak Tailing: This is often caused by secondary interactions with active silanol groups on the silica support or an incorrect mobile phase pH. Ensure the pH is sufficiently low (~2.5). Using a modern, end-capped C18 column will minimize silanol interactions.
-
Unstable Baseline: Ensure mobile phases are properly degassed and that the detector lamp has sufficient energy.
Conclusion
The Reversed-Phase HPLC method detailed in this application note provides a robust and reliable protocol for the separation of indole-2-carboxylic acid and its critical positional isomers. By carefully controlling the mobile phase pH to suppress ionization and employing a shallow acetonitrile gradient on a C18 stationary phase, baseline resolution can be achieved. The inclusion of rigorous system suitability criteria ensures that the method is performing correctly for each analytical run, providing trustworthy data for researchers, scientists, and drug development professionals. This method serves as a powerful tool for quality control, impurity profiling, and synthetic process monitoring in any application involving indole-carboxylic acids.
References
-
Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sreekanth, N., et al. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
Human Metabolome Database. (2006, May 22). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]
-
Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Retrieved from [Link]
-
Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. Retrieved from [Link]
-
Exposome-Explorer - IARC. (n.d.). Indole-2-carboxylic acid (Compound). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Kemp, J. A., et al. (n.d.). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. Structures of indole-3-propionic acid (1),.... Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Indole-6-Carboxylic acid | 1670-82-2. Retrieved from [Link]
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- 9. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Dimethylamino-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Dimethylamino-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process that combines the Japp-Klingemann reaction with the Fischer indole synthesis . This strategy offers a reliable route from commercially available starting materials.
-
Stage 1: Japp-Klingemann Reaction. This step involves the synthesis of an intermediate arylhydrazone. It begins with the diazotization of 4-(dimethylamino)aniline, which is then coupled with a β-keto-ester (like ethyl 2-methylacetoacetate). The resulting azo compound undergoes hydrolysis and decarboxylation to yield the required phenylhydrazone intermediate.[1][2][3]
-
Stage 2: Fischer Indole Synthesis. The prepared phenylhydrazone is cyclized under acidic conditions. This reaction involves an acid-catalyzed intramolecular rearrangement ([4][4]-sigmatropic shift) followed by the elimination of ammonia to form the aromatic indole ring system.[5][6]
The overall reaction pathway is illustrated below.
Caption: General synthetic route to the target indole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My yield of the arylhydrazone intermediate from the Japp-Klingemann reaction is very low. What could be the cause?
Low yield in the Japp-Klingemann step typically points to issues with the diazonium salt formation or the coupling reaction itself.
-
Plausible Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures. The electron-donating dimethylamino group can further decrease its stability.
-
Solution: Maintain a strict temperature protocol of 0-5 °C during the entire diazotization process (addition of sodium nitrite) and the subsequent coupling reaction. Prepare the diazonium salt fresh and use it immediately without isolation.
-
-
Plausible Cause 2: Incorrect pH during Coupling.
-
Explanation: The coupling of the diazonium salt to the enolate of the β-keto-ester is highly pH-dependent. If the solution is too acidic, the enolate concentration is too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.
-
Solution: The reaction requires a weakly acidic to neutral pH (typically 4-6). Use a buffer, such as sodium acetate, to maintain the optimal pH range for the coupling.
-
-
Plausible Cause 3: Side Reactions.
-
Explanation: The diazonium salt can react with other nucleophiles present, including water or the aniline starting material if an excess is present.
-
Solution: Ensure the dropwise addition of the cold diazonium salt solution to the solution of the β-keto-ester and buffer, not the other way around. This keeps the concentration of the diazonium salt low at any given moment, minimizing self-coupling and other side reactions.
-
Q2: The Fischer indole cyclization step is failing or producing a low yield with significant tar formation. How can I fix this?
This is the most common and challenging step in the synthesis. Failure is often linked to the choice of acid, temperature, and the electronic nature of the substrate.[7][8]
-
Plausible Cause 1: Inappropriate Acid Catalyst.
-
Explanation: The choice of acid catalyst is critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong or used at too high a concentration can cause decomposition of the starting material or the indole product.[7] The electron-rich nature of the 6-dimethylamino substituent makes the system sensitive to strong acids.
-
Solution: Systematically screen a panel of acid catalysts. While strong Brønsted acids like H₂SO₄ can work, they often require careful temperature control. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA) are often effective and can sometimes be used under milder conditions.[6][7]
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | 5-20% in a solvent (e.g., EtOH, AcOH) | Inexpensive, strong proton source | Can cause charring/tarring at high temps |
| Polyphosphoric Acid (PPA) | Neat or in a co-solvent, 80-120 °C | Good for less reactive substrates | Viscous, can make workup difficult |
| ZnCl₂ | Fused, often used neat or in a high-boiling solvent | Milder than strong Brønsted acids | Can be hygroscopic, requires anhydrous conditions |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 7.5% w/w, 60-100 °C | Highly effective, can improve regioselectivity[9] | Corrosive, requires careful preparation |
-
Plausible Cause 2: Competing N-N Bond Cleavage.
-
Explanation: A well-documented failure mode in Fischer indole synthesis is the cleavage of the hydrazone's N-N bond.[10] Electron-donating groups, such as the dimethylamino group on your substrate, can over-stabilize intermediates, making this cleavage pathway competitive with the desired[4][4]-sigmatropic rearrangement.[11][12] This leads to the formation of aniline byproducts instead of the indole.
-
Solution: Use the mildest possible reaction conditions (lowest effective temperature and acid concentration) that still promote cyclization. Sometimes, running the reaction at a lower temperature for a longer duration can favor the desired pathway over the higher-activation-energy cleavage reaction.
-
-
Plausible Cause 3: Product Degradation.
-
Explanation: Indoles, particularly electron-rich ones, can be susceptible to oxidation or polymerization under strongly acidic and high-temperature conditions, leading to the formation of dark, intractable tars.[7]
-
Solution:
-
Temperature Control: Do not overheat the reaction. Aim for the lowest temperature that provides a reasonable reaction rate (monitor by TLC).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative degradation.
-
Careful Workup: Quench the reaction by pouring it carefully onto an ice-water mixture to rapidly dissipate heat and dilute the acid.[7]
-
-
Caption: Troubleshooting workflow for the Fischer indole cyclization.
Q3: I'm struggling with the final purification. The crude product is a dark, sticky solid. What are the best purification methods?
Purification of indole derivatives, especially those with basic (dimethylamino) and acidic (carboxylic acid) groups, can be challenging.[11]
-
Method 1: Recrystallization.
-
Explanation: If the crude product is reasonably pure (>85-90%), recrystallization is an excellent method for obtaining high-purity material. The amphoteric nature of your product means its solubility will be highly dependent on pH.
-
Protocol: Try dissolving the crude solid in a polar solvent like ethanol, methanol, or acetone, possibly with gentle heating. If the color is intense, you can add a small amount of activated charcoal, heat for a few minutes, and filter hot through a pad of Celite to remove the charcoal and adsorbed colored impurities. Allow the filtrate to cool slowly to induce crystallization. If the product doesn't crystallize, adding a non-polar anti-solvent (like water or heptane) dropwise until persistent cloudiness appears can help.
-
-
Method 2: Column Chromatography.
-
Explanation: This is the most versatile method for separating the product from polar and non-polar impurities. However, the carboxylic acid and amino groups can cause the compound to streak on silica gel.
-
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A standard ethyl acetate/hexane system may work, but you will likely need to add a modifier to get good peak shape. Add 1-2% acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid group. Alternatively, adding 1% triethylamine can help if the amino group is causing tailing. Do not add acid and base at the same time.
-
Gradient Elution: Start with a low polarity (e.g., 20% EtOAc in hexane) and gradually increase the polarity.
-
-
-
Method 3: Acid-Base Extraction.
-
Explanation: You can leverage the amphoteric nature of the molecule for a liquid-liquid extraction cleanup.
-
Protocol: Dissolve the crude material in an organic solvent (like ethyl acetate). Wash with a mild aqueous acid (e.g., 1M citric acid) to remove basic impurities. Then, wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities. Your product, being both weakly acidic and weakly basic, may partition unpredictably, so this method is best for removing strongly acidic or basic impurities rather than isolating the product itself.
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthesis routes to the Fischer indole synthesis for this target molecule? Yes, other named reactions exist for indole synthesis, such as the Reissert, Madelung, and Bartoli syntheses.[13][14] However, for preparing 2-carboxyindoles from anilines, the Japp-Klingemann/Fischer indole sequence is one of the most direct and widely used methods.[15][16]
Q2: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a suitable eluent (e.g., 50:50 ethyl acetate/hexane with 1% acetic acid). Visualize the spots under a UV lamp (254 nm). The indole product will be highly UV-active. You should see the disappearance of the hydrazone starting material spot and the appearance of a new, typically lower Rf, product spot.
Q3: What are the best analytical methods to confirm the structure and purity of the final product? A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides an accurate assessment of purity.[17][18]
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass, confirming the elemental composition.[19]
Q4: My final product is pure by NMR, but it's a beige or brown powder. Is this a problem? Minor discoloration is common for electron-rich indoles due to trace amounts of oxidation. If NMR and LC-MS confirm high purity, this is often acceptable for subsequent steps. If a colorless solid is required for specific applications (e.g., final API), a final purification step via recrystallization with charcoal treatment is recommended.
References
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Wikipedia. Japp–Klingemann reaction. Available from: [Link]
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PubMed. A three-component Fischer indole synthesis. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]
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ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
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chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
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Arkivoc. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]
-
SynArchive. Japp-Klingemann Reaction. Available from: [Link]
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NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail? Available from: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
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ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available from: [Link]
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ACS Publications. Why Do Some Fischer Indolizations Fail? Available from: [Link]
-
SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]
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University of Notre Dame. Indoles. Available from: [Link]
-
ACS Publications. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Available from: [Link]
-
Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Available from: [Link]
-
NIH National Library of Medicine. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
NIH National Library of Medicine. Synthesis of a Series of Diaminoindoles. Available from: [Link]
-
HETEROCYCLES. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Available from: [Link]
-
PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available from: [Link]
-
ScienceDirect. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
NIH National Library of Medicine. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]
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Troubleshooting poor solubility of 6-Dimethylamino-1H-indole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting for solubility challenges encountered with 6-Dimethylamino-1H-indole-2-carboxylic acid (MW: 204.23 g/mol [1]). Our approach is rooted in the physicochemical principles of the molecule to empower researchers with a logical framework for achieving successful solubilization in their experiments.
Section 1: The Root Cause – Understanding the Physicochemical Behavior
Q1: Why is this compound so poorly soluble in neutral water?
A1: The poor aqueous solubility of this compound at neutral pH stems from its amphoteric and largely hydrophobic nature. The molecule possesses three key structural features that dictate its behavior in solution:
-
A Hydrophobic Indole Core: The bicyclic indole ring system is aromatic and nonpolar, contributing to low affinity for water.[2]
-
An Acidic Carboxylic Acid Group (-COOH): This group is a weak acid (predicted pKa ≈ 4.15[1]). At neutral pH (~7), it is predominantly deprotonated to its anionic carboxylate form (-COO⁻), which aids solubility. However, the effect is counteracted by the other functional group.
-
A Basic Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a weak base. At neutral pH, it is largely in its neutral, unprotonated state, which is less water-soluble.
The combination of a hydrophobic scaffold and the presence of both acidic and basic functional groups means the molecule's net charge is close to zero around neutral pH. This state, known as the isoelectric point, is where solubility is typically at its minimum.[3][4]
Q2: How exactly do the acidic and basic groups influence solubility at different pH values?
A2: The solubility of this compound is fundamentally dependent on pH because the ionization state of its functional groups can be manipulated to create a charged, more water-soluble species.[5][6]
-
In Acidic Conditions (e.g., pH < 4): The basic dimethylamino group becomes protonated (-N⁺H(CH₃)₂), forming a cation. The carboxylic acid group remains largely protonated (-COOH). The overall molecule carries a net positive charge, which significantly enhances its interaction with polar water molecules, thereby increasing solubility.
-
In Basic Conditions (e.g., pH > 6): The acidic carboxylic acid group is fully deprotonated to its carboxylate anion form (-COO⁻). The dimethylamino group remains neutral. The overall molecule carries a net negative charge, which also dramatically increases its aqueous solubility.
This pH-dependent behavior is the cornerstone of troubleshooting its solubility.[6][7]
Caption: pH-dependent ionization and its effect on solubility.
Section 2: Practical Troubleshooting and Step-by-Step Protocols
Q3: What is the recommended first step to dissolve this compound for an aqueous application?
A3: The most effective initial approach is pH modification. Given that many biological assays are conducted near neutral pH, starting with a basic stock solution is often preferable.
Protocol 1: Solubilization in Basic Aqueous Buffer
-
Weigh Compound: Weigh a small, test amount of your compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a volume of purified water or a buffer like PBS (pH 7.4) that would correspond to a high concentration (e.g., 10-50 mM). The compound will likely remain as a suspension.
-
pH Adjustment: While vortexing, add 0.1 M or 1 M NaOH dropwise. Monitor the solution closely. As the pH increases, the carboxylic acid group deprotonates, and the solid should begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. A final pH between 8-9 is typically sufficient.
-
Final Volume & Dilution: Once dissolved, add your initial buffer (e.g., PBS) to reach the desired final stock concentration. This concentrated stock can then be diluted into your final assay medium. Note: Buffering capacity of the final medium is critical to prevent precipitation upon dilution.
Q4: The compound won't dissolve even with pH adjustment, or my experiment is incompatible with pH changes. What are the best organic solvents to try?
A4: If aqueous methods are insufficient, polar aprotic solvents are the next logical choice. Indole derivatives are often soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8][9]
| Solvent | Starting Concentration | Notes & Considerations |
| DMSO | 10-50 mM | The most common choice for creating high-concentration stock solutions for biological assays.[10] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. |
| DMF | 10-50 mM | Similar to DMSO in solubilizing power. Can be more volatile. Check for compatibility with your experimental setup (e.g., plasticware). |
| Ethanol | 1-10 mM | A less potent solvent than DMSO/DMF but may be suitable for lower concentration needs and can be less toxic in certain applications.[8] |
Protocol 2: Preparation of an Organic Stock Solution
-
Weigh Compound: Weigh the desired amount of the compound directly into a suitable vial (e.g., amber glass vial).
-
Add Solvent: Add the required volume of DMSO (or other selected solvent) to achieve the target concentration.
-
Facilitate Dissolution: Vortex vigorously. If needed, gentle warming in a water bath (37°C) and brief sonication can be employed to accelerate dissolution.[11]
-
Storage: Once fully dissolved, store the stock solution appropriately. For DMSO stocks, it is recommended to aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A5: This is a common issue when a drug is highly soluble in a strong organic solvent but poorly soluble in the final aqueous medium. This "crashing out" occurs when the concentration in the final buffer exceeds its maximum aqueous solubility.
Troubleshooting Steps:
-
Lower the Stock Concentration: Remake the DMSO stock at a lower concentration (e.g., 10 mM instead of 50 mM). This requires adding a larger volume to the assay, but the compound is diluted more gradually.
-
Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 in ethanol first, then dilute this intermediate solution into your final aqueous buffer.
-
Incorporate Solubilizing Excipients: For formulation development, surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins can be added to the final aqueous buffer to create micelles or inclusion complexes that help keep the compound in solution.[13][14]
-
Pluronic® F-127 Method: For challenging compounds in cell culture, a 20% Pluronic® F-127 solution in DMSO can be used to create the initial stock. When this is diluted into media, the polymer forms micelles that encapsulate the compound, improving its stability in the aqueous environment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the solubility of this compound.
Caption: A systematic workflow for solubilizing the target compound.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- 6-(Dimethylamino)-1H-indole-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
- This compound. ChemicalBook.
- Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
- 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride. BLDpharm.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025).
- Buy Indole-2-carboxylic acid | 1477-50-5. Smolecule.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
- Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology.
- Indole-2-carboxylic acid | Lipid Peroxid
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Improving solubility and acceler
- A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applic
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
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Technical Support Center: A Guide to Reducing Impurities in Indole-2-Carboxylic Acid Synthesis
Welcome to the Technical Support Center for indole-2-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to enhance the purity and yield of your indole-2-carboxylic acid.
Understanding the Synthetic Landscape and Common Pitfalls
Indole-2-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several established methods, is often plagued by the formation of impurities that can be challenging to remove. The choice of synthetic route—be it the Reissert, Fischer, or Madelung synthesis—directly influences the impurity profile of the crude product. Understanding these potential side reactions is the first step toward effective troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing both diagnostic advice and actionable protocols.
FAQ 1: My crude indole-2-carboxylic acid has a persistent yellow or brown color. What causes this and how can I remove it?
Answer:
Colored impurities in indole synthesis are common and often arise from aerial oxidation of indole or intermediates, or from polymerization of indole under strongly acidic conditions.[1]
Troubleshooting Steps:
-
Minimize Air Exposure: During the reaction and work-up, maintaining an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored oxidation products.
-
Activated Carbon Treatment: A widely used method for removing colored impurities is treatment with activated carbon.
Protocol: Activated Carbon Decolorization
-
Dissolve the crude indole-2-carboxylic acid in a suitable hot solvent (e.g., ethanol, acetone).[2]
-
Add a small amount of activated carbon (typically 1-5% w/w) to the solution.
-
Heat the mixture at reflux for a short period (15-30 minutes).
-
Perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized indole-2-carboxylic acid.
-
Collect the pure crystals by filtration.
-
FAQ 2: I'm using the Fischer indole synthesis with phenylhydrazine and pyruvic acid, and my yield is low with significant byproducts. What are the likely impurities and how can I mitigate them?
Answer:
The Fischer indole synthesis, while versatile, is sensitive to reaction conditions.[3] When using pyruvic acid, potential side reactions include the formation of aldol condensation products or Friedel-Crafts type byproducts.[2] Incomplete cyclization of the phenylhydrazone intermediate is also a common issue.[4]
Common Impurities in Fischer Indole Synthesis of Indole-2-Carboxylic Acid:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted Phenylhydrazone | Incomplete cyclization due to suboptimal acid strength or temperature. | Increase acid catalyst concentration (e.g., ZnCl₂, PPA) or reaction temperature. Monitor reaction progress by TLC.[4] |
| Regioisomers | If substituted phenylhydrazines are used, cyclization can occur at different positions. | This is less of a concern with unsubstituted phenylhydrazine. With substituted analogs, the choice of acid catalyst can influence regioselectivity. |
| Polymeric Materials | Strong acidic conditions can lead to the polymerization of the indole product.[1] | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Minimize reaction time. |
| Decarboxylated Product (Indole) | High temperatures can cause decarboxylation of the final product. | Carefully control the reaction temperature and avoid prolonged heating after the reaction is complete.[5] |
Workflow for Minimizing Impurities in Fischer Indole Synthesis:
Caption: Workflow for optimizing the Fischer indole synthesis.
FAQ 3: I'm attempting a Reissert synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate. What are the critical parameters to control to avoid impurities?
Answer:
The Reissert synthesis is a two-step process, and impurities can arise in both stages. The initial condensation is base-catalyzed, and the subsequent reductive cyclization is sensitive to the choice of reducing agent.[6][7]
Potential Impurities in Reissert Synthesis:
| Impurity | Formation Stage | Mitigation Strategy |
| Unreacted o-nitrotoluene/diethyl oxalate | Incomplete initial condensation. | Ensure the use of a strong, dry base (potassium ethoxide is often more effective than sodium ethoxide).[6] Use an appropriate molar ratio of reactants. |
| Byproducts of the reducing agent | During the reductive cyclization step. | The choice of reducing agent (e.g., zinc in acetic acid, ferrous sulfate) can impact the impurity profile. Ensure complete reaction and proper work-up to remove metal salts.[8] |
| Incompletely reduced intermediates | Insufficient reducing agent or reaction time. | Use a sufficient excess of the reducing agent and monitor the reaction to completion. |
FAQ 4: My crude indole-2-carboxylic acid is difficult to purify by simple recrystallization. Is there a more effective method?
Answer:
Yes, a highly effective method involves the formation of a triethylamine salt followed by controlled pH precipitation. This technique leverages the acidic nature of the carboxylic acid to separate it from non-acidic and less acidic impurities.[2]
Protocol: Purification via Triethylamine Salt Formation and pH-Controlled Precipitation
-
Dissolution and Salt Formation:
-
Dissolve the crude indole-2-carboxylic acid in a suitable organic solvent such as ethyl acetate or acetone.
-
Slowly add triethylamine to the solution with stirring. The triethylamine salt of indole-2-carboxylic acid will precipitate as a solid.
-
Filter the solid salt and wash it with the organic solvent to remove soluble impurities.
-
-
Aqueous Dissolution and Decolorization:
-
Dissolve the collected triethylamine salt in water.
-
If colored impurities are present, add a small amount of activated carbon, heat briefly, and filter.
-
-
pH-Controlled Precipitation:
-
Slowly add a mineral acid (e.g., dilute HCl or H₂SO₄) to the aqueous solution with vigorous stirring.[2]
-
Monitor the pH closely. Impurities may precipitate at different pH values. The patent suggests a pH range of 2-8 for separating impurities from the desired product.[2]
-
Indole-2-carboxylic acid will precipitate at its isoelectric point. Continue adding acid until the precipitation of the product is complete (typically in the acidic pH range).
-
Filter the purified indole-2-carboxylic acid, wash with water, and dry under vacuum.
-
Logical Flow of pH-Based Purification:
Caption: Stepwise purification via triethylamine salt formation.
FAQ 5: I want to use recrystallization. What is a good solvent system for indole-2-carboxylic acid?
Answer:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For indole-2-carboxylic acid, a polar protic solvent or a mixed solvent system is often effective.
Recommended Recrystallization Solvents:
-
Ethanol: A commonly used and effective solvent.
-
Methanol/Water: A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of hot methanol and then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.[3]
-
Ethyl Acetate: Can also be a suitable solvent.[2]
Protocol: Recrystallization from a Mixed Solvent System (Methanol/Water)
-
Place the crude indole-2-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling to dissolve the solid.
-
Once dissolved, add hot water dropwise while keeping the solution boiling until a faint cloudiness persists.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for assessing the purity of indole-2-carboxylic acid and for quantifying impurities.
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.[10]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typical.[11]
-
Detection: UV detection at a wavelength where indole-2-carboxylic acid has strong absorbance.
By implementing these troubleshooting strategies and purification protocols, you can significantly improve the quality of your indole-2-carboxylic acid, ensuring its suitability for downstream applications in your research and development endeavors.
References
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2016). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
-
Longdom Publishing SL. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ResearchGate. (2011). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. Retrieved from [Link]
-
Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Madelung Indole Synthesis. Retrieved from [Link]
-
YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Reissert Indole Synthesis. Retrieved from [Link]
-
Synthesis. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (2000). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
-
University of Calicut. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Wittig–Madelung Indole Synthesis. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (2013). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Organic Letters. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxamide Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole-2-carboxamide synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile indole-2-carboxamide scaffold. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide in a question-and-answer format. It addresses common challenges encountered in the lab, explains the chemical principles behind the solutions, and provides actionable protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for forming the indole-2-carboxamide bond itself?
The most direct method is the amide coupling between an indole-2-carboxylic acid and a desired amine. This is typically mediated by a coupling agent to activate the carboxylic acid. Common choices include carbodiimide-based reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/phosphonium-based reagents like HBTU or BOP.[1][2][3] The choice of reagent and conditions depends on the scale, the value of the starting materials, and the presence of sensitive functional groups.[3]
Q2: Do I need to protect the indole N-H proton during coupling reactions?
This is a critical and common question. The indole N-H is weakly acidic and can sometimes interfere with reactions, particularly those using strong bases or organometallic reagents.
-
For Amide Coupling: Generally, N-H protection is not required. Standard amide coupling conditions are typically compatible with the free N-H.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): It depends. Many modern catalyst systems are tolerant of the free N-H.[4] However, in reactions requiring very strong bases (like NaOtBu), deprotonation of the indole nitrogen can occur, potentially leading to side reactions or catalyst inhibition. If you observe low yields or complex reaction mixtures, an N-protecting group (like Boc, tosyl, or SEM) should be considered.[5]
Q3: My palladium-catalyzed cross-coupling reaction is not working. What is the most common point of failure?
The most frequent culprit in failed palladium cross-coupling reactions is the inactivation of the palladium catalyst . This can happen for several reasons:
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) species, killing the catalytic cycle.
-
Impure Solvents or Reagents: Water or other impurities can interfere with the catalyst and reagents.
-
Incorrect Base: The choice of base is crucial. It must be strong enough to facilitate the desired step (e.g., transmetalation in Suzuki coupling) but not so harsh that it degrades the substrate, ligand, or catalyst.
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. An inappropriate ligand for a given substrate can lead to a complete lack of reactivity.[6][7]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental problems. Each answer provides an explanation of the underlying chemistry and a path forward.
Category 1: No Reaction or Low Conversion
Q: My Buchwald-Hartwig amination of a halo-indole-2-carboxamide shows only starting material. What should I check first?
A: A complete lack of conversion points to a fundamental issue with the catalytic cycle. Here is a workflow to diagnose the problem.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Screening
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (2-5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv), the base (1.5-2.0 equiv, ensure it is finely ground if solid), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Degassing (Optional but Recommended): For maximum oxygen removal, sparge the solution with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Below is a decision tree to guide your troubleshooting process for a failed cross-coupling reaction.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Q: My amide coupling with EDCI/HOBt gives a very low yield. What are the likely causes?
A: Low yields in EDCI couplings are often traced back to three main issues: reagent stability, reaction conditions, or substrate solubility.
-
Reagent Hydrolysis: EDCI is water-sensitive and will hydrolyze, rendering it inactive. Ensure you are using fresh, properly stored EDCI. HOBt can also degrade.
-
Solvent and pH: The reaction is typically run in solvents like DMF or DCM.[1] Ensure the solvent is anhydrous. The reaction mixture should be slightly basic; addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.5-2.0 equiv) is often required, especially if you start with an amine salt (e.g., a hydrochloride salt).
-
Solubility: If either the indole-2-carboxylic acid or the amine has poor solubility in the chosen solvent, the reaction rate will be severely limited.[8] You may need to screen alternative solvents like DMSO or THF or gently warm the reaction.[8]
-
Side Reactions: The activated O-acylisourea intermediate formed from the carboxylic acid and EDCI can rearrange to an inactive N-acylurea if a nucleophile (the amine) is not present or cannot react quickly. This is a common failure mode.
Category 2: Side Product Formation
Q: In my Suzuki coupling of a bromo-indole-2-carboxamide, I see a significant amount of the debrominated (hydrodehalogenated) product. How can I minimize this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often arises from competing pathways in the catalytic cycle.
Causality: This side reaction can be promoted by several factors:
-
β-Hydride Elimination: If the palladium intermediate has an available β-hydride, it can be eliminated.
-
Protonolysis: The Ar-Pd(II)-X intermediate can be cleaved by a proton source (e.g., trace water) before reductive elimination can occur.
Solutions to Implement:
-
Choice of Base: Switch to a less coordinating and less basic base. For example, if you are using a strong base like NaOtBu, consider switching to K₃PO₄ or CsF.[9]
-
Ligand Modification: Bulky, electron-rich phosphine ligands often accelerate the rate of reductive elimination relative to side reactions. Consider switching from simpler ligands like PPh₃ to more specialized biarylphosphine ligands (e.g., SPhos, XPhos).
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the pathways leading to hydrodehalogenation. Run a temperature screen from 60 °C to 100 °C.
Q: My Buchwald-Hartwig reaction mixture is turning black, and I'm getting a low yield. What does this indicate?
A: The formation of a black precipitate is often indicative of palladium black, which means your soluble, active Pd(0) catalyst is crashing out of solution as inactive bulk metal.[10]
Causality: This usually happens when the ligand is unable to properly stabilize the palladium center throughout the catalytic cycle. This can be due to:
-
High Temperatures: The ligand may be degrading at the reaction temperature.
-
Poor Ligand-to-Palladium Ratio: An insufficient amount of ligand leaves palladium centers exposed and prone to aggregation.
-
Unsuitable Ligand: The chosen ligand may not be robust enough for the specific substrates or conditions.
Solutions to Implement:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd).
-
Screen Different Ligands: This is the most effective solution. Test a panel of ligands known for their high stability and activity in C-N coupling.[11]
Below is a simplified representation of the Buchwald-Hartwig catalytic cycle, highlighting the roles of the key components.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Category 3: General Optimization & Purification
Q: How do I systematically screen conditions for a challenging indole-2-carboxamide coupling reaction?
A: For a difficult transformation, a Design of Experiments (DoE) approach is ideal, but a simplified, systematic screening of key variables is often sufficient in a research setting. Focus on the "Big Four": Ligand, Base, Solvent, and Temperature.
The table below provides a starting matrix for screening conditions for a Suzuki or Buchwald-Hartwig reaction. Set up an array of parallel reactions, each testing a unique combination.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) | G3-XPhos Precatalyst |
| Ligand | XantPhos | SPhos | RuPhos | P(tBu)₃ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | 1,4-Dioxane | THF | DMF |
| Temperature | 80 °C | 100 °C | 110 °C | 110 °C |
Note: Not all combinations are compatible. For instance, NaOtBu is often too harsh for DMF. Use chemical knowledge to select a logical subset of conditions for your initial screen.
Q: I've completed my reaction, but removing the residual palladium and phosphine ligand byproducts is difficult. What are some effective purification strategies?
A: This is a very common challenge in modern cross-coupling chemistry.
-
Palladium Removal:
-
Filtration: After dilution with a solvent like EtOAc or DCM, pass the crude reaction mixture through a short plug of Celite® or silica gel. This will often adsorb a significant portion of the palladium residues.
-
Scavengers: For high-purity requirements, specialized metal scavengers (e.g., thiol-functionalized silica) can be added to the crude solution, stirred, and then filtered off.
-
-
Ligand Byproduct Removal:
-
Oxidation: Biarylphosphine ligands and their oxides can be notoriously difficult to separate chromatographically. One trick is to treat the crude mixture with a mild oxidant like H₂O₂ or m-CPBA. This converts the residual phosphine ligand to its phosphine oxide, which often has a very different polarity and is easier to separate on silica gel.
-
Solvent Washes: Sometimes, a simple aqueous wash (e.g., with dilute HCl if your product is base-stable) can remove basic byproducts, or a hexane wash can remove greasy, nonpolar ligand residues if your product is a polar solid.
-
By methodically addressing these common issues, you can significantly improve the success rate and efficiency of your indole-2-carboxamide coupling reactions.
References
-
Valente, S., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
de Souza, M. V. N., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
-
Pessôa, C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Marri, A., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, S., & Sharma, P. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neely, J. M., & Rovis, T. (2014). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron. Available at: [Link]
-
Zhu, C., et al. (2018). Palladium-Catalyzed Dual C(sp2)-H Functionalization of Indole-2-carboxamides Involving a 1,2-Acyl Migration: A Synthesis of Indolo[3,2-c]quinolinones. Organic Letters. Available at: [Link]
-
Marri, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Available at: [Link]
-
Scott, D. A., & Snieckus, V. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. The Journal of Organic Chemistry. Available at: [Link]
-
Marri, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Indole-2-carboxamides as New Anti-Mycobacterial Agents. Available at: [Link]
-
Pessôa, C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]
-
Converse, G. M., et al. (2021). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
ResearchGate. (2022). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Available at: [Link]
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]
-
ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
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Technical Support Center: Overcoming Drug Resistance with 6-Dimethylamino-1H-indole-2-carboxylic Acid Analogs
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the potential of 6-Dimethylamino-1H-indole-2-carboxylic acid analogs as agents to overcome multidrug resistance (MDR) in cancer. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of indole-2-carboxylic acid analogs in drug resistance research.
Q1: What is the primary mechanism by which this compound analogs are thought to overcome drug resistance?
A: The principal mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2][3] These transporters function as cellular efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] Many indole-based compounds can act as competitive or non-competitive inhibitors of these pumps. By binding to the transporter, the analog prevents the efflux of the co-administered anticancer drug, leading to its accumulation within the cancer cell and restoration of its cytotoxic effect.[1][5]
Mechanism of P-gp Inhibition by Indole Analogs
Caption: P-gp efflux and its inhibition by indole analogs.
Q2: How should I dissolve and store these indole analogs? They seem to have poor aqueous solubility.
A: This is a critical first step. Due to their hydrophobic nature, these compounds are typically insoluble in aqueous buffers.[6]
-
Dissolving: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice. Ensure the compound is fully dissolved by vortexing.
-
Working Solutions: For experiments, dilute the DMSO stock into your aqueous cell culture medium or assay buffer. It is crucial to vortex vigorously during dilution to prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all experimental and control groups, as DMSO itself can have cytotoxic effects.[6]
-
Storage: Store the solid compound at -20°C, protected from light. Aliquot your DMSO stock solutions into tightly sealed vials and store them at -20°C to prevent degradation and repeated freeze-thaw cycles.[6]
Q3: Can these indole compounds interfere with common cell viability assay readouts?
A: Yes, this is a known issue. Indole-based molecules can possess intrinsic fluorescence or absorbance properties that may interfere with assays like MTT, MTS, and fluorescence-based methods.[6][7]
-
Causality: If the compound absorbs light at the same wavelength used to measure the assay's product (e.g., formazan in an MTT assay) or fluoresces at the emission wavelength of your reporter, it can lead to false positive or false negative results.[8]
-
Solution: Always run a "compound-only" control. This involves adding the analog to the assay medium in a cell-free well. Any signal detected in this well is background interference and should be subtracted from your experimental values.
Q4: Do these analogs work by reducing the expression of P-glycoprotein or by inhibiting its function?
A: The majority of P-gp reversal agents, including many indole derivatives, act as functional inhibitors rather than expression modulators.[1] They typically do not alter the total amount of P-gp protein in the cell membrane but instead block its drug-pumping activity. Therefore, a Western blot showing no change in P-gp expression after treatment does not rule out the compound's efficacy as a reversal agent. Functional assays are more informative.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols for key experiments and troubleshooting advice for common challenges.
Guide 1: Inconsistent IC50 Values in Drug Combination Assays
Issue: You are performing a cell viability assay (e.g., MTT) to test the ability of your indole analog to sensitize resistant cells to a chemotherapy drug, but you observe high variability between replicate wells and experiments.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for inconsistent IC50 data.
| Potential Cause | Underlying Rationale & Causality | Recommended Solution & Protocol |
| Compound Precipitation | The hydrophobic indole analog crashes out of the aqueous medium upon dilution from the DMSO stock, leading to an unknown and variable final concentration in the wells.[6] | Visual Check: Before adding to cells, inspect your final diluted solution for cloudiness. Solubility Test: Centrifuge a sample of the working solution; a visible pellet indicates precipitation. Action: Prepare serial dilutions directly in the assay plate or consider adding a low, non-toxic concentration of a surfactant like Tween-20 (e.g., 0.05%) to the medium.[6] |
| Compound Instability / Binding | The compound may degrade in the culture medium over long incubation times (48-72h) or bind non-specifically to the plastic of the microplate, reducing its effective concentration.[6] | Action: Always prepare fresh dilutions from the DMSO stock immediately before each experiment. For compounds prone to non-specific binding, consider using low-retention plasticware. |
| Assay Signal Interference | The indole analog itself absorbs light or fluoresces, artificially inflating or decreasing the final optical density or fluorescence reading.[7][8] | Protocol: Set up parallel control wells on every plate containing culture medium and the compound at all tested concentrations, but without cells . Incubate for the full duration of the assay. Subtract the average reading of these control wells from your experimental wells. |
| Inconsistent Cell Seeding | Variation in the number of cells seeded per well is a primary source of error in cell-based assays.[9] This leads to different starting cell densities and, consequently, variable final readouts. | Protocol: Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting techniques for viscous cell suspensions. Allow the plate to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling. |
Guide 2: Protocol for Confirming P-glycoprotein (P-gp) Functional Inhibition
Objective: To determine if your this compound analog can inhibit the efflux function of P-gp, leading to the intracellular accumulation of a known P-gp substrate. The fluorescent dye Rhodamine 123 is a common substrate used for this purpose.[10]
Materials:
-
Drug-resistant, P-gp-overexpressing cells (e.g., KB-C2, P388/ADR) and their parental sensitive cell line.
-
Your indole analog.
-
Verapamil or Tariquidar (positive control P-gp inhibitor).
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Flow cytometer or fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed the resistant and parental cells into 24-well or 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with warm PBS or serum-free medium. Add medium containing your indole analog at various concentrations (e.g., 0.1, 1, 10 µM). Include wells with the positive control (e.g., 10 µM Verapamil) and a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Rationale: This pre-incubation allows the inhibitor to enter the cells and bind to P-gp before the substrate is introduced.
-
-
Substrate Loading: Add Rhodamine 123 to all wells to a final concentration of ~1 µM. Incubate for another 60-90 minutes at 37°C, protected from light.
-
Wash and Measure:
-
For Flow Cytometry: Wash the cells twice with ice-cold PBS, then detach them using trypsin. Resuspend in PBS and analyze the intracellular fluorescence immediately using a flow cytometer (e.g., FITC channel).
-
For Plate Reader: Wash the cells three times with ice-cold PBS to remove extracellular dye. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the fluorescence of the lysate in a plate reader.
-
-
Data Analysis: An effective inhibitor will cause a significant increase in Rhodamine 123 fluorescence in the resistant cells compared to the vehicle control. The fluorescence in the treated resistant cells should approach the levels seen in the parental (sensitive) cells.
Expected Results & Troubleshooting
| Observation | Potential Cause | Solution |
| No increase in fluorescence in resistant cells. | The analog is not a P-gp inhibitor, or the concentration is too low. | Test a broader concentration range. Confirm the activity of your positive control first to validate the assay setup. |
| High background fluorescence. | Incomplete washing of extracellular Rhodamine 123. | Increase the number and rigor of the ice-cold PBS wash steps. |
| Parental cells show low fluorescence. | This is unexpected and may indicate general cytotoxicity from the assay conditions or issues with the Rhodamine 123 stock. | Run a viability check on the parental cells under assay conditions. Verify the concentration and integrity of your Rhodamine 123 stock. |
Part 3: Data Presentation
When publishing or presenting data from drug combination studies, clarity is paramount. A table is an effective way to summarize the reversal of resistance.
Table 1: Example Data from a Combination Study in P-gp-Overexpressing (MDR) and Parental Cells
The Fold Reversal (FR) is a key metric, calculated as (IC50 of chemo drug alone in MDR cells) / (IC50 of chemo drug + analog in MDR cells).
| Cell Line | Treatment | IC50 (Doxorubicin) | Fold Reversal (FR) |
| Parental (Sensitive) | Doxorubicin Alone | 0.1 µM | N/A |
| Doxorubicin + 1 µM Analog 'X' | 0.09 µM | N/A | |
| MDR (Resistant) | Doxorubicin Alone | 15.0 µM | N/A |
| Doxorubicin + 1 µM Analog 'X' | 0.5 µM | 30.0 | |
| Doxorubicin + 10 µM Verapamil | 0.8 µM | 18.75 |
This table clearly demonstrates that Analog 'X' significantly sensitizes the resistant cells to Doxorubicin, showing a 30-fold reversal of resistance, which is more potent than the known inhibitor Verapamil in this example.
References
- Benchchem. (n.d.). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
- Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
- Fojo, T. (2003). Strategies for reversing drug resistance. Oncogene, 22(47), 7512-7523.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- Al-Ostath, A., Ghattas, M. A., Bardaweel, S. K., Al-Far, D., & Abu-Irmaileh, B. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678.
- Siemann, D. W., & K professionally. (n.d.). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. JNCI: Journal of the National Cancer Institute.
- Al-Otaibi, F. M., Ghattas, M. A., Bardaweel, S. K., Al-Far, D., & Abu-Irmaileh, B. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(4), 4053-4067.
- Kim, D., & Kim, S. (2010). The Reversal of Drug-Resistance in Tumors Using a Drug-Carrying Nanoparticular System. Journal of Pharmaceutical Investigation, 40(4), 209-216.
- Siemann, D. W., & K professionally. (1998). Drug resistance-reversal strategies: comparison of experimental data with model predictions. Journal of the National Cancer Institute, 90(18), 1383-1391.
- Xu, B., Zhang, Y., & Li, J. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.
- Hage, D. S., & Tweed, S. A. (2010). Evaluation of Indole-Based Probes for High-Throughput Screening of Drug Binding to Human Serum Albumin: Analysis by High-Performance Affinity Chromatography. Analytical Chemistry, 82(21), 8789-8795.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Al-Ostath, A., Ghattas, M. A., Bardaweel, S. K., Al-Far, D., & Abu-Irmaileh, B. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249.
- AstraZeneca. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ACS Omega.
- Wang, X., et al. (2020). The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide. Frontiers in Pharmacology, 11, 1073.
- Hsieh, H. P., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 8062.
- Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Ferreira, R. J., et al. (2020). Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer. Molecules, 25(23), 5649.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Kopecka, J., Rankin, G. M., & Riganti, C. (2016). P-glycoprotein-mediated chemoresistance is reversed by carbonic anhydrase XII inhibitors. OncoTarget, 7(47), 78217-78232.
- National Center for Biotechnology Information. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data. PubChem.
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- ResearchGate. (n.d.). Overcoming of P-glycoprotein-mediated multidrug resistance of tumors in vivo by drug combinations.
- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17.
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).
- Saha, J., & Kumar, A. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Cancers, 14(15), 3681.
- Munita, J. M., & Arias, C. A. (2016). Molecular Mechanism of Drug Resistance. Microbiology Spectrum, 4(2).
- Healy, C., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 25(5), 2603.
- Ovchenkova, A. P., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091.
Sources
- 1. The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 6-Dimethylamino-1H-indole-2-carboxylic acid in Solution
Welcome to the technical support center for 6-Dimethylamino-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a unique molecule with a reactive indole core, an electron-donating dimethylamino group, and an ionizable carboxylic acid function. This combination of functional groups makes the compound susceptible to various degradation pathways, particularly in solution. Understanding these vulnerabilities is the first step toward mitigating them. The indole nucleus is prone to oxidation, while the aminobenzoic acid-like structure suggests sensitivity to pH and light.
This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a pink/brown color. What is happening and is it still usable?
A color change to pink, red, or brown is a common visual indicator of indole compound oxidation and potential polymerization.[1] This is often accelerated by exposure to air (oxygen), light, and certain solvents. While a faint color change might not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign of degradation. For quantitative or sensitive biological assays, it is strongly recommended to prepare a fresh solution.
Q2: What are the ideal storage conditions for solutions of this compound?
To maximize the shelf-life of your solution, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term (days). -20°C or -80°C for long-term (weeks to months). | Cool temperatures slow down the rate of chemical degradation reactions.[1] |
| Light | Store in amber vials or wrap vials in aluminum foil. | Indole compounds can be susceptible to photodegradation.[2] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing. | This displaces oxygen, a key contributor to oxidative degradation.[1] |
| Solvent | Use high-purity, degassed solvents. DMSO or DMF are common choices for stock solutions. | Dissolved oxygen in solvents can initiate oxidation. |
Q3: Which solvents should I use or avoid for dissolving this compound?
-
Recommended: High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions due to their good solvating power and lower reactivity compared to protic solvents.
-
Use with Caution: Protic solvents like methanol and ethanol can be used for preparing working solutions, but they are generally less ideal for long-term storage due to potential reactivity. Aqueous buffers are necessary for many biological experiments, but pH and dissolved oxygen must be carefully controlled.
-
Avoid: Solvents containing peroxides or other oxidizing impurities should be avoided.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous buffers is significantly influenced by pH. The presence of the carboxylic acid and the dimethylamino group means the molecule's overall charge and electron distribution will change with pH. Based on the behavior of analogous compounds like p-aminobenzoic acid, both acidic and alkaline conditions can potentially accelerate degradation.[1][3][4] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q5: Should I use an antioxidant to stabilize my solution?
Using an antioxidant can be beneficial, especially for long-term storage or when working with dilute solutions that are more susceptible to oxidation.
-
When to Consider:
-
For long-term storage of stock solutions.
-
If the experimental conditions involve elevated temperatures or prolonged exposure to air.
-
When using solvents that have not been deoxygenated.
-
-
Common Antioxidants:
-
Butylated hydroxytoluene (BHT) at a final concentration of 0.01% is a common choice.
-
Ascorbic acid can also be used, but its compatibility with your downstream application must be verified.
-
Troubleshooting Guides
This section provides a more in-depth approach to identifying and resolving common stability issues.
Issue 1: Inconsistent Results in Biological Assays
Symptoms: You observe a gradual or sudden loss of activity of your compound in a cell-based or biochemical assay, leading to poor reproducibility.
Possible Cause: Degradation of the compound in the working solution or assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from solid material.
-
Rationale: The issue may stem from a degraded stock solution. Comparing the performance of a fresh versus an older stock is a crucial first step.
-
-
Evaluate Working Solution Stability:
-
Action: Prepare your working solution in the assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, and 24 hours) using HPLC-UV.
-
Rationale: The compound may be stable in a DMSO stock but degrade rapidly when diluted into an aqueous assay buffer. This experiment will reveal the stability window in your experimental conditions.
-
-
pH Optimization:
-
Action: Prepare small-scale solutions in a range of buffers with different pH values (e.g., pH 5, 6, 7.4, 8.5). Incubate at your experimental temperature and analyze by HPLC over time.
-
Rationale: The stability of aminobenzoic acid-like compounds can be highly pH-dependent.[4] Identifying the pH at which the compound is most stable can significantly improve reproducibility.
-
-
Assess for Photodegradation:
-
Action: Perform your experiment in parallel under normal laboratory light and in the dark (e.g., by wrapping the plate in foil).
-
Rationale: Compounds with aromatic amine functionalities can be susceptible to photodegradation, leading to loss of activity and the formation of potentially interfering byproducts.[4]
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms: When analyzing your sample, you observe new peaks that were not present in the initial analysis of the solid material.
Possible Causes:
-
Oxidative degradation
-
Hydrolysis
-
Photodegradation
Potential Degradation Pathway:
The electron-rich nature of the 6-dimethylamino indole ring makes it susceptible to oxidation. A plausible degradation pathway involves initial oxidation of the indole ring, which can lead to a cascade of further reactions.
Caption: Potential oxidative degradation pathway.
Troubleshooting and Identification Protocol:
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Condition Protocol Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-72 hours. Base Hydrolysis Dissolve the compound in 0.1 M NaOH at room temperature for 24 hours. Oxidation Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Photolysis Expose a solution of the compound to a high-intensity UV lamp or direct sunlight for an extended period. -
Analytical Method: Use a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to analyze the samples from the forced degradation study.[5]
-
HPLC Method Development:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent like acetonitrile.
-
Detection: UV detector set at the λmax of the parent compound, and a mass spectrometer to obtain mass information on the parent and degradation peaks.
-
-
-
Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
The appearance of new peaks indicates degradation.
-
The mass-to-charge ratio (m/z) from the MS detector can help in proposing structures for the degradation products (e.g., an increase of 16 amu may suggest hydroxylation).
-
By understanding the degradation profile, you can take specific steps to avoid those conditions in your experiments, such as adjusting the pH or protecting your samples from light.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By being mindful of the potential for oxidative, pH-dependent, and photodegradation, and by implementing the proper storage and handling procedures outlined in this guide, researchers can significantly enhance the integrity of their work. When stability issues arise, a systematic troubleshooting approach, as detailed above, will allow for the efficient identification and resolution of the problem.
References
-
Thayer, M. P., McGuire, C., Stennett, E. M., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227–232. Retrieved from [Link]
-
Madine, J. W., & Vane, J. R. (1983). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 38(3), 291-296. Retrieved from [Link]
-
Stevens, J. S., Gainar, A., Suljoti, E., Xiao, J., Golnak, R., Aziz, E. F., & Schroeder, S. L. M. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. The Journal of Physical Chemistry B, 119(1), 134-143. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Reissert Indole Synthesis
Welcome to the technical support center for the Reissert indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this classic yet powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you minimize common side reactions and maximize the yield and purity of your indole products.
This center is structured into three main sections:
-
Troubleshooting Guide: A problem-oriented Q&A section addressing specific issues you may encounter during your experiments.
-
Frequently Asked Questions (FAQs): Broader conceptual questions about the Reissert synthesis and its optimization.
-
Optimized Experimental Protocols: Detailed, step-by-step methodologies for key stages of the synthesis.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve issues arising during the Reissert indole synthesis.
Problem 1: Low or No Yield of the Condensation Product, Ethyl o-Nitrophenylpyruvate
Q: My initial condensation reaction between o-nitrotoluene and diethyl oxalate is giving a low yield or failing completely. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to problems with the base, the reagents, or the reaction conditions. The condensation is a crossed Claisen-type reaction that requires careful control.
Probable Causes & Solutions:
-
Inactive Base or Suboptimal Base Choice: The reaction requires a strong alkoxide base to deprotonate the methyl group of o-nitrotoluene, which is activated by the ortho-nitro group.[1][2]
-
Solution: Use freshly prepared potassium ethoxide (KOEt). Potassium ethoxide has been shown to give better results than sodium ethoxide (NaOEt).[2][3] Ensure your alcohol is anhydrous, as any moisture will consume the base.
-
Causality: The pKa of toluene is ~43. The ortho-nitro group significantly increases the acidity of the methyl protons, but a strong base is still essential for efficient enolate formation. Potassium cations can also have a beneficial effect on the reaction compared to sodium.
-
-
Hydrolysis of Diethyl Oxalate: Diethyl oxalate is highly susceptible to hydrolysis, especially under basic conditions in the presence of water. This side reaction consumes your electrophile, forming ethanol and oxalate salts.
-
Solution: Rigorously exclude moisture. Use anhydrous ethanol to prepare your ethoxide and ensure all glassware is flame- or oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Causality: Alkoxide bases will readily saponify the ester groups of diethyl oxalate if water is present, leading to a significant reduction in the concentration of the required electrophile.
-
-
Self-Condensation (Claisen Condensation): While diethyl oxalate cannot self-condense as it lacks α-hydrogens, the enolate of o-nitrotoluene could potentially react with another molecule of itself, although this is less common. A more likely scenario in a poorly optimized reaction is the self-condensation of the product, ethyl o-nitrophenylpyruvate, which does have an enolizable proton.
-
Solution: Control the reaction temperature carefully. The initial deprotonation and condensation are typically run at or below room temperature before a gentle reflux. Also, ensure the stoichiometry is correct; typically, a slight excess of diethyl oxalate is used.
-
Causality: Like any Claisen condensation, controlling the concentration of the enolate and the electrophile, along with temperature, is key to favoring the desired crossed condensation over potential side reactions.[4]
-
| Parameter | Recommendation | Rationale |
| Base | Freshly prepared Potassium Ethoxide (KOEt) | KOEt is a stronger base than NaOEt and often gives higher yields in this specific condensation.[3] |
| Solvent | Anhydrous Ethanol | Ensures compatibility with the ethoxide base and minimizes hydrolysis of the diethyl oxalate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which would quench the base and hydrolyze the ester. |
| Temperature | Initial addition at low temp (0 °C to RT), then heat | Controls the rate of enolate formation and minimizes potential self-condensation side reactions.[4] |
Problem 2: Formation of Multiple Byproducts During Reductive Cyclization
Q: After the condensation, the reduction of my ethyl o-nitrophenylpyruvate is messy, yielding multiple products, and my desired indole-2-carboxylic acid is a minor component. What is happening?
A: The reductive cyclization is the most complex step of the Reissert synthesis and is prone to several side reactions, depending on the reducing agent and reaction conditions.
Probable Causes & Solutions:
-
Incomplete Reduction and Formation of N-Hydroxyindole Intermediates: Partial reduction of the nitro group can lead to the formation of N-hydroxyindoles.[5][6] While these can sometimes be further reduced to the desired indole, they can also be stable byproducts or participate in other undesired reactions.
-
Solution: Ensure you are using a sufficient excess of your reducing agent (e.g., Zn dust, Fe powder). If N-hydroxyindoles are isolated, they can be reduced in a separate step using reagents like titanium trichloride.[6] Catalytic hydrogenation (e.g., H₂/Pd-C) is often a cleaner method for the reduction.[7]
-
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reduction potential or stoichiometry is insufficient, the reaction can stall at the hydroxylamine stage, which can then cyclize to form the N-hydroxyindole.
-
-
Diversion to Quinolone Byproducts: Under certain catalytic hydrogenation conditions (e.g., PtO₂ in ethanol), the reaction pathway can be diverted to form 3-hydroxy-quinolone derivatives.[5][6] This is particularly an issue for substrates with substituents at the 7-position of the resulting indole.[6]
-
Solution: Avoid using PtO₂ as the hydrogenation catalyst if quinolone formation is observed. Switch to other reducing systems like Zn/acetic acid, Fe/acetic acid, or catalytic transfer hydrogenation (e.g., ammonium formate with Pd/C).[8]
-
Causality: The exact mechanism is complex, but it is proposed that the choice of catalyst and solvent can influence the intramolecular cyclization pathway. Instead of the newly formed amine attacking the ketone to form the five-membered indole ring, an alternative cyclization pathway may become accessible, leading to the six-membered quinolone ring system.
-
-
Formation of "Hardly Identifiable Products": The use of harsh reducing conditions, such as certain combinations of metal powders and strong acids (e.g., Fe-AcOH-H₂O, Zn-EtOH-HCl), can lead to a complex mixture of byproducts.[8]
-
Solution: Opt for milder and more controlled reduction methods. Catalytic hydrogenation at low pressure or catalytic transfer hydrogenation often provides cleaner reactions and higher yields. Sodium dithionite is another alternative that can be effective.[6]
-
Causality: Harsh acidic and reducing conditions can lead to over-reduction, polymerization, or rearrangement of the sensitive intermediates involved in the cyclization process.
-
Problem 3: Difficulty with the Final Decarboxylation Step
Q: I have successfully synthesized my indole-2-carboxylic acid, but the final decarboxylation is giving a low yield and significant decomposition.
A: Thermal decarboxylation of indole-2-carboxylic acids can be problematic, often requiring high temperatures that can lead to product degradation.
Probable Causes & Solutions:
-
Harsh Thermal Conditions: Simply heating the indole-2-carboxylic acid above its melting point or in a high-boiling solvent like quinoline can cause decomposition, especially for sensitive substituted indoles.[9]
-
Solution 1 (Milder Thermal Conditions): Perform the decarboxylation in a high-boiling, polar, aprotic solvent like sulfolane, which can facilitate the reaction at lower temperatures than traditional methods. The addition of a base like DBU can further promote clean decarboxylation.[8]
-
Solution 2 (Copper-Catalyzed): The use of copper powder or copper salts (e.g., copper chromite, Cu₂O) in a high-boiling solvent like quinoline can catalyze the decarboxylation at a lower temperature, reducing decomposition.[3][10]
-
Causality: The mechanism of decarboxylation involves the formation of a protonated intermediate.[9] High temperatures can lead to non-specific decomposition pathways. Catalysts and specific solvents can stabilize the transition state, allowing the reaction to proceed under milder conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Reissert indole synthesis?
A1: The Reissert synthesis is a two-stage process:
-
Condensation: An o-nitrotoluene is deprotonated at the methyl group by a strong base (like potassium ethoxide) to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen-type condensation to yield an ethyl o-nitrophenylpyruvate.[3][11]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine. This newly formed amine then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid (or its ester). This product can then be decarboxylated to afford the final indole.[3][12]
Q2: Why is the choice of base so critical in the first step?
A2: The acidity of the methyl protons on o-nitrotoluene is relatively low, even with the activating effect of the ortho-nitro group. A strong base is required to generate a sufficient concentration of the carbanion to drive the condensation forward. Potassium ethoxide is often preferred over sodium ethoxide due to its greater basicity and the favorable coordination properties of the potassium ion.[3][6]
Q3: Can I use other reducing agents besides Zn/AcOH?
A3: Yes, a wide variety of reducing agents have been successfully used. The choice can significantly impact the cleanliness and yield of the reaction. Common alternatives include:
-
Iron powder in acetic acid (Fe/AcOH): A classic and inexpensive choice.[6]
-
Tin(II) chloride (SnCl₂): A mild reducing agent.[6]
-
Sodium Dithionite (Na₂S₂O₄): Another mild option.[6]
-
Catalytic Hydrogenation (H₂ with Pd/C or Raney Nickel): Often provides very clean reductions and is amenable to scale-up. Continuous-flow hydrogenation has also been shown to be effective.[7]
-
Catalytic Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): Avoids the need for pressurized hydrogen gas, making it a convenient and safe laboratory method.[8]
Q4: My o-nitrotoluene has other functional groups. Will they interfere with the reaction?
A4: It depends on the functional group.
-
Condensation Step: The strong base used in the first step will react with any acidic protons (e.g., -OH, -NH, -SH, other active methylenes). These groups should be protected before the condensation.
-
Reduction Step: The choice of reducing agent is critical. Catalytic hydrogenation, for example, will also reduce alkenes, alkynes, and some carbonyl groups, and can cause dehalogenation. Milder, more chemoselective reducing agents like SnCl₂ or Fe/AcOH may be necessary to preserve other reducible functional groups.
Optimized Experimental Protocols
Protocol 1: Optimized Condensation of o-Nitrotoluene with Diethyl Oxalate
This protocol is adapted from procedures known to give high yields, such as those described in Organic Syntheses.[13]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.
-
Base Preparation: In the flask, dissolve potassium metal (1.05 eq.) in anhydrous ethanol under an inert atmosphere. Allow the mixture to cool to room temperature.
-
Reagent Addition: Add diethyl oxalate (1.0 eq.) to the potassium ethoxide solution with stirring. After 10 minutes, add o-nitrotoluene (1.0 eq.) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto a mixture of ice and concentrated HCl. The precipitated solid, ethyl o-nitrophenylpyruvate, is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol if necessary.
Protocol 2: Clean Reductive Cyclization via Catalytic Transfer Hydrogenation
This protocol offers a safer and often cleaner alternative to metal/acid reductions.
-
Setup: In a round-bottom flask, dissolve the crude ethyl o-nitrophenylpyruvate (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst and Donor: Add 10% Palladium on carbon (Pd/C, ~5 mol%) to the solution. Then, add ammonium formate (3-5 eq.) in portions.
-
Reaction: Heat the mixture to reflux. The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting residue is the crude indole-2-carboxylate. This can be hydrolyzed to the carboxylic acid by refluxing with aqueous NaOH, followed by acidic workup to precipitate the indole-2-carboxylic acid.
Protocol 3: Mild Decarboxylation of Indole-2-carboxylic Acid
This protocol avoids the harsh conditions of simple thermolysis.
-
Setup: Combine the indole-2-carboxylic acid (1.0 eq.) and a catalytic amount of copper(I) oxide (Cu₂O, ~10 mol%) in a flask with a high-boiling solvent such as quinoline or N-methylpyrrolidone (NMP).[3]
-
Reaction: Heat the mixture under an inert atmosphere to 160-180 °C. The evolution of CO₂ should be observed. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture and dilute it with a larger volume of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with dilute acid (e.g., 1M HCl) to remove the basic solvent, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indole can then be purified by flash column chromatography or recrystallization.
References
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 332-337). John Wiley & Sons, Ltd.
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
- Colombo, E., et al. (2011). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Journal of Flow Chemistry, 1(2), 68-73.
- Murakami, Y., et al. (1995). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Tetrahedron Letters, 36(32), 5729-5732.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
- Gribble, G. W. (2010).
- Taber, D. F., & Stachel, S. J. (2009). Indole synthesis: a review and proposed classification.
- Sandeep, C., et al. (2010). An efficient Fe/CaCl2 system for the catalytic transfer hydrogenation of nitroarenes. Synlett, 2010(19), 3019-3022.
- Parikh, A., Parikh, H., & Parikh, K. (2012). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Noland, W. E., & Baude, F. J. (1973). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 5, p.567.
- Tilstam, U. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449–1454.
-
Organic Chemistry Portal. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
ChemWis. (2022, December 20). Reissert Indole Synthesis [Video]. YouTube. [Link]
- Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic letters, 9(17), 3209–3212.
-
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
- Manzini, S., et al. (2023).
- Piers, E., & Brown, R. K. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-562.
-
KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. In Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Kluger, R., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of 6-Dimethylamino-1H-indole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in optimizing the biological activity of 6-Dimethylamino-1H-indole-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide scientifically grounded strategies for enhancing the therapeutic potential of this indole scaffold.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: I'm observing very poor solubility of my this compound in common organic solvents and aqueous buffers. How can I improve this?
A1: The poor solubility is likely due to the zwitterionic nature of your compound. It possesses both a basic dimethylamino group and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions and low solubility in many solvents.
-
Underlying Cause: Zwitterions often exhibit high crystal lattice energy, making them difficult to dissolve. Their solubility is highly pH-dependent.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: The most effective strategy is to adjust the pH of your aqueous solution.
-
To dissolve in aqueous media, acidify the solution (e.g., with HCl) to a pH well below the pKa of the carboxylic acid (typically around 3-4 for indole-2-carboxylic acids). This will protonate the carboxylate, forming a cationic species.
-
Alternatively, basify the solution (e.g., with NaOH) to a pH well above the pKa of the dimethylamino group. This will deprotonate the ammonium group, forming an anionic species.
-
-
Solvent Selection: For organic solvents, complete solubilization might be challenging. Try highly polar aprotic solvents like DMSO or DMF. For chromatography, consider using mobile phase modifiers like trifluoroacetic acid (TFA) or triethylamine (TEA) to disrupt the zwitterionic interactions.
-
Salt Formation: Synthesizing a stable salt form (e.g., a hydrochloride or sodium salt) can significantly improve aqueous solubility and handling.
-
Q2: My attempts to form an amide by coupling the carboxylic acid with an amine are giving low yields. What could be the issue?
A2: The presence of the basic 6-dimethylamino group can interfere with standard amide coupling reactions.
-
Underlying Cause: The dimethylamino group can be protonated by the acidic reaction conditions or can compete for the coupling reagents (e.g., EDC, HOBt), reducing their efficiency.
-
Troubleshooting Steps:
-
Protecting Groups: While not always necessary, if you're facing persistent low yields, consider protecting the indole nitrogen. A Boc or SEM group can be used, though this adds extra steps to your synthesis.
-
Coupling Reagent Choice: Use a robust coupling reagent system. A combination of EDC/HOBt or HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often effective. DIPEA is crucial as it is a "proton sponge" that will not compete with your desired amine nucleophile.[3]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) can improve reaction rates.
-
Order of Addition: Add the coupling reagents to a solution of the carboxylic acid first to form the activated intermediate before adding the amine. This can minimize side reactions.
-
Q3: I am struggling with the purification of my crude product. On my TLC plate, the spot is streaking, and column chromatography is ineffective.
A3: This is a classic issue with zwitterionic compounds on standard silica gel chromatography.
-
Underlying Cause: The charged nature of the zwitterion leads to very strong interactions with the polar stationary phase (silica gel), causing streaking and poor separation.
-
Troubleshooting Steps:
-
Reverse-Phase Chromatography: This is often the most effective method. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% TFA or 0.1% formic acid to ensure the compound is in a single ionic form (cationic).
-
Ion-Exchange Chromatography: If you have access to this technique, it can be highly effective for separating zwitterions based on their charge.[4]
-
Modified Normal Phase: If you must use silica gel, add modifiers to your eluent. A common choice is to add a small percentage of acetic acid or triethylamine to a dichloromethane/methanol or chloroform/methanol mobile phase. This helps to saturate the active sites on the silica and improve elution.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent purification method. Try dissolving the compound in a minimal amount of hot, polar solvent (like ethanol or an ethanol/water mixture) and allowing it to cool slowly.[5]
-
Q4: My compound shows initial promise in a cell-based assay, but the potency is low. What are the first structural modifications I should consider?
A4: Based on extensive literature on indole-2-carboxylic acid derivatives, modifications at the carboxylic acid moiety and the indole C3 position are often the most fruitful starting points for enhancing biological activity.
-
Underlying Rationale: The carboxylic acid is a key site for interaction with biological targets but can also limit cell permeability. The C3 position is often directed into hydrophobic pockets of target proteins.[6][7]
-
Recommended Modifications:
-
Carboxylic Acid Derivatization: Convert the carboxylic acid to a series of amides or esters. Amide formation, in particular, is a well-established strategy for improving the activity of indole-2-carboxylic acids in anticancer and antimicrobial applications.[8][9] Start with simple alkyl and aryl amines to probe the steric and electronic requirements of the target.
-
Substitution at C3: Introducing small alkyl or aryl groups at the C3 position can significantly enhance activity, for example, in HIV-1 integrase inhibitors.[7]
-
Bioisosteric Replacement of the Carboxylic Acid: If the carboxylic acid is detrimental to pharmacokinetic properties (e.g., cell permeability), consider replacing it with a bioisostere like a tetrazole, which mimics the acidic proton and charge distribution but is more lipophilic.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What kind of biological activities can I expect from a this compound scaffold?
A1: While specific data for this exact molecule is not widely published, the indole-2-carboxylic acid core and 6-aminoindole derivatives are associated with a broad range of activities. The dimethylamino group is a strong electron-donating group, which will influence the electronic properties of the indole ring and potentially its binding to biological targets.[10] Based on related compounds, potential activities include:
-
Anticancer: Indole-2-carboxamides are known to have antiproliferative effects, sometimes acting as tubulin polymerization inhibitors or kinase inhibitors.[11][12]
-
Antiviral: This scaffold is a key component of HIV-1 integrase inhibitors, where the carboxylic acid chelates magnesium ions in the active site. Modifications at C3 and C6 have been shown to enhance this activity.[6][7]
-
Neurological: Indole-2-carboxylic acid itself is an antagonist at the glycine site of the NMDA receptor. Other derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).[13]
Q2: How does the 6-dimethylamino group influence the properties of the molecule?
A2: The 6-dimethylamino group is a strong electron-donating group. This has several implications:
-
Electronic Effects: It increases the electron density of the indole ring system, making it more susceptible to oxidation but potentially enhancing π-π stacking interactions with biological targets. It also makes the C3 position more nucleophilic.[14]
-
Basicity: It introduces a basic center, leading to the zwitterionic properties discussed in the troubleshooting section.
-
Metabolic Stability: Aromatic dimethylamino groups are known substrates for cytochrome P450 enzymes, which can lead to N-demethylation. This is a critical consideration in drug development, as the resulting secondary and primary amines may have different activity and pharmacokinetic profiles.[15]
Q3: What are some standard in vitro assays I should use to screen for the biological activity of my new derivatives?
A3: The choice of assay will depend on your therapeutic target. Here are some common starting points for different areas:
| Therapeutic Area | Primary Screening Assays | Secondary/Mechanistic Assays |
| Anticancer | MTT or MTS Assay: To determine cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[16][17] | Cell Cycle Analysis: By flow cytometry to see if the compound causes arrest at a specific phase (e.g., G2/M).[12] Apoptosis Assays: Annexin V/PI staining or caspase activity assays to confirm programmed cell death.[11] Kinase Inhibition Assays: If a specific kinase is a suspected target. |
| Antiviral (e.g., HIV) | Cell-based Viral Replication Assay: Using virus-infected cells (e.g., MT-4 cells) to measure the inhibition of viral replication. | Enzyme Inhibition Assay: For example, an HIV-1 integrase strand transfer assay to directly measure inhibition of the target enzyme.[6] |
| Neurological | Enzyme Inhibition Assays: For targets like MAO-A and MAO-B using fluorescence-based methods.[13] | Receptor Binding Assays: To determine affinity for specific receptors (e.g., NMDA receptor). Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective or neurotoxic effects. |
Q4: What are the key considerations for formulating this compound for in vivo studies?
A4: The zwitterionic nature of this compound presents formulation challenges.
-
Solubility: As discussed, solubility is likely to be low at neutral pH. For parenteral administration, formulating at a low or high pH to form a soluble salt is the most common strategy. The use of co-solvents (e.g., PEG 400, DMSO) may also be necessary.
-
Prodrug Strategies: To improve oral bioavailability, which is often limited by the poor permeability of charged molecules, a prodrug approach can be highly effective.
-
Carboxylic Acid Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will mask the negative charge and increase lipophilicity. These esters are often readily cleaved by esterases in the body to release the active parent drug.[18]
-
Amine Prodrugs: The tertiary amine could be converted to an N-oxide, which can be reduced in vivo.[11]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for converting the carboxylic acid to an amide, a key step in exploring the structure-activity relationship.
-
Dissolve the Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add Base and Coupling Reagents: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). In a separate vial, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in a small amount of DMF. Add the EDC/HOBt solution to the reaction flask.
-
Activate: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated HOBt ester.
-
Add Amine: Add the desired amine (1.1 eq) to the reaction mixture.
-
React: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Purify: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[3]
Data Table: Structure-Activity Relationship (SAR) of Indole-2-Carboxylic Acid Derivatives
The following table summarizes published data for related indole derivatives, illustrating how modifications can impact biological activity. This can guide the design of new analogs of this compound.
| Compound Scaffold | Modification | Biological Target | Activity (IC50/EC50) | Reference |
| Indole-2-carboxylic acid | C6-halogenated benzene and C3-long branch | HIV-1 Integrase | 0.13 µM | [6] |
| 5-chloro-3-methyl-indole-2-carboxylic acid | Converted to benzylidene-hydrazide | Apoptosis Induction (T47D cells) | 0.1 µM | [12] |
| 3-methyl-indole-2-carboxamide | 5-chloro, N-phenethyl with 4-morpholino | EGFR Inhibition | 89 nM | [11] |
| 3-methyl-indole-2-carboxamide | 5-chloro, N-phenethyl with 2-methylpyrrolidin-1-yl | CDK2 Inhibition | 110 nM | [11] |
Part 4: Visualization of Key Concepts
Diagram 1: Workflow for Enhancing Bioactivity
Caption: A typical workflow for lead optimization starting from the parent compound.
Diagram 2: Zwitterionic Equilibrium and pH-Dependent Solubility
Caption: pH effect on the ionic state and solubility of the title compound.
References
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]
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Franz, B. L., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [Link]
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Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
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Kusunose, N., & Yamamoto, I. (1998). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
-
Mashaly, M. M., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
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ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]
-
Reddit. (2022, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]
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ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]
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ScholarBank@NUS. (n.d.). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. [Link]
-
Soteras, I., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PMC. [Link]
-
Sivaramkumar, M. S., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
-
Reddit. (2022, August 3). Work-up of a zwitterion? r/Chempros. [Link]
-
Li, W., et al. (2003). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. [Link]
-
ResearchGate. (n.d.). Reported bioactive indole-2-carboxamides. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]
-
Povarov, A. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Tielke, S., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
-
Pienaar, A., et al. (2022). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]
-
Witte, P. D., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. NIH. [Link]
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Veselinović, A., & Nikolic, G. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [Link]
-
Witte, P. D., et al. (2022). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]
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Lauria, A., et al. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]
-
Bachmann, F., et al. (2018). N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole. PubMed. [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
-
US National Library of Medicine. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
ACS Publications. (n.d.). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. [Link]
-
ChemistryViews. (2024, June 25). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Sundberg, R. J. (n.d.). The Chemistry of Indoles. [Link]
-
ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. [Link]
-
Rich, R. L., et al. (2006). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]
-
ResearchGate. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]
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Technical Support Center: Purification of Crude 6-Dimethylamino-1H-indole-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 6-Dimethylamino-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may face during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can develop a robust and reliable purification strategy.
I. Understanding the Impurity Profile: What to Expect in Your Crude Material
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. This compound is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-(dimethylamino)phenylhydrazine with pyruvic acid, followed by cyclization.[1][2]
dot
Caption: Predicted impurities from the Fischer indole synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the Fischer indole synthesis pathway, the most probable impurities include:
-
Unreacted Starting Materials: 4-(Dimethylamino)phenylhydrazine and pyruvic acid.
-
Intermediate Phenylhydrazone: The condensation product of the two starting materials that has not undergone cyclization.
-
Regioisomers: Depending on the reaction conditions, there is a possibility of forming other indole isomers, although the 2-carboxylic acid is generally favored from pyruvic acid.
-
Degradation Products: Indole derivatives, especially those with electron-donating groups like a dimethylamino substituent, can be susceptible to oxidation or decomposition under harsh acidic or thermal conditions.[3]
-
Residual Solvents and Catalysts: Solvents used in the reaction and workup (e.g., ethanol, acetic acid) and any acid catalyst (e.g., sulfuric acid, polyphosphoric acid) may be present.
Q2: My crude product is a dark, tarry substance. What could be the cause?
A2: A dark, tarry appearance often indicates the presence of polymeric or degradation byproducts. This can result from:
-
Excessive Heat: Overheating during the Fischer indole cyclization can lead to decomposition.
-
Strongly Acidic Conditions: While acid is necessary for the reaction, prolonged exposure to strong acids can cause degradation of the electron-rich indole ring.
-
Oxidation: The dimethylamino group can be susceptible to oxidation, leading to colored impurities. It is advisable to handle the crude product under an inert atmosphere (e.g., nitrogen or argon) if possible.
II. Purification Strategies: A Multi-pronged Approach
Due to the diverse nature of potential impurities, a single purification technique may not be sufficient. We recommend a multi-step approach, often involving an initial acid-base extraction followed by either recrystallization or chromatography.
A. Acid-Base Extraction: The First Line of Defense
The presence of both a carboxylic acid and a basic dimethylamino group makes this compound an amphoteric molecule. This property can be exploited for a highly effective initial purification step.
dot
Sources
How to confirm the structure of synthesized 6-Dimethylamino-1H-indole-2-carboxylic acid.
Guide Topic: Confirmation of Structure for 6-Dimethylamino-1H-indole-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis to Certainty
The successful synthesis of a target molecule is a significant milestone. However, the synthesis is incomplete without rigorous, unambiguous confirmation of the molecular structure. This guide provides a comprehensive, multi-technique approach to verifying the successful synthesis of this compound. We will address common questions and potential pitfalls in a practical, Q&A format, moving from initial checks to definitive structural elucidation. The methodologies described herein form a self-validating system, ensuring the highest degree of confidence in your results.
Primary Confirmation Workflow
Before diving into specific questions, it's crucial to have a logical workflow. The following diagram outlines the recommended sequence of analyses to efficiently and definitively confirm the structure of your compound.
Technical Support Center: Navigating the Scale-Up Synthesis of Indole Derivatives
Welcome to the Technical Support Center for Indole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their indole synthesis from the bench to a larger scale. The scale-up process introduces a unique set of challenges that can impact yield, purity, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities with confidence.
Introduction: The Scale-Up Challenge
Scaling up the synthesis of indole derivatives is not merely about using larger flasks and greater volumes of reagents. The fundamental principles of heat and mass transfer change dramatically, which can lead to unexpected outcomes. A reaction that is well-behaved on a milligram scale can become problematic at the gram or kilogram scale due to a decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation. This can lead to thermal runaways, increased byproduct formation, and decreased yields. This guide will address these core challenges, providing both theoretical understanding and practical, field-proven solutions.
Part 1: Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.
Issue 1: Drastic Drop in Yield Upon Scale-Up
Question: My indole synthesis, which consistently gave an 80% yield at the 100 mg scale, is now yielding only 30-40% at the 10 g scale. What are the likely causes and how can I troubleshoot this?
Answer: A significant drop in yield is a common and frustrating scale-up problem. Several factors, often interconnected, can contribute to this issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inefficient Heat Transfer & Localized Hotspots | On a larger scale, exothermic reactions can generate heat faster than it can be dissipated, leading to localized "hotspots." These high-temperature zones can cause decomposition of starting materials, intermediates, or the final product, as well as promote side reactions and tar formation.[1] | - Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. Use an overhead stirrer with a properly sized impeller. - Controlled Reagent Addition: Add highly reactive or exothermic reagents slowly and portion-wise, or via a syringe pump, to control the rate of heat generation. - External Cooling: For highly exothermic reactions, consider using a jacketed reactor with a circulating coolant to actively manage the temperature. |
| Mass Transfer Limitations | In heterogeneous reactions (e.g., involving a solid catalyst or immiscible liquids), the rate of reaction can become limited by how quickly the reactants can come into contact. This is often exacerbated at larger scales. | - Optimize Stirring: As with heat transfer, efficient stirring is crucial for maximizing the interfacial area between phases. - Consider a Phase-Transfer Catalyst: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the movement of reactants between phases. |
| Changes in Reagent Purity or Grade | The purity of starting materials can significantly impact the reaction outcome. Impurities present in bulk-grade reagents, which may be negligible at a small scale, can act as catalyst poisons or participate in side reactions at a larger scale.[2] | - Verify Reagent Purity: Always analyze the purity of new batches of starting materials, especially when switching to a different grade for scale-up. - Purify Starting Materials: If necessary, purify the starting materials before use. |
| Sub-optimal Reaction Conditions at Scale | Conditions optimized at a small scale may not be optimal for a larger reaction. For instance, the ideal temperature or reaction time might change due to the altered heat and mass transfer properties. | - Re-optimize Key Parameters: Systematically re-evaluate critical parameters such as temperature, reaction time, and catalyst loading at the new scale.[2] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Issue 2: Increased Impurity Profile and Tar Formation
Question: My crude product is much darker and shows several new, significant impurities on HPLC/TLC now that I'm running the reaction on a larger scale. How can I address this?
Answer: The formation of tar and a more complex impurity profile are classic signs that your reaction conditions are too harsh for the larger scale.[1] This is often linked to the heat transfer issues discussed previously.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | As mentioned, localized hotspots can lead to thermal degradation and polymerization of reactants and products, resulting in tar.[1] | - Lower Reaction Temperature: Even a 5-10 °C reduction in temperature can significantly decrease byproduct formation. - Use Milder Reaction Conditions: Explore if a milder acid catalyst or a lower-boiling solvent can be used effectively.[1] |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently.[1] | - Screen Catalysts: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal balance between reactivity and stability.[2] |
| Extended Reaction Times | Leaving a reaction to run for too long, especially at elevated temperatures, can lead to the formation of degradation products. | - Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to a satisfactory level. |
| Air/Moisture Sensitivity | Some indole syntheses, particularly those involving organometallic reagents or sensitive intermediates, can be compromised by air or moisture, leading to side reactions. | - Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. |
Experimental Protocol: Quenching and Work-up to Minimize Impurities
A robust work-up procedure is crucial for removing impurities before purification.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C or room temperature to minimize any exothermic events during the quench.
-
Careful Quenching: Slowly pour the reaction mixture onto a well-stirred mixture of ice and water. This helps to dissipate any heat generated and precipitates some tars.[1]
-
Neutralization: Carefully neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate or sodium hydroxide, to a neutral or slightly basic pH.[1]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Purification Challenges at Scale
Question: I'm struggling to purify my indole derivative at a larger scale. Column chromatography is becoming impractical and recrystallization is giving low recovery. What are my options?
Answer: Purification is often a major bottleneck in scale-up. What works for a few milligrams can be inefficient and costly for tens or hundreds of grams.
Purification Strategies for Scale-Up
| Technique | Best For | Advantages | Considerations |
| Recrystallization | Crystalline solids with moderate to high purity. | - Cost-effective - Can provide very high purity - Scalable | - Finding a suitable solvent system can be time-consuming. - May result in lower recovery if the product has significant solubility in the cold solvent.[2] |
| Slurry/Trituration | Removing small amounts of more soluble impurities from a solid product. | - Simple and quick - Uses less solvent than recrystallization | - Less effective for removing impurities with similar solubility to the product. |
| Flash Chromatography | Complex mixtures or when high purity is required for non-crystalline products. | - Good separation efficiency - Faster than traditional gravity chromatography | - Can be expensive due to solvent and silica gel consumption. - Packing large columns can be challenging. |
| Distillation | Volatile, thermally stable liquid indoles. | - Very effective for removing non-volatile impurities. | - Requires the product to be stable at its boiling point (even under vacuum).[1] |
| Acid-Base Extraction | Indoles with acidic or basic functional groups. | - Can effectively remove neutral impurities. | - Requires the product to be stable to acidic and basic conditions. |
Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting a purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which indole synthesis is generally considered the most scalable?
While the "best" method is highly dependent on the target molecule, the Fischer indole synthesis is one of the most widely used and studied methods for large-scale production due to the low cost of starting materials.[2] However, it often requires harsh acidic conditions and high temperatures, which can be challenging to manage at scale.[1][2] Modern cross-coupling reactions, like the Larock indole synthesis, offer milder conditions but can be limited by the cost and availability of catalysts and starting materials for industrial applications.[3]
Q2: How do I choose the right solvent for a scale-up reaction?
Solvent selection at scale involves more than just solubility. You must also consider:
-
Boiling Point: A solvent with a boiling point that allows for good temperature control is ideal. Very low-boiling solvents can be difficult to handle in large reactors, while very high-boiling solvents can be hard to remove.
-
Safety: Flammability, toxicity, and environmental impact are critical considerations at scale.[4]
-
Cost and Availability: The cost of the solvent becomes a significant factor in the overall process economics.
-
Impact on Work-up: The solvent should allow for easy product isolation and not form azeotropes that are difficult to break.
Q3: My Fischer indole synthesis is failing with an electron-rich carbonyl compound. Why is this happening?
Electron-donating groups on the carbonyl component can over-stabilize a key intermediate carbocation. This can favor a competing N-N bond cleavage side reaction over the desired[2][2]-sigmatropic rearrangement, leading to low yields or reaction failure.[2][5][6] This is a known challenge, for example, in the synthesis of 3-aminoindoles via the Fischer method.[2][5] Using milder Lewis acid catalysts may sometimes help, but often an alternative synthetic route is required for these substrates.
Q4: What are the key safety considerations when scaling up an exothermic indole synthesis?
The primary concern is a thermal runaway. Key safety measures include:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution.
-
Controlled Addition: Use dosing pumps for the controlled addition of reagents.
-
Efficient Cooling: Employ a jacketed reactor with a reliable cooling system.
-
Emergency Quench Plan: Have a pre-defined plan to quickly quench the reaction in case of a temperature excursion.
Q5: How important is impurity profiling in the scale-up process?
Impurity profiling is critical for ensuring the safety, efficacy, and quality of the final product, especially in pharmaceutical development.[7][8] Any change in the manufacturing process, including scale-up, can potentially alter the impurity profile.[9] Regulatory agencies require a thorough understanding and control of impurities.[10][11] It is essential to identify and quantify any new impurities that appear at scale and assess their potential impact.
References
- Benchchem. Technical Support Center: Managing Exothermic Reactions in Indole Synthesis.
- Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024).
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Wikipedia. Bischler–Möhlau indole synthesis. Available from: [Link]
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Bischler-Möhlau Indole Synthesis. (n.d.). Available from: [Link]
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ResearchGate. (PDF) Bischler Indole Synthesis. (2019). Available from: [Link]
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5986–5989.
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Reddit. Problems with Fischer indole synthesis. (2021). Available from: [Link]
- Recent advances in the synthesis of indoles and their applic
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chemeurope.com. Bischler-Möhlau indole synthesis. Available from: [Link]
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ResearchGate. Bischler Indole Synthesis. (2016). Available from: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2026). Available from: [Link]
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- Hughes, D. L. (2011).
- MDPI.
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- PubMed.
- Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (n.d.). PMC - NIH.
- ResearchGate. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013).
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Synthesis and Chemistry of Indole. (n.d.).
- Advances in Impurity Profiling of Pharmaceutical Formul
- Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.).
- Overview On Impurity Profiling For Pharmaceutical Drug Candid
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- ResearchGate. Impurity Profiling-A Significant Approach In Pharmaceuticals. (2019).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
- YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. (2011).
- MDPI.
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Technical Support Center: A Researcher's Guide to Improving the Selectivity of 6-Dimethylamino-1H-indole-2-carboxylic acid and Its Analogs
Welcome to the technical support center. This guide is designed for drug discovery professionals, medicinal chemists, and cell biologists who are working with indole-based small molecules, using 6-Dimethylamino-1H-indole-2-carboxylic acid as a representative starting scaffold. The challenge of achieving target selectivity is a cornerstone of drug development. A potent molecule is only as useful as it is selective. Promiscuous compounds can lead to off-target effects, toxicity, and confounding experimental data, making target validation difficult.[1]
This document provides a logical, experience-driven framework for troubleshooting, assessing, and systematically improving the selectivity of your lead compound. We will move from foundational checks of your compound and assay to advanced medicinal chemistry strategies and cellular validation, providing both the "how" and the "why" behind each step.
Section 1: Foundational Troubleshooting - Is It Truly a Selectivity Problem?
Before embarking on a complex and resource-intensive medicinal chemistry campaign, it is critical to rule out common experimental artifacts that can masquerade as poor selectivity.
Q1: My inhibitor shows activity against multiple targets in my initial screen. What are the first things I should check?
This is a common scenario. Off-target activity is real, but so are false positives stemming from compound- or assay-related issues. Before concluding that your molecule is non-selective, you must verify the fundamentals.
-
Compound Purity and Integrity: Ensure your compound is what you think it is, and that it's pure. Impurities from synthesis can have their own biological activity. Verify the structure and purity (ideally >95%) using methods like NMR and LC-MS. Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.[2] Always prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO for critical experiments.[2]
-
Compound Aggregation: At higher concentrations, many small molecules can form aggregates that non-specifically inhibit enzymes, giving the appearance of broad activity.[3] This behavior can be concentration-dependent.
-
Compound Solubility: If your compound precipitates in the assay buffer, its effective concentration is unknown and much lower than intended, leading to unreliable data.[2]
Troubleshooting Quick Guide
| Potential Issue | Recommended Action | Rationale |
| Low Purity | Verify purity via HPLC/LC-MS. Re-synthesize or re-purify if necessary. | Synthetic byproducts or impurities may be responsible for the observed off-target activity. |
| Degradation | Prepare fresh stock solutions from powder. Aliquot stocks to avoid freeze-thaw cycles. | A degraded compound may have a different activity profile than the intended molecule.[2] |
| Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer. Perform activity assays at multiple compound concentrations. | Aggregates often cause non-stoichiometric inhibition and can be disrupted by detergents.[3] |
| Precipitation | Visually inspect the final assay solution for cloudiness or particulates. Perform a solubility test in your final assay buffer. | A compound that is not fully dissolved cannot engage its target effectively or may produce artifacts.[2] |
Q2: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. Why the discrepancy?
This is a critical juncture in drug discovery, where a promising compound fails the "cell test." This discrepancy does not automatically mean the compound is poor; it means new biological variables are at play.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by transporters like P-glycoprotein (P-gp), keeping the intracellular concentration too low to be effective.[3]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form.[3]
-
High Intracellular ATP (for Kinase Inhibitors): For ATP-competitive inhibitors, the high concentration of ATP in cells (1-10 mM) compared to that in many biochemical assays (often at or below the Kₘ) creates a much more competitive environment, reducing the apparent potency of the inhibitor.[4]
-
Target Unavailability: The target protein's conformation, localization, or interaction with other proteins in a cellular context might prevent the inhibitor from binding.
Addressing these issues often requires specific cell-based assays, which are discussed in Section 4.
Section 2: Systematically Assessing and Quantifying Selectivity
To improve selectivity, you first need a robust and quantitative understanding of your compound's current interaction landscape.
Q3: How do I get a comprehensive profile of my inhibitor's on- and off-targets?
The gold standard for this is large-panel selectivity profiling, often performed by specialized contract research organizations (CROs). For kinase inhibitors, this involves screening your compound against a panel of hundreds of purified human kinases.[5][6]
-
Biochemical Profiling: The most common method involves testing the inhibitor's effect on the activity of a large number of kinases (e.g., a "kinome scan") at a fixed concentration (e.g., 1 µM).[7] Hits from this primary screen are then followed up with full dose-response curves to determine IC₅₀ values.
-
Binding Assays: An alternative approach measures the binding affinity (Kd) of the compound to a large panel of kinases, which is independent of substrate or ATP concentration.
This broad screening is the most efficient way to discover the full range of kinase targets for your compound class and to identify potential liabilities early.[6]
Q4: How do I interpret the data from a large-scale screen to quantify selectivity?
Raw IC₅₀ values are useful, but a more integrated metric is needed to compare compounds. The Selectivity Index (SI) is a common and straightforward metric.[7] It is the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target.
SI = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value indicates greater selectivity. A compound is generally considered "selective" if it has an SI of >10-100 for key off-targets.[8]
Hypothetical Selectivity Data
| Kinase Target | Lead Compound IC₅₀ (nM) | Optimized Analog IC₅₀ (nM) | Selectivity Index (vs. Target A) for Optimized Analog |
| Target A (On-Target) | 50 | 15 | - |
| Off-Target B | 200 | 3,000 | 200 |
| Off-Target C | 800 | >10,000 | >667 |
| Off-Target D | 60 | 500 | 33 |
In this example, the optimized analog is not only more potent against Target A, but it has dramatically lost potency against Off-Targets B and C, resulting in a much more selective profile.
Protocol 1: Representative Radiometric Kinase Assay (for IC₅₀ Determination)
This protocol describes a standard method for measuring kinase activity and inhibition using radiolabeled ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 11 points, 1:3 dilution series starting at 10 µM) in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 96-well filter plate, add the following in order:
-
20 µL of kinase reaction buffer.
-
5 µL of the test compound dilution.
-
10 µL of the appropriate peptide substrate solution.
-
10 µL of the purified kinase enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of [γ-³³P]ATP solution (final concentration typically near the Kₘ for ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-90 minutes), ensuring the reaction remains in the linear range (determined during assay development).
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1% phosphoric acid.
-
Washing: Wash the filter plate three times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate captured on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 3: Medicinal Chemistry Strategies for Improving Selectivity
Once you have a clear picture of your compound's selectivity profile, you can begin a rational, data-driven effort to improve it.
Q5: What is the most common approach to improving selectivity through chemical modification?
The cornerstone of selectivity improvement is the Structure-Activity Relationship (SAR) study.[9][10] SAR is a systematic process where you make iterative chemical modifications to different parts of your lead molecule and measure the impact of each change on both on-target potency and off-target activity.
For our scaffold, This compound , we can logically divide the molecule into three key regions for modification:
-
The C6-Dimethylamino Group: This group can be altered to probe interactions in its specific sub-pocket. Can you replace it with a smaller (methylamino) or larger (diethylamino) group? Can you change its electronics by replacing it with a methoxy or cyano group?
-
The C2-Carboxylic Acid: This is a key interaction motif, likely involved in hydrogen bonding or chelating metal ions in an active site.[11][12] You could explore replacing it with bioisosteres like a tetrazole or hydroxamic acid to alter geometry and binding interactions.
-
The Indole Core: The indole ring itself is a versatile scaffold. Modifications at other positions (C3, C4, C5, C7) can introduce new vectors that can be exploited to gain selectivity.[13] For example, adding a bulky group at the C3 position might be accommodated by your primary target but cause a steric clash in the active site of an off-target.[10]
Q6: My target's 3D structure is known. How can I use this to my advantage?
Having a high-resolution crystal structure of your target—ideally in complex with your inhibitor or a similar ligand—is a massive advantage. This enables Structure-Based Drug Design (SBDD) .[14]
The key is to compare the binding pocket of your on-target with that of your key off-targets.[15]
-
Exploit Non-Conserved Residues: Look for amino acid differences between the targets. Can you add a functional group to your molecule that forms a specific hydrogen bond or hydrophobic interaction with a residue present only in your primary target?[14]
-
Introduce Steric Hindrance: If your on-target has a larger binding pocket than an off-target, you can add a bulky chemical group to your inhibitor. This modified compound will still fit into the on-target pocket but will be sterically blocked from entering the smaller off-target pocket.[1][14]
Hypothetical Active Site Comparison
| Residue Position | On-Target A | Key Off-Target B | SBDD Strategy |
| Gatekeeper+2 | Threonine (Small) | Methionine (Large) | Add a bulky group to the inhibitor that clashes with Methionine but is tolerated by Threonine. |
| Floor of Pocket | Glycine (Small) | Phenylalanine (Large) | Design a modification that extends into the space occupied by Phenylalanine in the off-target. |
| Lid of Pocket | Serine (H-bond donor) | Alanine (No H-bond) | Add an H-bond acceptor to the inhibitor to form a selective interaction with Serine. |
Computational tools like molecular docking can be used to visualize these interactions and virtually screen potential modifications before committing to their synthesis.[16]
Q7: Are there more advanced or novel strategies to enhance selectivity?
Yes, two powerful strategies are gaining traction:
-
Covalent Inhibition: This approach involves designing an inhibitor with a mildly reactive electrophile (like an acrylamide) that forms a permanent covalent bond with a specific nucleophilic residue (usually a non-conserved cysteine) in the active site of the target protein.[1] Because this relies on the presence of a uniquely positioned cysteine, it can lead to exceptionally high potency and selectivity.
-
PROteolysis TArgeting Chimeras (PROTACs): This revolutionary approach changes the goal from inhibition to degradation. A PROTAC is a bifunctional molecule that links your target-binding molecule to a recruiter for an E3 ubiquitin ligase. This brings the target protein into proximity with the cell's degradation machinery, leading to its destruction. Critically, a promiscuous binder can be converted into a highly selective degrader, as the ability to form a stable three-part (ternary) complex is highly specific and often does not correlate directly with binding affinity.[17]
Section 4: Validating Improved Selectivity in a Cellular Context
Biochemical selectivity is a prerequisite, but the ultimate goal is selective action in a living system. Any promising new analog must be validated in cell-based assays.
Q8: I've synthesized a new analog that looks more selective biochemically. How do I confirm this in cells?
You need to answer two questions: 1) Is the compound engaging the intended target in cells? and 2) Is it producing a selective functional effect?
-
Confirming Target Engagement: It is crucial to prove that your compound physically binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[2] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.
-
Confirming Functional Selectivity: This involves measuring a biological outcome that is a direct consequence of inhibiting your target. For a kinase, this is often the phosphorylation of a known downstream substrate. This can be measured by Western Blot or ELISA.[18] You should also test if your new analog fails to inhibit the downstream pathways of major off-targets you identified in your profiling screen.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells known to express the target protein to ~80% confluency. Treat the cells with the test compound at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept on ice as an unheated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using standard Western blotting with a specific antibody for your target protein.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In samples treated with a binding compound, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Conclusion
Improving the selectivity of a small molecule inhibitor like this compound is a multi-step, iterative process that demands scientific rigor. It begins not with synthesis, but with careful troubleshooting to ensure the problem is not an artifact. It then requires a comprehensive, quantitative assessment of the compound's interaction profile. Only then can a rational, structure-guided medicinal chemistry effort be effectively deployed. Finally, all biochemical improvements must be validated in the complex environment of a living cell to confirm both target engagement and functional selectivity. By following this logical progression, researchers can systematically transform a promiscuous hit into a precise chemical probe or a viable drug candidate.
References
-
Chen, L., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(20), 3143–3151. [Link]
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Troubleshooting unexpected results in bioassays with 6-Dimethylamino-1H-indole-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in bioassays involving 6-Dimethylamino-1H-indole-2-carboxylic acid. The following guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental data.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound, presented in a question-and-answer format to directly tackle specific problems.
Question 1: My dose-response curve is not behaving as expected. At higher concentrations, I'm seeing an increase in signal in my cell viability assay (e.g., MTT, resazurin), suggesting increased cell health. What could be the cause?
Answer: This is a common artifact observed with certain test compounds in metabolic-based viability assays. The unexpected increase in signal at higher concentrations is often not due to increased cell proliferation or viability but rather direct interference with the assay chemistry.
-
Causality: Indole compounds, particularly those with electron-donating groups like a dimethylamino substituent, can be prone to oxidation.[1][2] The oxidized forms of the compound may be colored or fluorescent, directly contributing to the spectrophotometric or fluorometric readout of the assay. Additionally, some compounds can chemically reduce the assay reagents (like MTT tetrazolium salt or resazurin) in a cell-independent manner, leading to a false-positive signal.[3]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound at the same concentrations used in your experiment in your assay medium without cells. Add the viability reagent (e.g., MTT, resazurin) and measure the signal. A significant signal in the absence of cells confirms direct compound interference.
-
Visual Inspection: Under a microscope, observe the wells with the highest concentration of the compound. Look for signs of precipitation or changes in the color of the medium, which could indicate compound instability or reaction with media components.
-
Use an Orthogonal Assay: Switch to a non-enzymatic-based viability assay that measures a different cellular endpoint. For example, a trypan blue exclusion assay, which measures membrane integrity, or a crystal violet assay, which quantifies cell number by staining DNA, can provide a more accurate assessment of cell viability.[4]
-
Question 2: I'm observing high background fluorescence in my fluorescence-based assay, even in my no-cell controls. How can I resolve this?
Answer: High background fluorescence is a known issue with indole-containing molecules. The indole scaffold itself is a fluorophore, a property known as autofluorescence.[1]
-
Causality: The conjugated ring system of the indole nucleus can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorophores used in your assay. The dimethylamino group can further enhance this intrinsic fluorescence.
-
Troubleshooting Steps:
-
Characterize the Compound's Fluorescence Spectrum: Measure the excitation and emission spectra of this compound in your assay buffer. This will help you determine if there is a spectral overlap with your assay's fluorophores.
-
Shift to a Different Fluorescent Channel: If spectral overlap is confirmed, consider using a fluorescent probe that excites and emits at longer wavelengths (i.e., red-shifted). Autofluorescence from small molecules is often more pronounced in the blue and green channels.
-
Implement a Pre-read Step: Before adding your fluorescent assay reagent, take a fluorescence reading of the plate with the compound already added to the wells. You can then subtract this background fluorescence from the final reading after adding the assay reagent.
-
Assay Dilution: If possible, dilute your assay components to reduce the required concentration of your fluorescent probe, which may help to improve the signal-to-background ratio.
-
Question 3: My IC50 values for this compound are inconsistent across experiments, varying by more than a log phase. What are the likely sources of this variability?
Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from a combination of factors related to compound stability, handling, and assay conditions. For indole derivatives, chemical stability is a primary concern.
-
Causality:
-
Compound Instability: Indole rings can be susceptible to oxidation, especially when exposed to light, air, and neutral to alkaline pH.[5][6] This degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Solubility Issues: Poor solubility in aqueous assay media can lead to precipitation or aggregation of the compound, resulting in an inaccurate and variable effective concentration. Carboxylic acids often have pH-dependent solubility.[7][8]
-
Cell-Based Factors: Variations in cell passage number, cell seeding density, and metabolic state of the cells can all influence their sensitivity to a compound.[4][9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Detailed Protocols:
-
Stock Solution Preparation: Always prepare fresh stock solutions of this compound in a suitable organic solvent like DMSO before diluting into your aqueous assay medium. Avoid repeated freeze-thaw cycles.
-
pH Considerations: The carboxylic acid moiety means the compound's charge and solubility will be pH-dependent.[7] Be aware that the pH of cell culture media can change during incubation due to cellular metabolism. Consider using buffered solutions if performing biochemical assays.
-
Cell Culture Standardization: Maintain a consistent cell passage number for your experiments, as sensitivity to compounds can change with prolonged culturing.[4] Perform a cell titration experiment to determine the optimal seeding density for your assay duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic molecules, including indole derivatives.[10] However, it is crucial to keep the final concentration of DMSO in your assay medium low (typically below 0.5%) to avoid solvent-induced artifacts. For some applications, ethanol may also be a suitable solvent. Always check the solubility of the compound in your chosen solvent before preparing a large stock.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Due to the potential for oxidation of the indole ring, it is best practice to prepare fresh dilutions from the stock for each experiment.[5][6]
Q3: Could the dimethylamino group on the indole ring affect the compound's cell permeability?
A3: Yes, the physicochemical properties of the compound, including the presence of the dimethylamino group and the carboxylic acid, will influence its cell permeability. The dimethylamino group is a weak base, while the carboxylic acid is acidic. At physiological pH, the carboxylic acid will be mostly deprotonated (anionic), and the dimethylamino group may be partially protonated (cationic), potentially leading to a zwitterionic form. The overall charge of the molecule will significantly impact its ability to cross the lipid bilayer of the cell membrane. Generally, uncharged, more lipophilic molecules permeate more readily.[11] The permeability of this compound will likely be pH-dependent.
Q4: Are there any known off-target effects of indole-2-carboxylic acid derivatives?
A4: The indole-2-carboxylic acid scaffold has been identified as a privileged structure in drug discovery and has been shown to interact with a variety of biological targets.[12][13][14] Therefore, it is possible that this compound could have off-target effects. For example, some indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, while others act as apoptosis inducers or receptor antagonists.[12][15] It is recommended to perform counter-screens or target deconvolution studies to confirm the specific mechanism of action in your system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [16] |
| Molecular Weight | 204.23 g/mol | [16] |
| Appearance | Solid | [16] |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [17][18] |
| pKa (Dimethylamino) | ~9-10 (Estimated for analogous amines) | [18] |
Note: pKa values are estimated based on typical values for these functional groups and may vary depending on the overall molecular structure.
Mandatory Visualization
Hypothetical Signaling Pathway: Inhibition of a Protein Kinase
Many indole derivatives are known to be protein kinase inhibitors. The following diagram illustrates a hypothetical mechanism where this compound inhibits a kinase, preventing the phosphorylation of a downstream substrate and blocking a signaling cascade.
Caption: Hypothetical kinase inhibition pathway.
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Validation & Comparative
Comparative analysis of 6-Dimethylamino-1H-indole-2-carboxylic acid vs other inhibitors
In the rapidly evolving landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[5][6] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune destruction.[7][8]
While the specific compound 6-Dimethylamino-1H-indole-2-carboxylic acid is not extensively characterized in publicly available literature, its core structure, indole-2-carboxylic acid , represents a significant scaffold in the development of various enzyme inhibitors.[9][10][11] This guide provides a comparative analysis of prominent IDO1 inhibitors, including those with indole-like structures, to offer researchers and drug development professionals a comprehensive understanding of their mechanisms, performance, and the experimental methodologies used for their evaluation. We will compare and contrast key clinical candidates such as Epacadostat and Linrodostat (BMS-986205), alongside the mechanistically distinct pathway inhibitor, Indoximod.
The IDO1 Pathway: A Target for Immunotherapy
The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan starves proximate T cells, leading to their anergy and apoptosis, while the production of kynurenine and its derivatives actively inhibits T cell proliferation and promotes the generation of Tregs.[2][5] This dual mechanism makes IDO1 a compelling target for therapeutic intervention, with the goal of restoring anti-tumor immunity.
Caption: The IDO1 metabolic pathway leading to tumor immune evasion.
Comparative Analysis of Key IDO1 Inhibitors
The search for effective IDO1 inhibitors has led to the development of several small molecules, some of which have advanced to clinical trials.[12] However, the clinical outcomes have been mixed, underscoring the need for a deeper understanding of their distinct mechanisms and properties.[13]
| Inhibitor | Target/Mechanism | Binding Mode | Key Characteristics |
| Epacadostat (INCB024360) | Direct IDO1 Enzyme Inhibitor | Reversible, Competitive with Tryptophan | Highly potent and selective for IDO1 over IDO2 and TDO.[7][14][15] Extensively studied in combination with checkpoint inhibitors, though a Phase 3 trial in melanoma did not meet its primary endpoint.[6][13] |
| Linrodostat (BMS-986205) | Direct IDO1 Enzyme Inhibitor | Irreversible | Demonstrates potent and dose-dependent inhibition of IDO1.[16] Its irreversible nature offers a different pharmacokinetic and pharmacodynamic profile compared to reversible inhibitors.[7][14] |
| Indoximod | IDO Pathway Modulator | Does not directly inhibit the IDO1 enzyme. Acts as a tryptophan mimetic to counteract the effects of tryptophan depletion. | Its mechanism is distinct from direct enzymatic inhibitors and it may affect downstream signaling pathways.[16][17] |
Experimental Protocols for Inhibitor Evaluation
The characterization of IDO1 inhibitors relies on a series of robust biochemical and cell-based assays. The choice of assay is critical for understanding an inhibitor's potency, selectivity, and mechanism of action.
Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: Recombinant IDO1 is incubated with the substrate L-tryptophan in the presence of cofactors. The production of N-formylkynurenine, the initial product, is measured. Commercial kits are available for this purpose.[18]
Step-by-Step Protocol:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Add recombinant human IDO1 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test inhibitor (e.g., this compound, Epacadostat) to the wells.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at 321 nm.
-
Calculate the IC50 value, which is the concentration of inhibitor required to reduce IDO1 activity by 50%.
Caption: Workflow for a biochemical IDO1 enzyme inhibition assay.
Cell-Based Kynurenine Production Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing a more physiologically relevant assessment.[5][7][14]
Principle: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFNγ), such as SKOV-3 or HeLa cells, are used.[7][8] The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Step-by-Step Protocol:
-
Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression for 24-48 hours.
-
Remove the IFNγ-containing medium and replace it with fresh medium containing various concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Centrifuge to clarify the supernatant.
-
Transfer the clarified supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve with known kynurenine concentrations to quantify the amount of kynurenine produced.
-
Calculate the IC50 value for the inhibition of kynurenine production.
T-Cell Proliferation Co-Culture Assay
This functional assay evaluates the ability of an IDO1 inhibitor to rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.[7][14]
Principle: IDO1-expressing cancer cells are co-cultured with T-cells (e.g., Jurkat cells or primary human T-cells). The proliferation of T-cells in the presence of the inhibitor is measured.
Step-by-Step Protocol:
-
Induce IDO1 expression in cancer cells (e.g., SKOV-3) with IFNγ as described above.
-
Co-culture the IDO1-expressing cancer cells with T-cells at an appropriate ratio.
-
Add various concentrations of the test inhibitor to the co-culture.
-
Incubate for 48-72 hours.
-
Measure T-cell proliferation using a standard method such as:
-
[3H]-Thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.
-
CFSE staining: Label T-cells with CFSE dye and measure dye dilution by flow cytometry as the cells divide.
-
MTT assay: Measure the metabolic activity of viable T-cells.
-
-
Determine the concentration of the inhibitor that restores T-cell proliferation.
Mechanistic Insights and Future Directions
The clinical trial failures of some IDO1 inhibitors, notably Epacadostat in combination with pembrolizumab, have prompted a re-evaluation of the therapeutic strategy.[6][13] Several factors may have contributed to these outcomes, including patient selection, the complexity of the tumor microenvironment, and the potential for compensatory immunosuppressive pathways.
Recent research has also highlighted that some IDO1 inhibitors can paradoxically increase the amount of IDO1 protein, which might exert non-enzymatic, pro-tumorigenic effects.[6] This has led to the development of novel approaches such as IDO1 degraders (using technologies like PROTAC) which aim to eliminate the IDO1 protein entirely.[12]
Furthermore, the distinction between reversible and irreversible inhibitors, such as Epacadostat and Linrodostat, is crucial. Irreversible inhibitors may offer more sustained target engagement, which could be advantageous in certain clinical settings.[16] The development of assays to specifically determine the mechanism of action (reversible vs. irreversible) is therefore important.[19]
Caption: Contrasting mechanisms of different IDO1-targeting agents.
Conclusion
The indole-2-carboxylic acid scaffold and its derivatives are part of a broader effort to develop effective IDO1 inhibitors for cancer immunotherapy. While the initial clinical results for first-generation inhibitors have been challenging, the IDO1 pathway remains a valid and compelling target. A thorough understanding of the different inhibitor mechanisms, combined with robust and physiologically relevant assay systems, is paramount for the development of next-generation therapeutics. Future research will likely focus on novel modalities like IDO1 degraders, combination therapies with other immunomodulatory agents, and biomarker-driven patient stratification to unlock the full potential of targeting this critical immunosuppressive pathway.
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A Comprehensive Guide to Validating the Binding of 6-Dimethylamino-1H-indole-2-carboxylic acid to its Putative Receptor
Introduction: The Crucial Step of Target Validation
In the realm of drug discovery and chemical biology, the identification of a bioactive small molecule is a moment of significant promise. Yet, it is merely the opening chapter. The true test lies in the rigorous validation of its biological target. A molecule's therapeutic potential is inextricably linked to its interaction with a specific receptor, and unequivocally proving this engagement is paramount. This guide provides a comprehensive framework for validating the binding of a novel small molecule, using the hypothetical case of 6-Dimethylamino-1H-indole-2-carboxylic acid .
While the precise receptor for this compound is not yet defined in the literature, its indole scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a wide array of targets, including G-protein-coupled receptors (GPCRs)[1][2]. For the purpose of this in-depth guide, we will hypothesize that our compound of interest targets the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , a Gi-coupled GPCR involved in anti-lipolytic and anti-inflammatory effects[1][3]. This case study will allow us to explore and compare the state-of-the-art techniques used to build a robust body of evidence for a ligand-receptor interaction.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to target validation.
Part 1: The Imperative of an Orthogonal, Multi-Assay Approach
Relying on a single experimental technique for validating a ligand-receptor interaction is fraught with peril. Each method has its own inherent limitations and potential for artifacts. A truly trustworthy validation strategy employs a series of orthogonal assays—approaches that measure the same biological event using different physical principles. This multi-pronged strategy ensures that the observed interaction is not an artifact of a particular technology but a genuine biochemical event.
Our validation workflow for this compound will be structured in two main phases:
-
Biophysical Characterization: In-vitro techniques that measure the direct physical interaction between the purified receptor and our compound. These assays provide quantitative data on binding affinity, kinetics, and thermodynamics.
-
Cellular Target Engagement: Cell-based assays that confirm the compound interacts with its target in a more physiologically relevant environment, and that this binding leads to a functional cellular response.
Caption: Integrated workflow for ligand-receptor binding validation.
Part 2: Biophysical Characterization of Direct Binding
The foundational step in validating a ligand-receptor pair is to demonstrate a direct physical interaction. We will employ a suite of biophysical techniques, each providing a unique piece of the puzzle. For our experiments, we will compare our test compound, This compound (Test Compound) , with a known HCAR2 agonist, Niacin (Positive Control) .
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[] It provides not only the binding affinity (KD) but also the kinetic parameters of the interaction—the association rate (ka) and the dissociation rate (kd). This kinetic information is invaluable, as it can differentiate between two ligands with the same affinity but vastly different binding characteristics (e.g., a fast-on/fast-off ligand versus a slow-on/slow-off ligand).
Caption: Schematic of a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: SPR Analysis
-
Receptor Immobilization: Covalently immobilize purified HCAR2 protein onto a CM5 sensor chip via amine coupling. The goal is to achieve a density that allows for a measurable signal without causing mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the Test Compound and the Positive Control (Niacin) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD.
-
Binding Measurement:
-
Association: Inject the analyte solution over the sensor chip surface at a constant flow rate for a defined period, allowing the ligand to bind to the immobilized receptor.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the ligand-receptor complex over time.
-
-
Regeneration: Inject a high or low pH solution to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Data Presentation: Comparative Binding Kinetics
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| Test Compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| Niacin (Control) | 3.0 x 10⁵ | 3.0 x 10⁻² | 100 |
Trustworthiness: The data suggests that our Test Compound has a two-fold higher affinity for HCAR2 than Niacin. Interestingly, this higher affinity is driven by a slower dissociation rate, indicating that the Test Compound forms a more stable complex with the receptor. This is a critical insight for drug development, as longer residence times can often translate to more durable pharmacological effects.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of binding.[][5][6] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). From these, the entropy (ΔS) can be calculated. This information reveals the driving forces behind the interaction (e.g., whether it is enthalpically or entropically driven).
Experimental Protocol: ITC Analysis
-
Sample Preparation: Place a solution of purified HCAR2 protein in the sample cell and the Test Compound (or Niacin) in the injection syringe. Concentrations should be chosen carefully to ensure a "c-window" between 10 and 1000 for optimal data quality.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the ligand binds to the receptor.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine n, KD, and ΔH.
Data Presentation: Comparative Thermodynamics
| Compound | Stoichiometry (n) | Affinity (KD) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Test Compound | 1.05 | 55 | -8.5 | 1.3 |
| Niacin (Control) | 0.98 | 110 | -5.2 | 4.1 |
Trustworthiness: The ITC data corroborates the affinity value obtained from SPR, providing confidence in our measurements. The stoichiometry of ~1 confirms a 1:1 binding model. The thermodynamic data reveals that the binding of our Test Compound is primarily driven by a favorable enthalpy change, suggesting strong hydrogen bonding and/or van der Waals interactions. In contrast, Niacin's binding has a larger favorable entropic component, which could be due to the release of ordered water molecules from the binding site.
Microscale Thermophoresis (MST)
Expertise & Experience: MST is a powerful technique that measures changes in the hydration shell, charge, or size of a molecule to determine binding affinity.[6][7] It works in solution, requires very low sample consumption, and is less susceptible to artifacts from protein immobilization. The technique relies on the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.
Experimental Protocol: MST Analysis
-
Protein Labeling: Label the purified HCAR2 protein with a fluorescent dye (e.g., NHS-Red).
-
Sample Series: Prepare a series of samples with a fixed concentration of labeled HCAR2 and varying concentrations of the Test Compound or Niacin.
-
Measurement: Load the samples into capillaries and place them in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration and fit the data to a dose-response model to determine the KD.
Data Presentation: Comparative Affinity
| Compound | Affinity (KD) (nM) |
| Test Compound | 62 |
| Niacin (Control) | 125 |
Trustworthiness: The MST results are in excellent agreement with both SPR and ITC, providing a third, orthogonal biophysical validation of the binding affinity. This consistency across different techniques strongly supports a genuine interaction.
Part 3: Validating Target Engagement in a Cellular Context
Demonstrating direct binding to a purified protein is a necessary but not sufficient step. It is crucial to confirm that the compound can engage its target within the complex milieu of a living cell and elicit a functional response.[8][9]
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a groundbreaking method for verifying target engagement in intact cells or even tissues. The principle is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation. This change in thermal stability can be detected and quantified.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cells expressing HCAR2 with either vehicle, the Test Compound, or the Positive Control (Niacin).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Quantify the amount of soluble HCAR2 remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble HCAR2 against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Thermal Shift
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle | 48.5 | - |
| Test Compound | 52.0 | +3.5 |
| Niacin (Control) | 50.5 | +2.0 |
Trustworthiness: The significant positive thermal shift observed with the Test Compound provides direct evidence that it binds to and stabilizes HCAR2 in a cellular environment. This result powerfully bridges the gap between in-vitro biophysical data and physiological relevance.
Functional Assay: cAMP Inhibition
Expertise & Experience: The ultimate validation of a ligand-receptor interaction is the demonstration of a functional consequence. Since HCAR2 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] We can measure this downstream signaling event to confirm that the binding of our compound is not only happening but is also functionally relevant.
Caption: HCAR2 Gi-coupled signaling pathway leading to cAMP inhibition.
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a cell line stably expressing HCAR2 (e.g., HEK293-HCAR2).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin to elevate basal cAMP levels.
-
Compound Treatment: Concurrently treat the cells with a dose-response curve of the Test Compound or Niacin.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Functional Potency
| Compound | IC50 (nM) |
| Test Compound | 85 |
| Niacin (Control) | 180 |
Trustworthiness: The Test Compound demonstrates a dose-dependent inhibition of cAMP production with an IC50 value that is consistent with its binding affinity measured by biophysical methods. This confirms that the binding event is not silent but translates into a specific, measurable downstream signaling event characteristic of HCAR2 activation.
Part 4: Comparative Analysis and Integrated Conclusion
To provide a clear overview, the following table summarizes the key characteristics of the validation techniques employed.
| Technique | Information Obtained | Throughput | Protein Consumption | Key Advantage |
| SPR | Kinetics (ka, kd), Affinity (KD) | Medium | Low-Medium | Real-time kinetic data. |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Low | High | Gold standard for thermodynamics. |
| MST | Affinity (KD) | High | Very Low | Works in solution, low sample need. |
| CETSA | Target Engagement | Medium | Low | Confirms binding in a cellular context. |
| cAMP Assay | Functional Activity (IC50) | High | Very Low | Links binding to a cellular response. |
Through a systematic and multi-faceted approach, we have constructed a robust and compelling case for the interaction between This compound and the HCAR2 receptor . The orthogonal biophysical assays (SPR, ITC, and MST) consistently demonstrate a direct, high-affinity interaction, with SPR and ITC providing deep insights into the kinetics and thermodynamic drivers of this binding. Crucially, these in-vitro findings were translated into a cellular context. The Cellular Thermal Shift Assay (CETSA) provided unequivocal evidence of target engagement in intact cells, while the functional cAMP assay confirmed that this binding event leads to the expected Gi-mediated downstream signaling cascade.
The convergence of data from these diverse techniques, each with its own underlying physical principles, provides a high degree of confidence that this compound is a bona fide ligand for the HCAR2 receptor. This validated starting point is the bedrock upon which successful drug discovery programs are built.
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Jain, A. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer International Publishing. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 6-Dimethylamino-1H-indole-2-carboxylic Acid Analogs
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) surrounding 6-Dimethylamino-1H-indole-2-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising scaffold. We will delve into the synthetic strategies, biological activities, and the nuanced effects of structural modifications on the pharmacological profile of these compounds. Our discussion is grounded in experimental data and established scientific principles to provide actionable insights for your research endeavors.
The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. The introduction of a dimethylamino group at the 6-position of the indole ring offers a unique opportunity to modulate the electronic and pharmacokinetic properties of these analogs, potentially leading to enhanced potency, selectivity, and drug-like characteristics. This guide will serve as a comparative analysis of various analogs, supported by detailed experimental protocols and data interpretation.
The this compound Scaffold: A Synopsis of its Therapeutic Potential
The this compound scaffold is of significant interest due to the diverse biological activities exhibited by indole derivatives. These activities span a wide range of therapeutic areas, including but not limited to, antiviral, anticancer, anti-inflammatory, and neurological applications.[1][2][3] The dimethylamino group at the 6-position is a strong electron-donating group, which can significantly influence the electron density of the indole ring system. This, in turn, can affect the molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile.
Our exploration will focus on how modifications at various positions of this core structure impact its biological activity. We will consider substitutions at the indole nitrogen (N1), the 3-position, and on the carboxylic acid moiety at the 2-position.
Comparative Analysis of Structural Modifications
To understand the SAR of this compound analogs, we will analyze the impact of substituents at key positions. While direct and extensive studies on this specific scaffold are emerging, we can draw valuable insights from related indole-2-carboxylic acid derivatives and the known effects of the dimethylamino group.
Substitution at the Indole Nitrogen (N1)
Alkylation or arylation at the N1 position can significantly impact the compound's physical properties and its interaction with target proteins. For instance, in a related series of 1H-indole-2-carboxamides, N-alkylation was a key step in their synthesis, suggesting its feasibility and importance in modulating activity.[4]
Table 1: Hypothetical SAR at the N1-Position of this compound
| R1 Substituent at N1 | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |
| H | Baseline | May participate in hydrogen bonding. |
| Methyl | Increased | May enhance cell permeability and metabolic stability. |
| Ethyl | Further Increased | Could provide a balance of lipophilicity and steric bulk. |
| Benzyl | Significantly Increased | May introduce additional π-π stacking interactions with the target. |
| Phenyl | Significantly Increased | Potential for tuning electronic effects through substituted phenyl rings. |
Substitution at the 3-Position
The 3-position of the indole ring is a common site for modification and often plays a crucial role in determining the biological activity. In studies on HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position of the indole core improved interaction with a hydrophobic cavity near the active site.[1]
Table 2: Influence of C3-Substituents on the Activity of Indole-2-Carboxylic Acid Analogs
| R2 Substituent at C3 | Biological Target | Observed Effect | Reference |
| Long-chain p-trifluorophenyl | HIV-1 Integrase | Significantly improved activity (5.3-fold) | [1] |
| Long-chain o-fluorophenyl | HIV-1 Integrase | Significantly improved activity (6.5-fold) | [1] |
| Short alkyl groups | CB1 Receptor | Enhanced modulation potency | [4] |
Modification of the Carboxylic Acid at C2
The carboxylic acid at the 2-position is a key functional group that can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. Esterification or conversion to an amide are common strategies to modulate the acidity, polarity, and pharmacokinetic properties of the molecule. For instance, the conversion of indole-2-carboxylic acids to carboxamides is a key step in the synthesis of CB1 receptor allosteric modulators.[4]
Experimental Protocols
To facilitate the synthesis and evaluation of novel this compound analogs, we provide the following detailed experimental protocols. These are based on established methods for the synthesis of related indole derivatives and standard biochemical assays.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, starting from a suitably substituted aniline.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Fischer Indole Synthesis: React the corresponding 4-dimethylamino-substituted phenylhydrazine with an appropriate α-ketoacid (e.g., pyruvic acid) in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the this compound core.
-
Esterification: Protect the carboxylic acid group as an ester (e.g., ethyl ester) by reacting the product from Step 1 with ethanol in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) and heating under reflux.[5]
-
N-Alkylation/Arylation (Optional): To introduce substituents at the N1 position, the indole ester can be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF), followed by the addition of an alkyl or aryl halide.
-
C3-Functionalization (Optional): The 3-position of the indole ester can be functionalized through various methods, such as Vilsmeier-Haack formylation followed by further elaboration, or direct electrophilic substitution.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to yield the target carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[1]
Enzyme Inhibition Assay Protocol
To evaluate the biological activity of the synthesized analogs, a standard enzyme inhibition assay can be employed. The following is a general protocol that can be adapted for specific enzyme targets.
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds (analogs) in a suitable buffer. A standard operating procedure for enzymatic activity inhibition assays provides a good starting point for experimental design.[6]
-
Assay Setup: In a microplate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include appropriate controls (no enzyme, no inhibitor).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of the reaction using a suitable detection method (e.g., spectrophotometry, fluorometry) over a specific time period.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value for each analog.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from related indole series suggest that systematic modifications at the N1, C3, and C2 positions can lead to significant improvements in biological activity and drug-like properties. The electron-donating nature of the 6-dimethylamino group is expected to play a crucial role in modulating the overall properties of these analogs.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will allow for the development of a comprehensive SAR and the identification of lead compounds for further optimization. The experimental protocols provided in this guide offer a solid foundation for such endeavors. By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of this exciting class of compounds can be unlocked.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. [Link]
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Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. [Link]
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Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. National Institutes of Health. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]
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A Comparative Guide to the Efficacy of Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique electronic and structural features allow for interactions with a wide range of biological targets, leading to a diverse array of pharmacological activities. This guide provides an in-depth comparison of the efficacy of various indole-2-carboxylic acid derivatives, with a focus on their applications as antiviral and anticancer agents. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their performance.
Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid core has emerged as a promising scaffold for the development of novel INSTIs, primarily due to the ability of the indole nitrogen and the C2-carboxylate group to chelate the essential Mg²⁺ ions in the enzyme's active site.[1][2]
Mechanism of Action: A Tale of Chelation and Stacking
The primary mechanism of action for indole-2-carboxylic acid-based INSTIs involves the formation of a coordination complex with the two magnesium ions at the catalytic core of HIV-1 integrase. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer reaction.[3] Furthermore, strategic modifications to the indole scaffold can introduce additional interactions that enhance inhibitory potency. For instance, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with the viral DNA.[3]
"Indole-2-Carboxylic_Acid_Derivative" [fillcolor="#34A853"]; "HIV-1_Integrase_Active_Site" [fillcolor="#EA4335"]; "Mg2+_Ion_1" [shape=circle, label="Mg²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; "Mg2+_Ion_2" [shape=circle, label="Mg²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; "Viral_DNA" [fillcolor="#4285F4"]; "Strand_Transfer_Inhibition" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Indole-2-Carboxylic_Acid_Derivative" -- "HIV-1_Integrase_Active_Site" [label="Binds to"]; "Indole-2-Carboxylic_Acid_Derivative" -- "Mg2+_Ion_1" [label="Chelates"]; "Indole-2-Carboxylic_Acid_Derivative" -- "Mg2+_Ion_2" [label="Chelates"]; "Indole-2-Carboxylic_Acid_Derivative" -- "Viral_DNA" [label="π-π stacking (optional)"]; "HIV-1_Integrase_Active_Site" -> "Strand_Transfer_Inhibition" [label="Leads to"]; }
Figure 1: Mechanism of HIV-1 Integrase Inhibition
Comparative Efficacy of HIV-1 Integrase Inhibitors
The efficacy of indole-2-carboxylic acid derivatives as INSTIs is highly dependent on the substitution pattern around the indole ring. The following table summarizes the inhibitory concentrations (IC₅₀) of key derivatives against the HIV-1 integrase strand transfer activity.
| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |
| 17a | C6-halogenated benzene | 3.11 | [3][4] |
| 20a | C3-long branch and C6-halogenated benzene | 0.13 | [2][5] |
| Parent Compound | Unsubstituted | >10 (estimated) | [2] |
Structure-Activity Relationship (SAR) Insights:
-
C6-Substitution: The introduction of a halogenated benzene ring at the C6 position, as seen in compound 17a , significantly enhances inhibitory activity. This is attributed to favorable π-π stacking interactions with the viral DNA.[3]
-
C3-Substitution: The addition of a long, hydrophobic branch at the C3 position, as exemplified by compound 20a , leads to a dramatic increase in potency. This modification allows for improved interactions with a hydrophobic pocket near the active site of the integrase enzyme.[2][5]
-
Combined Effect: The combination of substitutions at both the C3 and C6 positions, as in compound 20a , results in a synergistic effect, yielding highly potent inhibitors.[2]
Indole-2-Carboxylic Acid Derivatives as Anticancer Agents
The versatility of the indole-2-carboxylic acid scaffold extends to the development of anticancer agents with diverse mechanisms of action. These derivatives have shown efficacy in targeting key pathways involved in cancer progression, including enzyme inhibition and disruption of protein-protein interactions.
IDO1/TDO Dual Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Dual inhibitors of IDO1 and TDO are therefore attractive targets for cancer immunotherapy.[6]
"Tryptophan" [fillcolor="#FBBC05", fontcolor="#202124"]; "Kynurenine" [fillcolor="#EA4335"]; "IDO1_TDO" [shape=ellipse, label="IDO1/TDO", fillcolor="#34A853"]; "Indole-2-Carboxylic_Acid_Derivative" [shape=box, style=rounded, fillcolor="#4285F4"]; "Immune_Suppression" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Tryptophan" -> "IDO1_TDO" [label="Substrate"]; "IDO1_TDO" -> "Kynurenine" [label="Produces"]; "Kynurenine" -> "Immune_Suppression" [label="Leads to"]; "Indole-2-Carboxylic_Acid_Derivative" -> "IDO1_TDO" [label="Inhibits"]; }
Figure 2: IDO1/TDO Inhibition Pathway
Comparative Efficacy of IDO1/TDO Inhibitors:
| Compound | Substitution Pattern | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |
| 9o-1 | 6-acetamido | 1.17 | 1.55 | [6] |
| 9p-O | para-benzoquinone derivative | Double-digit nM | Double-digit nM | [6] |
SAR Insights:
-
6-Acetamido Group: The presence of a 6-acetamido group appears to be crucial for potent dual inhibition of IDO1 and TDO.[6]
-
Oxidation to Quinone: Oxidation of the parent compound to a para-benzoquinone derivative can lead to a significant enhancement in inhibitory activity, pushing the potency into the nanomolar range.[6]
EGFR/CDK2 Dual Inhibitors
The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and survival, and their dysregulation is a common feature of many cancers. Dual inhibitors targeting both kinases offer a promising strategy for overcoming drug resistance.
Comparative Efficacy of EGFR/CDK2 Inhibitors:
| Compound | Substitution Pattern | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) | Reference |
| 5e | 5-chloro, N-(2-methylpyrrolidin-1-yl)phenethyl | 93 | 13 | 0.95 (mean) | [7] |
| 5h | 5,7-dichloro, N-(4-piperidin-1-yl)phenethyl | - | 11 | 1.10 (mean) | [7] |
| Erlotinib (Ref.) | - | 80 | - | - | [7] |
| Dinaciclib (Ref.) | - | - | 20 | - | [7] |
SAR Insights:
-
N-Phenethyl Carboxamide: The N-phenethyl carboxamide moiety is a key structural feature for potent antiproliferative activity.[7]
-
Halogenation: Dihalo-substitution on the indole ring, as in compound 5h , can enhance antiproliferative activity compared to monohalo derivatives.[7]
-
Cyclic Amine Moiety: The nature of the cyclic amine on the phenethyl side chain influences the potency against both EGFR and CDK2, with the 2-methylpyrrolidinyl group in 5e showing excellent activity.[7]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Methodology:
-
Plate Preparation: Coat a 96-well plate with streptavidin and then with a biotinylated donor substrate DNA.
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase to the wells, followed by the test compound at various concentrations. Incubate to allow for enzyme-inhibitor binding.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate DNA.
-
Detection: The integrated product is detected using an antibody-HRP conjugate that recognizes the target DNA, followed by the addition of a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.
IDO1/TDO Inhibition Assay
This assay determines the inhibitory activity of compounds against the IDO1 and TDO enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the respective enzyme (IDO1 or TDO), L-tryptophan (substrate), and cofactors in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzymatic Reaction: Incubate the mixture to allow the enzymatic conversion of tryptophan to N-formylkynurenine.
-
Detection: The product, N-formylkynurenine, is hydrolyzed to kynurenine, which is then detected spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Conclusion and Future Perspectives
Indole-2-carboxylic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. Their efficacy as both antiviral and anticancer agents has been well-established through numerous studies. The structure-activity relationships elucidated to date provide a clear roadmap for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic applications, and developing compounds with multi-target activities to combat complex diseases and overcome drug resistance. The continued exploration of the chemical space around the indole-2-carboxylic acid scaffold holds immense potential for the discovery of new and effective medicines.
References
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link][2][5][8]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][4]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link][1][2]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link][9]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link][7]
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link][10]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. [Link][11]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link][6]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][3]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link][12]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ResearchGate. [Link][13]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. RTI International. [Link][14]
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In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. [Link][15]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. [Link][8]
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A review on recent developments of indole-containing antiviral agents. PMC. [Link][16]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link][5]
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Indole-2-carboxylic Acid: A Comprehensive Overview. ningboinno.com. [Link][17]
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(PDF) Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. ResearchGate. [Link][18]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Dimethylamino-1H-indole-2-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 6-Dimethylamino-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and cross-validation, ensuring data integrity and regulatory compliance. Our focus is to equip you with the expertise to make informed decisions for your analytical needs, backed by scientific principles and field-proven insights.
Introduction: The Analytical Imperative for a Novel Indole Derivative
This compound, with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol , is an indole derivative of significant interest in pharmaceutical research. The robust and reliable quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. The choice of an analytical method is not a one-size-fits-all decision; it is a critical assessment of the method's fitness for its intended purpose. This guide will explore the cross-validation of various analytical techniques, a cornerstone of demonstrating the consistency and reliability of analytical data across different methods.
The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These guidelines provide a framework for ensuring that an analytical method is accurate, precise, specific, and robust.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, providing the highest level of confidence in the data generated.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for this compound hinges on several factors, including the sample matrix, the required sensitivity, and the desired throughput. Here, we compare the suitability of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the chromophoric nature of the indole ring system.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The nonpolar nature of the C18 stationary phase is well-suited for retaining the relatively nonpolar indole backbone of the analyte.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The buffer's pH should be controlled to ensure the consistent ionization state of the carboxylic acid group (pKa ~3-4) and the dimethylamino group.
-
UV Detection: The indole ring exhibits strong UV absorbance, making UV detection a sensitive and straightforward approach. The maximum absorbance wavelength (λmax) for indole derivatives is typically in the range of 220-280 nm.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly valuable for analyzing complex matrices or when very low detection limits are required.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like our target analyte. It can be operated in either positive or negative ion mode. The dimethylamino group will readily protonate in positive ion mode ([M+H]⁺), while the carboxylic acid will deprotonate in negative ion mode ([M-H]⁻).
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in selected reaction monitoring (SRM) mode, offering exceptional sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. However, the low volatility and polar nature of carboxylic acids and amines often necessitate derivatization prior to analysis.[4][5]
Causality of Experimental Choices:
-
Derivatization: To increase volatility and thermal stability, the carboxylic acid and the indole nitrogen can be derivatized, for example, through esterification and silylation.[6] This adds a layer of complexity to the sample preparation but can lead to excellent chromatographic resolution and sensitivity.
-
Column Selection: A nonpolar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.
UV-Vis Spectroscopy
While not a separative technique, UV-Vis spectroscopy can be a simple and rapid method for the quantification of a pure substance or for determining the concentration of a single analyte in a simple matrix. The UV spectrum of indole-2-carboxylic acid and its derivatives has been studied, providing a basis for this approach.[7]
Causality of Experimental Choices:
-
Solvent: The choice of solvent can influence the UV spectrum. Methanol is a common choice for indole analogues.[3]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point and should be optimized and validated for your specific application.
Sample Preparation
A generic sample preparation protocol for a pharmaceutical dosage form is provided below. This will need to be adapted based on the specific matrix.
-
Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.
-
Dissolution: Transfer the sample to a 100 mL volumetric flask. Add approximately 70 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve the analyte.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 260 nm.
LC-MS Method
-
Instrumentation: LC-MS/MS system with an ESI source.
-
Column and Mobile Phase: As per the HPLC-UV method.
-
Ionization Mode: Positive ESI.
-
Monitored Transition: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 205 -> 160.
GC-MS Method (with Derivatization)
-
Evaporation: Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: 100°C hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization: Electron Ionization (EI) at 70 eV.
Method Validation: Ensuring Data Integrity
Each of the developed methods must be validated according to ICH guidelines.[2] The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or column temperature are varied slightly. |
Cross-Validation: Bridging the Methodological Divide
Cross-validation is essential when two or more analytical methods are used to generate data for the same study or across different studies.[8] It provides a formal assessment of the agreement between the methods.
Experimental Design
-
Sample Selection: Analyze a minimum of 20 samples spanning the analytical range with both methods.
-
Data Analysis: Plot the results from the new method against the reference method.
-
Statistical Evaluation: Use appropriate statistical tools to assess the agreement.
Statistical Approaches
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.
-
Deming Regression: This is a more advanced regression method that accounts for errors in both the x and y variables, providing a more accurate assessment of the relationship between the two methods.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the different analytical methods. This data is hypothetical and intended to demonstrate the typical performance characteristics of each technique for a molecule like this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (Derivatized) | UV-Vis Spectroscopy |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 100 ng/mL | 0.1 - 100 ng/mL | 1 - 50 µg/mL |
| LOD | 0.03 µg/mL | 0.003 ng/mL | 0.03 ng/mL | 0.3 µg/mL |
| LOQ | 0.1 µg/mL | 0.01 ng/mL | 0.1 ng/mL | 1 µg/mL |
| Precision (RSD) | < 2% | < 5% | < 5% | < 3% |
| Accuracy (Recovery) | 98-102% | 95-105% | 95-105% | 97-103% |
| Specificity | Moderate | High | High | Low |
| Throughput | High | Medium | Low | Very High |
| Cost per Sample | Low | High | Medium | Very Low |
Visualizing the Workflow
The following diagrams illustrate the key workflows in analytical method validation and selection.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods for this compound is not merely a regulatory hurdle but a scientific necessity. It establishes a foundation of trustworthy data that is essential for the successful development of any pharmaceutical product. By carefully selecting, validating, and cross-validating analytical methods, researchers can ensure the integrity of their data and make confident, data-driven decisions throughout the drug development lifecycle. This guide provides the framework and insights to achieve this analytical excellence.
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Bayer, M. H. (1969). Gas chromatographic analysis of acidic indole auxins in Nicotiana. Plant physiology, 44(2), 267–271. Available at: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-09-02). Available at: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). Available at: [Link]
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ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available at: [Link]
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Mutavdzic Pavlovic, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. Available at: [Link]
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Woolf, E. J., & Anderson, S. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(12), 793–799. Available at: [Link]
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Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-10). Elsevier. Available at: [Link]
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UNSW Analytical Centre. UV Vis Spectra of Indole Analogues. Available at: [Link]
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Gancheva, V., & Andonovski, B. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available at: [Link]
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ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. Available at: [Link]
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In Vivo Validation of 6-Dimethylamino-1H-indole-2-carboxylic acid: A Comparative Guide to Assessing Anti-Angiogenic Efficacy
This guide provides a comprehensive framework for the in vivo validation of 6-Dimethylamino-1H-indole-2-carboxylic acid (herein referred to as Cmpd-X) as a novel anti-angiogenic agent. Drawing from the established pharmacology of indole derivatives, we postulate that Cmpd-X functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][2][3]
This document is structured to guide researchers through a robust, self-validating preclinical study. We will compare the efficacy of Cmpd-X directly against Sunitinib, a clinically approved multi-kinase inhibitor known to target VEGFR-2.[4][5][6][7] The experimental design emphasizes not just the "what" but the "why," providing causal links between methodology and expected outcomes, ensuring the generation of trustworthy and interpretable data for drug development professionals.
Mechanistic Hypothesis: Targeting the VEGFR-2 Signaling Axis
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[1][8] The VEGF/VEGFR-2 signaling pathway is a primary driver of this process. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream cascades like PI3K/Akt and MAPK, which promote endothelial cell proliferation, migration, and survival.[2][3][9]
Our hypothesis is that Cmpd-X, an indole-2-carboxylic acid derivative, selectively inhibits the ATP-binding site of the VEGFR-2 kinase domain. This action is expected to block receptor phosphorylation and abrogate downstream signaling, leading to an anti-angiogenic and, consequently, anti-tumor effect. This mechanism is comparable to that of Sunitinib, which also potently inhibits VEGFR-2 among other receptor tyrosine kinases.[5][6][9]
Caption: Hypothesized mechanism of Cmpd-X targeting the VEGFR-2 signaling pathway.
Pre-Validation: In Vitro Angiogenesis Model
Before committing to a full-scale in vivo study, it is crucial to establish target engagement and functional anti-angiogenic activity in a controlled cellular environment. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay serves as an excellent surrogate for the final stages of angiogenesis.[10][11][12]
Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow polymerization.[11][12]
-
Cell Seeding: Culture HUVECs to ~80% confluency. Detach the cells and resuspend them in basal medium. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel®.
-
Treatment: Add Cmpd-X or Sunitinib at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[11]
-
Imaging & Analysis: Stain cells with Calcein AM for visualization. Capture images using a light microscope. Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Expected Outcome & Interpretation
A successful outcome will show a dose-dependent inhibition of HUVEC tube formation by both Cmpd-X and Sunitinib. This result provides the first piece of functional evidence that Cmpd-X disrupts angiogenesis, justifying the transition to a more complex and resource-intensive in vivo model.
Comparative In Vivo Efficacy Study: Xenograft Tumor Model
To evaluate the anti-tumor efficacy of Cmpd-X in a physiological context, we will employ a subcutaneous xenograft model. This model is a standard and robust platform for assessing the activity of anti-angiogenic agents.[13][14] We will use a human cancer cell line known to secrete high levels of VEGF-A, such as the A673 rhabdomyosarcoma or SK-OV-3 ovarian cancer cell line, to ensure the tumor growth is angiogenesis-dependent.[15]
Caption: Workflow for the in vivo xenograft efficacy study.
Detailed In Vivo Protocol
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ SK-OV-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 7 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[16]
-
Randomization & Grouping: When tumors reach an average volume of 100-150 mm³, randomize animals into four groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water, p.o.)
-
Group 2: Cmpd-X (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Cmpd-X (e.g., 100 mg/kg, p.o., daily)
-
Group 4: Sunitinib (40 mg/kg, p.o., daily)[5]
-
-
Dosing & Monitoring: Administer treatments daily via oral gavage for 14-21 days. Measure tumor volume and body weight twice weekly. Monitor animals for any signs of toxicity.
-
Study Endpoint: The study will be terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or after the planned treatment duration.
-
Tissue Collection: At termination, collect final tumor volumes and weights. Excise tumors and divide them for downstream analysis (flash-frozen for Western blot, fixed in formalin for IHC).
Data Analysis & Comparative Performance
Primary Endpoint: Tumor Growth Inhibition (TGI)
The primary measure of efficacy is TGI, which quantifies the reduction in tumor growth in treated groups relative to the control group.[17][18]
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
ΔT: Change in mean tumor volume of the treated group (Final - Initial)
-
ΔC: Change in mean tumor volume of the vehicle control group (Final - Initial)
Secondary Endpoint: Toxicity Assessment
Toxicity is assessed by monitoring changes in body weight and observing clinical signs of distress. Significant weight loss (>15-20%) is a key indicator of poor tolerability.
Illustrative Comparative Data
The following tables present hypothetical but plausible data from our proposed study, comparing Cmpd-X to Sunitinib.
Table 1: Comparative Efficacy - Tumor Growth Inhibition
| Group | Dose (mg/kg, p.o.) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | P-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | - | 148 ± 21 | 1450 ± 210 | - | - |
| Cmpd-X | 50 | 151 ± 25 | 750 ± 130 | 53.8% | < 0.01 |
| Cmpd-X | 100 | 149 ± 22 | 425 ± 98 | 78.7% | < 0.001 |
| Sunitinib | 40 | 152 ± 24 | 480 ± 115 | 74.5% | < 0.001 |
Data are represented as mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Table 2: Comparative Tolerability - Body Weight Change
| Group | Dose (mg/kg, p.o.) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Max Mean Body Weight Loss (%) |
|---|---|---|---|---|
| Vehicle Control | - | 22.5 ± 0.8 | 23.1 ± 0.9 | 0% |
| Cmpd-X | 50 | 22.7 ± 0.7 | 22.5 ± 0.8 | -1.5% |
| Cmpd-X | 100 | 22.6 ± 0.9 | 21.8 ± 1.1 | -4.2% |
| Sunitinib | 40 | 22.8 ± 0.8 | 20.9 ± 1.3 | -8.5% |
Data are represented as mean ± SEM.
Interpretation of Hypothetical Results: The data suggest that Cmpd-X exhibits potent, dose-dependent anti-tumor activity. At 100 mg/kg, its efficacy is comparable to, or even slightly exceeds, that of the benchmark compound Sunitinib at its effective dose. Critically, Cmpd-X appears to be better tolerated, with significantly less body weight loss observed compared to the Sunitinib group. This improved therapeutic window would be a major differentiating factor for further development.
Mechanistic Validation: Target Engagement in Tumor Tissue
To confirm that the observed anti-tumor effect is due to the intended mechanism of action, we must assess the phosphorylation status of VEGFR-2 in the collected tumor tissues. A reduction in phosphorylated VEGFR-2 (p-VEGFR-2) indicates successful target inhibition.
Protocol: Western Blot for p-VEGFR-2
-
Protein Extraction: Homogenize flash-frozen tumor samples in RIPA buffer supplemented with phosphatase and protease inhibitors.[19]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 30-50 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-VEGFR-2 (e.g., Tyr1175).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[19][21]
Expected Outcome: Western blot analysis should reveal a significant reduction in the ratio of p-VEGFR-2 to total VEGFR-2 in the tumor lysates from the Cmpd-X and Sunitinib treatment groups compared to the vehicle control. This provides direct evidence that Cmpd-X engages and inhibits its intended target in vivo, causally linking the molecular mechanism to the observed anti-tumor efficacy.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound (Cmpd-X). By directly comparing its performance against a clinically relevant standard, Sunitinib, and integrating functional in vitro assays with a well-controlled in vivo efficacy study, this framework allows for a comprehensive assessment of the compound's therapeutic potential. The inclusion of pharmacodynamic readouts, such as target phosphorylation analysis, ensures that the observed efficacy is mechanistically driven. Based on our illustrative data, Cmpd-X presents as a highly promising anti-angiogenic candidate with a potentially superior safety profile, warranting further preclinical development.
References
A curated list of authoritative sources cited within this guide.
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What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025). Available at: [Link]
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Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments. (n.d.). Available at: [Link]
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What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024). Available at: [Link]
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Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. (2023). Available at: [Link]
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STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC - NIH. (n.d.). Available at: [Link]
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Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. (n.d.). Available at: [Link]
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Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. (2016). Available at: [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Available at: [Link]
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Angiogenesis gene expression profiling in xenograft models to study cellular interactions - PubMed. (2004). Available at: [Link]
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central. (2025). Available at: [Link]
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Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed. (2007). Available at: [Link]
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Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (n.d.). Available at: [Link]
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Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma - JoVE. (2014). Available at: [Link]
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How can one calculate tumor growth inhibition? - ResearchGate. (2014). Available at: [Link]
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Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). Available at: [Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. (n.d.). Available at: [Link]
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Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells - the Lonza Picturepark. (n.d.). Available at: [Link]
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Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals. (2010). Available at: [Link]
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Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC - PubMed Central. (n.d.). Available at: [Link]
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Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC - NIH. (n.d.). Available at: [Link]
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Mechanisms of Regulation of VEGFR-2 levels in cancer cells - ResearchGate. (2012). Available at: [Link]
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Xenograft Models For Drug Discovery | Reaction Biology. (n.d.). Available at: [Link]
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The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - NIH. (n.d.). Available at: [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Available at: [Link]
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Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. (n.d.). Available at: [Link]
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A Head-to-Head Mechanistic Comparison: 6-Dimethylamino-1H-indole-2-carboxylic Acid Versus Sorafenib in Anti-Cancer Applications
Introduction
In the landscape of oncology drug discovery, the quest for novel small molecules with superior efficacy and refined safety profiles is perpetual. The indole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with potent biological activities. This guide presents a head-to-head comparison of a novel investigational compound, 6-Dimethylamino-1H-indole-2-carboxylic acid (hereafter referred to as Cpd-6D), and the established multi-kinase inhibitor, Sorafenib .
Sorafenib (marketed as Nexavar®) is a cornerstone therapy approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory differentiated thyroid carcinoma (DTC).[1][2][3] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, including RAF kinases (C-RAF and B-RAF) and receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs, thereby concurrently targeting tumor cell proliferation and angiogenesis.[4][5][6]
Cpd-6D emerges from a class of indole-2-carboxylic acid derivatives that have shown promise in targeting various oncogenic pathways. While Cpd-6D is an investigational compound, its structural alerts, particularly the indole-2-carboxylic acid core, suggest a potential for kinase inhibition. This guide provides a framework for its preclinical evaluation against Sorafenib, focusing on key biochemical and cellular assays that form the bedrock of anti-cancer drug assessment.
Comparative Analysis: Mechanism of Action
A critical starting point for comparing two anti-cancer agents is to delineate their molecular mechanisms. Sorafenib's dual-action mechanism is well-documented, offering a benchmark for our investigational compound.[7]
Sorafenib:
-
Anti-proliferative Effect: Primarily mediated through the inhibition of the RAF/MEK/ERK signaling pathway.[5] By targeting RAF kinases, Sorafenib blocks downstream signaling, leading to decreased tumor cell proliferation and induction of apoptosis.[7]
-
Anti-angiogenic Effect: Achieved by inhibiting VEGFR-1, -2, and -3, and PDGFR-β. This disrupts the formation of new blood vessels (angiogenesis) within the tumor microenvironment, effectively starving the tumor of essential nutrients and oxygen.[5][7]
Cpd-6D (Hypothesized Mechanism): Based on the known activities of related indole derivatives, we hypothesize that Cpd-6D also functions as a multi-kinase inhibitor, potentially with a distinct selectivity profile. The dimethylamino substituent at the 6-position may confer unique binding properties, possibly leading to enhanced potency or selectivity for specific kinases implicated in tumor progression, such as EGFR and VEGFR-2.
Below is a diagram illustrating the key signaling pathways targeted by multi-kinase inhibitors like Sorafenib and potentially Cpd-6D.
Sources
Navigating the Glycine Site of the NMDA Receptor: A Comparative Guide to Indole-2-Carboxylic Acid and its Antagonist Peers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of competitive antagonists targeting the glycine co-agonist site of the N-Methyl-D-Aspartate (NMDA) receptor. While the initial query focused on 6-Dimethylamino-1H-indole-2-carboxylic acid, a thorough review of the scientific literature reveals no evidence of its activity as a competitive antagonist at the NMDA receptor. It is likely that this was a misnomer for the well-characterized parent compound, Indole-2-carboxylic acid (I2CA) . This guide will, therefore, focus on I2CA and compare its performance with other notable competitive antagonists of the NMDA receptor glycine site: the endogenous antagonist Kynurenic acid (KYNA) and its potent synthetic derivative, 7-Chlorokynurenic acid (7-CKA) .
The Critical Role of the NMDA Receptor Glycine Site in Neuromodulation
The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] Its overactivation, however, can lead to excitotoxicity and neuronal death, implicating it in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[2][3] The NMDA receptor is unique in its requirement for the binding of two agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[4] The glycine binding site, located on the GluN1 subunit, represents a critical allosteric modulatory site.[5] Antagonists that competitively block this site can effectively and selectively inhibit NMDA receptor function, offering a promising therapeutic avenue for mitigating excitotoxicity.[2][3]
Indole-2-Carboxylic Acid: A Prototypical Competitive Antagonist
Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist of the potentiation of NMDA-gated currents by glycine.[4] In environments with low glycine concentrations, I2CA can completely block the NMDA receptor response, underscoring the essential role of the co-agonist for channel activation.[4]
Mechanism of Action of Glycine Site Competitive Antagonists
Competitive antagonists at the NMDA receptor glycine site operate by binding to the same site as the endogenous co-agonist, glycine, thereby preventing its binding and subsequent receptor activation. This action is reversible and can be overcome by increasing the concentration of the agonist (glycine).
Figure 1: Competitive antagonism at the NMDA receptor glycine site.
Comparative Analysis of Glycine Site Antagonists
A direct comparison of I2CA with KYNA and 7-CKA reveals significant differences in their potency and in vivo applicability.
| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50) | In Vivo Efficacy & Limitations |
| Indole-2-carboxylic acid (I2CA) | ~15 µM (for 5-fluoro-I2CA) | ~105 µM | Limited in vivo data available; likely poor blood-brain barrier penetration.[6] |
| Kynurenic acid (KYNA) | ~15 µM | ~8-15 µM | Endogenous antagonist with neuroprotective properties. Poor blood-brain barrier penetration limits its therapeutic use via systemic administration.[5][7][8] |
| 7-Chlorokynurenic acid (7-CKA) | ~0.3 µM | ~0.56 µM | Potent and selective antagonist. Unable to cross the blood-brain barrier, necessitating the use of prodrugs for in vivo studies.[7][9] |
Experimental Protocols for Characterizing Competitive Antagonism
The determination of a compound's activity as a competitive antagonist involves a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique directly measures the affinity of a compound for the glycine binding site.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor glycine site.
Principle: A radiolabeled ligand with known affinity for the glycine site (e.g., [³H]glycine or [³H]5,7-dichlorokynurenic acid) is incubated with a preparation of neuronal membranes containing NMDA receptors.[10] The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki can be calculated.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the crude synaptosomal membrane fraction.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the effect of the antagonist on NMDA receptor-mediated currents in live neurons.
Objective: To determine the functional inhibitory concentration (IC50) and the competitive nature of the antagonism.
Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron, allowing for the control of the membrane potential and the recording of ion currents flowing through the NMDA receptors. The application of NMDA and glycine evokes an inward current. The antagonist is then co-applied to measure its inhibitory effect.
Step-by-Step Methodology:
-
Cell Preparation: Use cultured neurons or acute brain slices.
-
Establish Whole-Cell Configuration: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Baseline Recording: Perfuse the cell with a solution containing NMDA and a sub-saturating concentration of glycine to establish a stable baseline current.
-
Antagonist Application: Apply the antagonist at various concentrations and record the reduction in the NMDA-evoked current.
-
Competitive Analysis: To confirm competitive antagonism, construct a glycine dose-response curve in the absence and presence of a fixed concentration of the antagonist. A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.[11]
-
Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Considerations and Therapeutic Potential
While in vitro studies are essential for characterizing the mechanism and potency of these antagonists, their therapeutic potential is ultimately determined by their in vivo properties. A major hurdle for many NMDA receptor antagonists, including I2CA, KYNA, and 7-CKA, is their limited ability to cross the blood-brain barrier.[6][8] This has led to the development of prodrugs, such as 4-chlorokynurenine for 7-CKA, which can penetrate the central nervous system and are then converted to the active antagonist.[12]
In vivo studies with derivatives of I2CA have shown neuroprotective effects in models of ischemia.[11] Similarly, elevating brain levels of KYNA or administering its prodrugs has demonstrated neuroprotective effects.[5]
Conclusion
Indole-2-carboxylic acid is a well-established competitive antagonist of the NMDA receptor glycine site, serving as a valuable tool for studying the function of this receptor. In comparison to the endogenous antagonist Kynurenic acid, I2CA exhibits similar potency. However, synthetic derivatives of KYNA, such as 7-Chlorokynurenic acid, offer significantly higher potency. The primary challenge for the therapeutic application of these compounds lies in their delivery to the central nervous system, a hurdle that is being addressed through the development of brain-penetrant prodrugs. The continued investigation of these and other novel glycine site antagonists holds significant promise for the development of new treatments for a range of neurological disorders.
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 6-Dimethylamino-1H-indole-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific experiments is the bedrock of discovery and innovation. In the realm of drug development and molecular research, the consistency of results is paramount. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of experiments involving 6-Dimethylamino-1H-indole-2-carboxylic acid, a compound of interest in various therapeutic areas. By understanding and controlling key experimental variables, researchers can enhance the reliability and validity of their findings.
The Pivotal Role of Starting Material: Purity and Characterization
The journey to reproducible results begins with the starting material. The purity of this compound can significantly impact reaction kinetics, yield, and the formation of byproducts.
Protocol for Purity Assessment:
A multi-pronged analytical approach is essential to confirm the purity of the starting material.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment. A gradient elution method using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is typically effective. The presence of impurities will be evident as additional peaks in the chromatogram.
-
Mass Spectrometry (MS): Provides crucial information about the molecular weight of the compound and can help identify impurities. Electrospray ionization (ESI) in positive mode is often suitable for this class of compounds.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation and the detection of structurally related impurities. The characteristic shifts of the indole ring and the dimethylamino group protons should be verified against a reference spectrum.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H stretch of the indole ring.[3]
Table 1: Recommended Analytical Techniques for Purity Verification
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC | Quantify purity and detect impurities | Peak purity, area percentage of the main peak |
| Mass Spectrometry | Confirm molecular weight and identify impurities | Molecular ion peak (m/z), fragmentation pattern |
| NMR Spectroscopy | Confirm chemical structure | Chemical shifts, integration, coupling constants |
| IR Spectroscopy | Identify functional groups | Characteristic absorption bands |
Synthesis and Purification: A Reproducible Path to the Target Molecule
The synthetic route and subsequent purification are critical junctures where variability can be introduced. While several synthetic strategies for indole-2-carboxylic acid derivatives exist, a common approach involves the Fischer indole synthesis or variations thereof.[4]
A Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis and purification of this compound.
Critical Purification Steps:
Purification of carboxylic acids often presents challenges due to their polarity.[5] Several methods can be employed, and the choice depends on the nature of the impurities.
-
Recrystallization: A classic and effective method for removing impurities with different solubility profiles. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) must be carefully selected.
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[5]
-
Chromatography: Column chromatography using silica gel can be effective, but the polar nature of the carboxylic acid may lead to tailing. Using a mobile phase containing a small amount of acetic or formic acid can help to mitigate this issue. Ion exchange chromatography is another powerful technique for purifying carboxylic acids.[6]
Experimental Protocols: Controlling the Variables
Once a pure and well-characterized sample of this compound is obtained, the focus shifts to the experimental protocol itself. Inconsistent results often arise from seemingly minor variations in experimental execution.
Key Experimental Considerations:
-
Solvent and Reagent Quality: Always use high-purity solvents and reagents. The presence of water or other reactive impurities in solvents can significantly affect many reactions.
-
Reaction Temperature and Time: These parameters must be precisely controlled and monitored. Even small fluctuations in temperature can alter reaction rates and byproduct formation.
-
Atmosphere: For reactions sensitive to oxygen or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
pH Control: In aqueous solutions, the pH can influence the solubility and reactivity of the carboxylic acid. Buffering the reaction mixture may be necessary to ensure consistent conditions.
-
Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or HPLC should be used to monitor the progress of the reaction. This allows for consistent determination of the reaction endpoint.[4]
Comparison with Alternatives
In many applications, researchers may consider alternative indole-based compounds. The choice of compound will depend on the specific biological target and desired properties.
Table 2: Comparison of this compound with Related Compounds
| Compound | Key Features | Potential Applications | Reference |
| This compound | Electron-donating dimethylamino group at the 6-position. | Antiviral, anticancer.[7][8] | [7][8] |
| Indole-2-carboxylic acid | The parent compound, a versatile building block. | Synthesis of various biologically active molecules.[7][9] | [7][9] |
| 6-Bromo-1H-indole-2-carboxylic acid | Electron-withdrawing bromo group at the 6-position. | Used as a scaffold for HIV-1 integrase inhibitors.[7] | [7] |
| Indole-6-carboxylic acid | Carboxyl group at the 6-position. | Investigated for antiproliferative activity.[10][11] | [10][11] |
Data Analysis and Interpretation: Avoiding Pitfalls
The final step in ensuring reproducibility lies in the analysis and interpretation of the experimental data.
Workflow for Robust Data Analysis:
Caption: A structured workflow for the analysis and interpretation of experimental data.
Key Principles for Data Integrity:
-
Statistical Rigor: Employ appropriate statistical methods to analyze the data. This includes determining the necessary sample size, using proper controls, and assessing statistical significance.
-
Blinding and Randomization: Where applicable, blinding the experimenter to the treatment groups and randomizing the order of experiments can help to minimize bias.
-
Transparent Reporting: Clearly and completely report all experimental methods, data, and analysis. This allows other researchers to understand and potentially replicate the work.
By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility of their experiments involving this compound, thereby contributing to the advancement of reliable and impactful scientific knowledge.
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. Available at: [Link]
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New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF - ResearchGate. Available at: [Link]
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New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed. Available at: [Link]
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A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - MDPI. Available at: [Link]
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A Comparative Guide to the Synthetic Routes for Indole-2-Carboxylic Acids
This guide provides a detailed comparison of the principal synthetic methodologies for obtaining indole-2-carboxylic acids, essential scaffolds in medicinal chemistry and materials science. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, practical considerations, and substrate scope of each route. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific applications.
Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety
The indole-2-carboxylic acid framework is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including antivirals, anti-inflammatories, and anticancer agents. Its rigid structure and specific hydrogen bonding capabilities make it an ideal anchor for interacting with biological targets. The efficacy of any drug development program hinges on the efficient and scalable synthesis of its core components. Therefore, a thorough understanding of the available synthetic routes is of paramount importance.
This guide will compare the following key synthetic strategies:
-
The Reissert Indole Synthesis: A classic, reliable method involving the condensation of o-nitrotoluene derivatives with diethyl oxalate.
-
The Fischer Indole Synthesis: A versatile and widely used method, adapted for the synthesis of 2-indole carboxylates from arylhydrazines and α-keto acids.
-
Modern Transition-Metal Catalyzed Routes: Contemporary methods, including palladium- and copper-catalyzed reactions, that offer alternative pathways with distinct advantages in scope and functional group tolerance.
The Reissert Indole Synthesis: A Foundational Approach
The Reissert synthesis, first reported in 1897, remains a robust and frequently utilized method for constructing the indole nucleus, particularly for indole-2-carboxylic acids. Its enduring appeal lies in the accessibility of starting materials and its generally predictable outcomes.
Mechanistic Rationale and Experimental Choices
The synthesis proceeds via a two-step sequence. The first step is a base-catalyzed Claisen condensation between an o-nitrotoluene derivative and diethyl oxalate. The choice of base is critical; sodium ethoxide is traditionally used to generate the nucleophilic enolate of the oxalate and the benzylic carbanion from the o-nitrotoluene. The ethoxide must be scrupulously anhydrous, as the presence of water can lead to saponification of the ester and other side reactions.
The resulting ethyl o-nitrophenylpyruvate is then subjected to a reductive cyclization. While various reducing agents can be employed, catalytic hydrogenation over palladium on carbon (Pd/C) is often preferred for its high efficiency and clean conversion. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring. The subsequent saponification of the ethyl ester yields the target indole-2-carboxylic acid.
Process Visualization: Reissert Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid
This protocol is a representative example and may require optimization for substituted analogs.
Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)-2-oxoacetate
-
To a mechanically stirred solution of sodium ethoxide (prepared from 1.2 eq of sodium in anhydrous ethanol), add a solution of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol.
-
Heat the mixture to reflux for 4-6 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the precipitate, wash with cold ethanol, and then with diethyl ether.
-
Suspend the solid in water and acidify with a dilute strong acid (e.g., 2M HCl) to a pH of ~2-3.
-
Filter the resulting yellow solid, wash with water, and dry under vacuum to yield the ethyl o-nitrophenylpyruvate.
Step 2: Synthesis of Indole-2-carboxylic acid
-
Suspend the ethyl o-nitrophenylpyruvate (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue is the ethyl ester.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 1-2 hours to effect saponification.
-
Cool the mixture, dilute with water, and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 3M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final indole-2-carboxylic acid.
Advantages and Limitations
| Advantages | Limitations |
| Readily available and inexpensive starting materials. | Requires a strongly activating nitro group, limiting substrate scope. |
| Generally provides good yields for simple substrates. | The use of strong base can be incompatible with sensitive functional groups. |
| The reaction pathway is well-understood and predictable. | Reductive conditions may affect other functional groups in the molecule. |
| Scalable for the production of large quantities. | Can be a multi-step process, increasing labor and time. |
The Fischer Indole Synthesis: Unparalleled Versatility
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most famous and widely applied method for indole synthesis. Its adaptation for indole-2-carboxylic acids involves the reaction of an arylhydrazine with an α-keto acid, such as pyruvic acid.
Mechanistic Rationale and Experimental Choices
The synthesis begins with the formation of an arylhydrazone from the condensation of an arylhydrazine and an α-keto acid. This is typically a straightforward reaction, often performed at room temperature. The critical step is the subsequent acid-catalyzed cyclization. A variety of acids can be used, including Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), and Lewis acids like zinc chloride. The choice of acid and solvent can significantly impact the reaction's success and yield.
The acid protonates the hydrazone, which then undergoes a-sigmatropic rearrangement (the key step) to form a di-imine intermediate. This intermediate rapidly tautomerizes to a more stable aromatic amine, which then undergoes an intramolecular cyclization by attacking one of the imine carbons. Finally, the elimination of ammonia drives the reaction to completion, forming the aromatic indole ring. The choice of a strong acid is necessary to facilitate the key rearrangement and subsequent cyclization and dehydration steps.
Process Visualization: Fischer Synthesis Logical Flow
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 5-Bromoindole-2-carboxylic Acid
This protocol is a representative example and may require optimization for other substrates.
-
Dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1 hour to form the hydrazone.
-
In a separate flask, prepare a solution of sulfuric acid in absolute ethanol (e.g., 10% v/v).
-
Heat the acidic ethanol solution to reflux.
-
Add the hydrazone solution dropwise to the refluxing acidic solution over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-bromoindole-2-carboxylic acid.
Advantages and Limitations
| Advantages | Limitations |
| Extremely versatile; a wide range of substituted arylhydrazines and carbonyl compounds can be used. | Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups. |
| Often a one-pot synthesis, which can be operationally simple. | The reaction can fail with certain substrates, such as acetaldehyde, making the synthesis of unsubstituted indole difficult via this route. |
| Starting materials are generally accessible. | Unsymmetrical ketones can lead to mixtures of regioisomeric products. |
| Provides direct access to the indole-2-carboxylic acid core. | Can produce unwanted byproducts from side reactions like aldol condensations. |
Modern Catalytic Approaches
In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing the indole nucleus, offering milder reaction conditions and broader functional group tolerance compared to the classical methods.
Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a notable example, involving the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. To synthesize indole-2-carboxylic acids, an alkyne bearing a carboxylate group (or a precursor) is used.
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-X bond of the o-haloaniline. This is followed by coordination of the alkyne, migratory insertion of the alkyne into the Pd-aryl bond, and subsequent intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium species. Reductive elimination then regenerates the Pd(0) catalyst and furnishes the indole product. The choice of ligand, base, and solvent is crucial for achieving high catalytic turnover and preventing side reactions.
Copper-Catalyzed Reactions
Copper-catalyzed methods have also been developed, often providing a more cost-effective alternative to palladium. These reactions can involve the coupling of o-haloanilines with terminal alkynes or the cyclization of o-alkynylanilines. The mechanisms are varied but generally involve copper acetylide intermediates.
Process Visualization: Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for a transition-metal-catalyzed indole synthesis.
Advantages and Limitations
| Advantages | Limitations |
| Milder reaction conditions, allowing for greater functional group tolerance. | Catalysts and ligands can be expensive and sensitive to air or moisture. |
| Often provides access to complex, highly substituted indoles in a single step. | Substrate scope can be limited by the specific catalyst system. |
| Can exhibit high regioselectivity, avoiding mixtures of products. | Metal contamination of the final product can be a concern, especially in pharmaceutical applications. |
| Continuous development is leading to more efficient and sustainable protocols. | Reaction optimization can be complex, requiring screening of multiple ligands, bases, and solvents. |
Comparative Analysis and Selection Criteria
The choice of synthetic route for a given indole-2-carboxylic acid target is a multifactorial decision. The following table provides a summary of key performance indicators to guide this selection process.
| Method | Starting Materials | Conditions | Functional Group Tolerance | Scalability | Key Strengths |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Strong base, then reduction | Poor to Moderate | High | Reliable, predictable, inexpensive starting materials. |
| Fischer | Arylhydrazines, α-Keto acids | Strong acid, high temp. | Poor to Moderate | High | Highly versatile, wide substrate scope, operationally simple. |
| Catalytic | o-Haloanilines, Alkynes | Mild (often < 100 °C) | Good to Excellent | Moderate to High | High functional group tolerance, access to complex structures. |
Decision-Making Guide:
-
For large-scale synthesis of simple, robust indole-2-carboxylic acids: The Reissert or Fischer syntheses are often the most cost-effective and scalable options. Their long history means that procedures are well-established.
-
For targets with sensitive functional groups: Modern catalytic methods are almost always the superior choice. The milder conditions prevent the degradation of functionalities that would not survive the harsh acidic or basic conditions of the classical routes.
-
For rapid analog synthesis and library generation: The Fischer and Larock-type catalytic methods are particularly well-suited. The commercial availability of a vast array of substituted arylhydrazines, ketones, anilines, and alkynes allows for the rapid generation of diverse compound libraries.
-
When regioselectivity is a primary concern: The Reissert and Larock syntheses generally offer better control over the final substitution pattern compared to the Fischer synthesis, which can yield mixtures with unsymmetrical ketones.
Conclusion
The synthesis of indole-2-carboxylic acids is a mature field with a rich portfolio of methodologies. The classical Reissert and Fischer syntheses remain powerful and relevant tools, especially for large-scale production where cost and simplicity are paramount. However, their limitations in terms of harsh conditions and functional group tolerance have driven the development of modern transition-metal catalyzed routes. These catalytic methods, while often more expensive and complex to optimize, provide unparalleled access to highly functionalized and complex indole structures under mild conditions.
Ultimately, the optimal synthetic route is dictated by the specific molecular target, the required scale, the available resources, and the desired level of chemical complexity. A thorough evaluation of the factors outlined in this guide will enable the researcher to make an informed and strategic choice, paving the way for the efficient and successful synthesis of these vital chemical entities.
References
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Reissert Indole Synthesis. Wikipedia. [Link]
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Fischer Indole Synthesis. Wikipedia. [Link]
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Larock Indole Synthesis. Wikipedia. [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 332-345). John Wiley & Sons, Ltd. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1029-1056. [Link]
A Comparative Guide to the Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its versatile scaffold allows for the design of molecules that can interact with a wide array of biological targets, making it a focal point in the development of novel anticancer agents.[1][3] A critical strategy in modern oncology is the targeted inhibition of signaling pathways essential for tumor growth and survival. Among the most validated targets are receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR), which are frequently overexpressed in various cancers and drive proliferation and angiogenesis.[4][5][6]
This guide provides an in-depth comparative analysis of novel indole-6-carboxylic acid derivatives, dissecting their antiproliferative efficacy, structure-activity relationships (SAR), and mechanisms of action. We will explore two distinct classes of these derivatives, engineered to selectively target either EGFR or VEGFR-2, and present the supporting experimental data that underscores their therapeutic potential.
Comparative Analysis: EGFR vs. VEGFR-2 Targeting Derivatives
Recent research has focused on synthesizing two principal series of indole-6-carboxylic acid derivatives: hydrazine-1-carbothioamide and oxadiazole derivatives, designed as specific inhibitors of EGFR and VEGFR-2, respectively.[5][7][8][9] The strategic rationale behind this dual-targeting approach is to attack tumor growth from multiple angles—inhibiting both direct cancer cell proliferation (via EGFR) and the formation of new blood vessels that supply the tumor (via VEGFR-2).
Group 1: Hydrazone & Hydrazine-1-Carbothioamide Derivatives Targeting EGFR
This series was designed to mimic the pharmacophoric features of known EGFR tyrosine kinase inhibitors.[8] Molecular docking studies have confirmed that these compounds fit effectively within the EGFR active site.[8][10]
-
Compound 4a : This derivative, featuring an unsubstituted phenyl moiety, has demonstrated significant EGFR enzyme inhibitory activity.[8][10] Its potent antiproliferative effects are evident across multiple cancer cell lines.
-
Compound 3b : Identified as another highly active agent, this compound shows potent and selective cytotoxicity against cancer cells.[5][6][7]
The structure-activity relationship for this series indicates that the presence of an aryl or heteroaryl fragment is a critical requirement for potent anti-tumor activity.[5][6]
Group 2: Oxadiazole Derivatives Targeting VEGFR-2
Engineered to fit the binding pocket of VEGFR-2, this series of oxadiazole derivatives aims to disrupt tumor angiogenesis.[8][10]
-
Compound 6c : This derivative is distinguished by a chloro group at the 4-position of its aromatic ring, a substitution that confers the highest VEGFR-2 enzyme inhibitory activity within its series.[8][10]
-
Compound 6e : Alongside 6c, this compound is one of the most effective cytotoxic agents, exhibiting high antiproliferation activity and selectivity for cancer cells.[5][6][7]
The SAR for this group highlights the impact of specific substitutions on the aromatic ring in optimizing VEGFR-2 inhibition.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the in vitro cytotoxicity of the lead compounds from each series against a panel of human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Molecular Target | Cell Line | IC50 (µM) - Representative Data | Source |
| 4a | EGFR | HCT-116 | Potent | [10] |
| HepG2 | Potent | [10] | ||
| A549 | Potent | [10] | ||
| 3b | EGFR | HCT-116 | Highly Potent | [5][6] |
| HeLa | Highly Potent | [5][6] | ||
| HT-29 | Highly Potent | [5][6] | ||
| 6c | VEGFR-2 | HCT-116 | Most Effective | [6][10] |
| HepG2 | Most Effective | [10] | ||
| A549 | Most Effective | [10] | ||
| 6e | VEGFR-2 | HCT-116 | Highest Activity | [5][6] |
| HeLa | Highest Activity | [5][6] | ||
| HT-29 | Highest Activity | [5][6] |
Note: "Potent," "Highly Potent," and "Most Effective" are qualitative descriptors from the source material; specific numerical IC50 values are found within the cited literature.
Mechanistic Insights: How These Derivatives Inhibit Cancer Growth
The antiproliferative activity of these indole-6-carboxylic acid derivatives is not merely cytotoxic; it is rooted in specific molecular mechanisms that halt the cancer cell life cycle and trigger programmed cell death.
Inhibition of Receptor Tyrosine Kinase Signaling
The primary mechanism is the inhibition of EGFR and VEGFR-2 tyrosine kinase activity.[5][9] By binding to the ATP-binding site of these receptors, the compounds prevent autophosphorylation and the subsequent activation of downstream signaling pathways (e.g., RAF/MEK/ERK), which are crucial for cell proliferation and survival.
Caption: Targeted inhibition of EGFR and VEGFR-2 signaling pathways.
Cell Cycle Arrest and Apoptosis Induction
The most potent compounds, including 4a, 6c, 3b, and 6e, have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[5][6][8] This checkpoint prevents cells with damaged DNA from entering mitosis, effectively halting their division. Following this arrest, the compounds induce programmed cell death (apoptosis), primarily through the extrinsic pathway, which involves the activation of a cascade of enzymes called caspases.[5][6][9]
Caption: Induction of G2/M cell cycle arrest and apoptosis.
Experimental Protocols: A Guide to Self-Validating Assays
Scientific integrity demands that protocols be robust and reproducible. The methodologies described below are standard in the field and include inherent controls that ensure the validity of the data.
Overall Experimental Workflow
The evaluation of novel antiproliferative compounds follows a logical and systematic progression from broad screening to detailed mechanistic studies.
Caption: Standard workflow for evaluating novel anticancer compounds.
Protocol 1: Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). Causality: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring responsiveness to treatment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the old medium with medium containing the compounds or a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours. Trustworthiness: A vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: This incubation period allows for sufficient conversion of MTT to formazan by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well. Agitate the plate gently to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent molecule that intercalates into the DNA of cells. The intensity of PI fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic and viable cells are included in the analysis. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. Causality: Fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA, while also preserving the cellular structure.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Causality: RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity versus cell count is generated.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to control cells to identify cell cycle arrest.
-
Conclusion and Future Perspectives
The indole-6-carboxylic acid scaffold is a highly promising platform for the development of potent, multi-targeted antiproliferative agents.[5] The derivatives discussed in this guide, particularly compounds 3b, 4a, 6c, and 6e , demonstrate significant potential by effectively inhibiting key oncogenic drivers like EGFR and VEGFR-2, leading to G2/M phase arrest and apoptosis.[5][6][10]
The path forward requires a multi-pronged approach. Future research should focus on:
-
In Vivo Efficacy: Evaluating the lead compounds in animal tumor models to assess their therapeutic efficacy and safety profiles.
-
ADMET Profiling: Conducting in vitro and in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to determine the drug-likeness of these compounds.[7]
-
Pharmacokinetic Studies: Investigating the stability and kinetics of these compounds in biological fluids to better understand their behavior in a physiological context.[7]
By systematically addressing these areas, the promising preclinical data presented here can be translated into the development of next-generation targeted cancer therapies.
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Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. Available from: [Link]
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Mahmood, A. A. R., Allawi, M. M., Al-Bayati, Z. F. M., Chen, A., & Abu-Irmaileh, B. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Available from: [Link]
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Allawi, M. M., Mahmood, A. A. R., Al-Bayati, Z. F. M., Chen, A., Abu-Irmaileh, B., Al-Sanea, M. M., & Abdel-Wahab, B. F. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347084. Available from: [Link]
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New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation. University of Baghdad, College of Pharmacy. Available from: [Link]
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New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. ResearchGate. Available from: [Link]
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Allawi, M. M., Mahmood, A. A. R., Al-Bayati, Z. F. M., Chen, A., Abu-Irmaileh, B., Al-Sanea, M. M., & Abdel-Wahab, B. F. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347084. Available from: [Link]
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Uslu, C., Adem, S., Olgen, S., & Ceylan, S. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1641–1654. Available from: [Link]
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Almehdi, A. M., Soliman, S., El-Shorbagi, A. A., & Hamdy, R. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(18), 6688. Available from: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Oh, C. H. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5006. Available from: [Link]
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Allawi, M. M., Mahmood, A. A. R., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Singh, A., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 239, 114522. Available from: [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. OUCI. Available from: [Link]
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Singh, A., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to LC-MS Methods for Carboxylic Acid Determination
Introduction: The Analytical Challenge of Carboxylic Acids
Carboxylic acids are a cornerstone of biological systems, acting as metabolic intermediates, signaling molecules, and building blocks for lipids and amino acids[1][2]. Their accurate quantification in complex biological matrices is paramount for researchers in fields ranging from clinical diagnostics to drug development. However, these molecules present a significant analytical challenge for liquid chromatography-mass spectrometry (LC-MS). Their high polarity leads to poor retention on traditional reversed-phase (RP) columns, and their inherent structure often results in weak ionization efficiency, particularly in the commonly used positive electrospray ionization (ESI) mode[3][4][5]. Furthermore, issues like spontaneous decarboxylation and ion suppression from matrix components can severely compromise the accuracy and sensitivity of an assay[3][4][6][7].
This guide provides an in-depth comparison of prevalent LC-MS methodologies for carboxylic acid analysis. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind each approach, empowering you to select and implement the optimal strategy for your research needs. We will examine two primary philosophies: direct analysis and analysis via chemical derivatization, providing the field-proven insights necessary to build robust, reliable, and self-validating analytical systems.
Part 1: Direct Analysis Approaches
Direct analysis methods aim to measure carboxylic acids in their native form, avoiding the time and potential variability of a chemical derivatization step. The success of this approach hinges entirely on the choice of chromatographic separation, as standard reversed-phase C18 columns are generally unsuitable.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase LC for highly polar compounds[3]. It utilizes a polar stationary phase (e.g., amide, silica) with a high-organic mobile phase, facilitating retention of polar analytes like carboxylic acids through a partitioning mechanism into a water-enriched layer on the stationary phase surface.
Mechanistic Advantages:
-
Enhanced Retention: Provides robust retention for short-chain fatty acids (SCFAs) and other polar carboxylic acids that would otherwise elute in the void volume of an RP column[8][9].
-
MS Compatibility: The high organic content of the mobile phase is advantageous for ESI, promoting efficient desolvation and potentially improving sensitivity.
-
Separation of Isomers: HILIC can offer unique selectivity for separating structurally similar or isobaric compounds[9].
Practical Considerations: A significant challenge in HILIC is managing the mobile phase additives. While buffers like ammonium formate are necessary for good peak shape and separation, they can sometimes suppress the signal of the analytes. One study found that replacing ammonium formate with ammonium fluoride prevented this signal suppression for SCFAs, demonstrating the critical importance of mobile phase optimization[8].
dot
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A Senior Application Scientist's Guide to the Stereoselective Synthesis of Indole Carboxylic Acid Enantiomers
Introduction: The Significance of Chirality in Indole Carboxylic Acids
Indole carboxylic acids are a class of compounds that hold a privileged position in medicinal chemistry and drug development. Their rigid bicyclic structure serves as a versatile scaffold for interacting with a wide array of biological targets. When a stereocenter is introduced, particularly at a position alpha to the carboxylic acid or on the indole ring itself, the resulting enantiomers often exhibit dramatically different pharmacological and toxicological profiles. This stereospecificity is fundamental to their biological activity, making the development of robust and efficient methods for their stereoselective synthesis a critical endeavor for researchers and drug development professionals.
For instance, the enantiomers of certain indole-containing non-steroidal anti-inflammatory drugs (NSAIDs) can have distinct potencies and side-effect profiles. Furthermore, chiral indole carboxylic acids are key building blocks in the synthesis of more complex molecules, including antiviral agents like HIV-1 integrase inhibitors and antihypertensive drugs.[1][2] The ability to selectively synthesize one enantiomer over the other is not merely an academic exercise; it is a crucial step in producing safer, more effective therapeutics.
This guide provides an in-depth comparison of several leading methodologies for the stereoselective synthesis of indole carboxylic acid enantiomers. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Stereoselective Synthetic Strategies
The synthesis of enantiomerically enriched indole carboxylic acids can be broadly categorized into three main approaches: asymmetric catalysis, chiral pool synthesis, and enzymatic resolution. Each strategy offers a unique set of advantages and is suited to different synthetic challenges.
Asymmetric Catalysis: Building Chirality with Precision
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and allows for the direct creation of the desired stereocenter.
Rhodium catalysis has emerged as a particularly effective method for the enantioselective C-H functionalization of indoles.[3][4] This approach directly introduces a functional group containing the carboxylic acid moiety, or a precursor, onto the indole core with high stereocontrol.
Mechanism of Action: The catalytic cycle typically involves the formation of a chiral rhodium-carbene intermediate from a diazo compound. The indole then acts as a nucleophile, attacking the carbene in a stereocontrolled manner dictated by the chiral ligands on the rhodium center. This is followed by protonation to regenerate the aromaticity of the indole ring and yield the desired product. The choice of chiral ligand is paramount in achieving high enantioselectivity, as it creates a chiral pocket around the metal center that directs the approach of the indole.
Catalytic Cycle for Rhodium-Catalyzed C-H Functionalization
Caption: Catalytic cycle for the enantioselective C-H functionalization of indoles.
Organocatalysis offers a complementary approach to transition metal catalysis, avoiding the use of potentially toxic and expensive metals. Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven effective in promoting the enantioselective functionalization of indoles.
Mechanism of Action: In a typical organocatalyzed Friedel-Crafts type reaction, the chiral catalyst activates the electrophile through hydrogen bonding or the formation of a chiral ion pair. This activation lowers the LUMO of the electrophile and creates a chiral environment that directs the nucleophilic attack of the indole at a specific face, leading to high enantioselectivity. The choice of catalyst and reaction conditions is crucial to minimize background uncatalyzed reactions that would lead to a racemic product.
Asymmetric Hydrogenation: A Reductive Approach to Chirality
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral indolines, which can then be further functionalized to the desired carboxylic acids.[3][5] This method involves the reduction of a prochiral indole precursor in the presence of a chiral catalyst.
Mechanism of Action: The substrate coordinates to the chiral metal catalyst (often rhodium or iridium-based) in a specific orientation dictated by the chiral ligands.[3][6] Dihydrogen then adds across the double bond in a stereocontrolled manner, leading to the formation of the enantiomerically enriched product. The protecting group on the indole nitrogen can play a crucial role in achieving high conversion and enantioselectivity.[3]
General Workflow for Asymmetric Synthesis
Caption: A generalized workflow for the asymmetric synthesis and analysis of chiral indole carboxylic acids.
Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic resolution is a classic yet highly effective method for separating a racemic mixture of indole carboxylic acids or their derivatives.[4][7] This technique relies on the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.
Mechanism of Action: A racemic mixture of an indole carboxylic acid ester is exposed to an enzyme in an appropriate solvent system. The enzyme, being chiral, will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer), which can then be separated by conventional chemical techniques such as extraction.
Performance Comparison of Synthetic Methodologies
The choice of synthetic strategy will depend on a variety of factors, including the desired scale of the reaction, the availability of starting materials and catalysts, and the required level of enantiopurity. The following table provides a comparative overview of the performance of different methods for the synthesis of chiral indole carboxylic acid derivatives.
| Methodology | Catalyst/Enzyme | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Key Considerations |
| Rh-Catalyzed C-H Functionalization | Rh₂(S-NTTL)₄ | 80-95 | 90-99 | High efficiency and enantioselectivity, direct functionalization. | Cost and potential toxicity of rhodium catalysts. |
| Organocatalysis (Friedel-Crafts) | Chiral Phosphoric Acid | 70-90 | 85-98 | Metal-free, milder reaction conditions. | Catalyst loading can be higher than with metal catalysts. |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Chiral Ligand | >95 (conversion) | 70-95 | High conversions, well-established technology. | Requires a suitable prochiral precursor, may require a protecting group.[3] |
| Enzymatic Resolution | Lipase (e.g., from Candida rugosa) | ~50 (for each enantiomer) | >99 | Exceptional enantioselectivity, mild reaction conditions. | Theoretical maximum yield for a single enantiomer is 50%. |
Experimental Protocols
Detailed Protocol for Rhodium-Catalyzed Enantioselective C-H Alkylation
This protocol is a representative example of a rhodium-catalyzed enantioselective C-H alkylation of an indole with a diazoester.
Materials:
-
Indole (1.0 mmol)
-
Ethyl 2-diazo-2-phenylacetate (1.2 mmol)
-
Rh₂(S-NTTL)₄ (0.01 mmol, 1 mol%)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Rh₂(S-NTTL)₄ catalyst.
-
Add the indole and anhydrous DCM. Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve the ethyl 2-diazo-2-phenylacetate in anhydrous DCM (2 mL).
-
Add the diazoester solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Detailed Protocol for Chiral HPLC Analysis
This protocol provides a general method for the separation and quantification of indole carboxylic acid enantiomers. Optimization of the mobile phase and column choice may be required for specific compounds.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD).
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape for acidic analytes.[8]
Procedure:
-
Prepare a standard solution of the racemic indole carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the enantiomerically enriched product at a similar concentration.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation (resolution > 1.5).
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The stereoselective synthesis of indole carboxylic acid enantiomers is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. Asymmetric catalysis, through both transition metal and organocatalytic approaches, offers direct and efficient routes to these valuable compounds with high enantioselectivity. Asymmetric hydrogenation provides a reliable reductive pathway, while enzymatic resolution remains a benchmark for achieving exceptional levels of enantiopurity, albeit with a theoretical yield limitation of 50% for the desired enantiomer.
The choice of the optimal synthetic route will invariably depend on the specific target molecule, desired scale, and available resources. By understanding the underlying principles and comparative performance of these methods, researchers and drug development professionals can make informed decisions to accelerate their research and development efforts in this vital area of medicinal chemistry.
References
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University of Groningen. (2010, January 22). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-de. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Dimethylamino-1H-indole-2-carboxylic acid
Hazard Assessment and Rationale for Precaution
6-Dimethylamino-1H-indole-2-carboxylic acid is a complex organic molecule. While specific toxicity data is not published, its structure—containing an indole nucleus, a dimethylamino group, and a carboxylic acid function—warrants a cautious approach. Indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] Furthermore, many nitrogen-containing heterocyclic compounds used in pharmaceutical development require careful handling due to their biological activity.[3]
Given the potential for unknown hazards, all waste containing this compound must be managed as hazardous chemical waste.[2] This proactive classification is the cornerstone of a self-validating safety protocol, ensuring that risks are managed even in the absence of complete data.
Immediate Safety Protocols: Your First Line of Defense
Before handling the chemical for disposal, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against potential splashes of solutions or contact with fine powders. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact, as indole derivatives can cause irritation.[1] |
| Body Protection | Standard laboratory coat; long-sleeved clothing.[1] | Minimizes the risk of accidental skin exposure on arms and torso. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Prevents inhalation of airborne powder or aerosols, which is a primary route of exposure for fine solids. |
Step-by-Step Disposal and Waste Management Workflow
Proper disposal begins at the point of generation. A systematic approach involving segregation, containment, and labeling is critical for safety and regulatory compliance.[4]
Step 1: Waste Segregation at the Source
Never mix incompatible waste streams.[5] Segregate waste containing this compound immediately upon generation.
-
Solid Waste: Collect un-reusable, dry this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, compatible container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container, preferably plastic or glass, as appropriate for the solvent used.[2][7] Keep halogenated and non-halogenated solvent waste streams separate.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[4]
Step 2: Container Selection and Labeling
The integrity and clear communication of a waste container's contents are non-negotiable.
-
Choose a Compatible Container: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[8] For liquid waste, the original solvent container is often a suitable choice.[8]
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste, affix a "HAZARDOUS WASTE" label.[8]
-
Detail the Contents: Clearly list all chemical constituents by their full names (no abbreviations) and their approximate percentage composition.[8]
-
Date the Container: Mark the date when waste accumulation begins. This is crucial for tracking and compliance.[9]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup by EHS or a licensed disposal contractor.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store liquid waste containers within secondary containment (e.g., a spill tray) to contain potential leaks.[2][9]
-
Segregation: Keep incompatible waste types segregated within the SAA to prevent dangerous reactions.[5] For example, store acids away from bases and oxidizers away from flammable solvents.
-
Container Status: Keep waste containers securely closed at all times, except when adding waste.[7][8]
The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Waste Disposal Workflow for this compound.
On-Site Treatment and Final Disposal
On-site chemical treatment of waste by laboratory personnel is strongly discouraged. Attempting to neutralize or chemically alter the compound without a validated protocol can be dangerous, potentially generating byproducts of unknown toxicity.[1]
The standard and safest procedure is to transfer the properly segregated, labeled, and contained hazardous waste to your institution's EHS department or a licensed chemical waste management company.[10] These specialists will ensure the waste is transported and disposed of in compliance with all regulations, likely via high-temperature incineration at an approved facility.[11]
Regulatory Framework and Compliance
The management of hazardous waste is governed by strict federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides the "cradle-to-grave" framework for hazardous waste management.[12] This includes standards for generators, transporters, and disposal facilities.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees, including through Safety Data Sheets.[13] For potentially carcinogenic substances, specific OSHA standards may apply, dictating additional handling and containment procedures.[13]
Summary of Key Regulatory Limits
| Parameter | Regulatory Limit / Requirement | Governing Agency |
| SAA Hazardous Waste Volume | Maximum of 55 gallons. | EPA[7] |
| SAA Acutely Toxic Waste ("P-list") | Maximum of 1 quart (liquid) or 1 kg (solid). | EPA[7] |
| Waste Container Labeling | Must include the words "Hazardous Waste" and identify contents. | EPA / DOT[8] |
| Waste Container Management | Must be kept closed except when adding waste. | EPA[7] |
| Sewer Disposal Prohibition | Prohibited for hazardous waste pharmaceuticals.[14][15] | EPA[14] |
Waste Minimization: A Proactive Approach
The most effective waste management strategy is to minimize waste generation in the first place.[16][17]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[16]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[17]
By adhering to these procedures, you build a system of safety and compliance that protects you, your colleagues, and the environment, reinforcing the principles of responsible scientific research.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Dimethylamino-1H-indole-2-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-Dimethylamino-1H-indole-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a composite hazard assessment derived from the known risks associated with indole derivatives and the general class of carboxylic acids. A conservative approach to personal protection is therefore mandated.
The indole moiety, while a common scaffold in biologically active molecules, can present toxicological hazards. Indole itself is known to be harmful if swallowed and toxic in contact with skin, causing serious eye irritation. Carboxylic acids as a functional group can be corrosive and irritants to the skin, eyes, and respiratory system. The dimethylamino functional group suggests that the compound is basic. Therefore, it is critical to handle this compound with the assumption that it possesses a combination of these hazardous properties.
Hazard Assessment and Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection explained.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, ANSI Z87.1-compliant. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects the eyes from splashes of the chemical, which is presumed to be a severe eye irritant based on data for related indole compounds. |
| Skin Protection | Nitrile or butyl rubber gloves. An acid-resistant laboratory coat must be worn. | Nitrile and butyl rubber offer good resistance to a range of chemicals, including weak acids and organic compounds.[1][2] A lab coat is necessary to protect the skin and personal clothing from potential spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. If there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator or a half-mask respirator with organic vapor/acid gas cartridges is mandatory.[3][4] | Protects against the inhalation of fine particles of the solid compound, which could cause respiratory irritation.[3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation Phase
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne contaminants.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, before commencing work to minimize movement and potential for spills.
Handling Phase: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Experimental Work
-
Weighing and Transferring: When handling the solid compound, exercise care to avoid the generation of dust. Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
During Use: Keep containers of the chemical closed when not in use. Avoid all direct contact with skin, eyes, and clothing. Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Post-Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Clean the work area and any contaminated equipment.
Emergency and Disposal Protocols
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response
For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Containment: Cordon off the spill area. Use an absorbent material like vermiculite or sand to contain the spill.[8]
-
Neutralization: For acidic compounds, a weak base such as sodium bicarbonate can be used for neutralization.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
For large or unmanageable spills, evacuate the area and contact your institution's environmental health and safety department immediately.[8]
Waste Disposal
-
Solid Waste: Collect all solid waste containing this compound in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
